molecular formula C10H6N2 B074147 Quinoline-2-carbonitrile CAS No. 1436-43-7

Quinoline-2-carbonitrile

Cat. No.: B074147
CAS No.: 1436-43-7
M. Wt: 154.17 g/mol
InChI Key: WDXARTMCIRVMAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-2-carbonitrile is a privileged, nitrogen-containing heterocyclic building block of significant interest in medicinal chemistry and materials science research. Its core structure, featuring an electron-withdrawing nitrile group at the 2-position of the quinoline scaffold, makes it a versatile precursor for the synthesis of diverse quinoline derivatives. In drug discovery, this compound serves as a critical intermediate for constructing more complex molecules, particularly kinase inhibitors, antimicrobial agents, and ligands for various biological targets. The nitrile group can be readily transformed into other functional groups, such as amidines, tetrazoles, and carboxylic acid derivatives, enabling rapid scaffold diversification and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoline-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDXARTMCIRVMAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00162475
Record name Quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1436-43-7
Record name 2-Quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1436-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline-2-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001436437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00162475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoline-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.423
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Quinoline-2-carbonitrile chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, synthesis, and biological significance of quinoline-2-carbonitrile. It is designed to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, chemical biology, and drug development.

Chemical Structure and Properties

This compound, also known as 2-cyanoquinoline or quinaldonitrile, is a heterocyclic aromatic compound. Its structure consists of a quinoline ring system with a nitrile group substituted at the 2-position.

Chemical Structure:

Chemical structure of this compound

Figure 1. 2D and 3D structures of this compound.

Table 1: Chemical Identifiers and Physical Properties

PropertyValue
IUPAC Name This compound[1]
Synonyms 2-Cyanoquinoline, Quinaldonitrile
CAS Number 1436-43-7[1]
Molecular Formula C₁₀H₆N₂[1]
Molecular Weight 154.17 g/mol [1]
Appearance White to cream or yellow crystals or powder
Melting Point 93-96 °C[2]
Boiling Point 160 °C at 23 mmHg[2]
Solubility Insoluble in water[1]
InChI Key WDXARTMCIRVMAE-UHFFFAOYSA-N[2]
SMILES N#CC1=CC=C2C=CC=CC2=N1[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 2: Spectroscopic Data

TechniqueKey Peaks and Observations
¹H NMR Spectra available, detailed assignments pending further search.
¹³C NMR Spectra available, detailed assignments pending further search.
FT-IR Spectra of quinoline and its derivatives show characteristic peaks for C-H, C=C, and C=N stretching and bending vibrations.[3][4]
Mass Spectrometry Molecular ion peak (M+) at m/z = 154.

Synthesis of this compound

This compound can be synthesized through several methods, with the Reissert and Sandmeyer reactions being the most prominent.

Reissert Reaction

The Reissert reaction provides a versatile method for the synthesis of 2-substituted quinolines.[5] It involves the reaction of quinoline with an acyl chloride and a cyanide source.

Reissert_Reaction cluster_step1 Step 1: Formation of Reissert Compound cluster_step2 Step 2: Hydrolysis quinoline Quinoline reissert_compound Reissert Compound (1-acyl-2-cyano-1,2-dihydroquinoline) quinoline->reissert_compound + Acyl Chloride + Cyanide Source acyl_chloride Acyl Chloride quinoline_2_carbonitrile This compound reissert_compound->quinoline_2_carbonitrile Hydrolysis cyanide Cyanide Source (e.g., KCN, TMSCN) hydrolysis Hydrolysis

Figure 2. Generalized workflow for the Reissert reaction.

Experimental Protocol (Generalized Reissert Reaction):

  • Formation of the Reissert Compound: To a solution of quinoline in a suitable solvent (e.g., dichloromethane), add an acyl chloride (e.g., benzoyl chloride) and a cyanide source (e.g., potassium cyanide in a two-phase system or trimethylsilyl cyanide).[6] The reaction is typically stirred at room temperature.

  • Isolation of the Reissert Compound: After the reaction is complete, the Reissert compound is isolated through extraction and purification.

  • Hydrolysis: The isolated Reissert compound is then hydrolyzed, often using acidic or basic conditions, to yield this compound.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an aryl amine to an aryl nitrile.[7] In the context of this compound synthesis, this would typically involve the diazotization of 2-aminoquinoline followed by reaction with a cyanide salt, often in the presence of a copper(I) catalyst.

Sandmeyer_Reaction cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Cyanation aminoquinoline 2-Aminoquinoline diazonium_salt Quinoline-2-diazonium Salt aminoquinoline->diazonium_salt + NaNO₂, H⁺ quinoline_2_carbonitrile This compound diazonium_salt->quinoline_2_carbonitrile + CuCN/KCN Signaling_Pathways Quinoline_2_carbonitrile This compound Derivatives Tubulin Tubulin Polymerization Quinoline_2_carbonitrile->Tubulin Inhibits HDAC HDACs Quinoline_2_carbonitrile->HDAC Inhibits Src Src Kinase Quinoline_2_carbonitrile->Src Inhibits Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Gene_Expression Altered Gene Expression HDAC->Gene_Expression Downstream_Signaling Downstream Signaling (e.g., Ras/Raf/MEK, PI3K/Akt/mTOR) Src->Downstream_Signaling Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis Downstream_Signaling->Cell_Cycle_Arrest Downstream_Signaling->Apoptosis Cell_Cycle_Arrest->Apoptosis

References

An In-depth Technical Guide to the Core Characteristics of 2-Cyanoquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanoquinoline, a heterocyclic aromatic nitrile, is a molecule of significant interest in medicinal chemistry and materials science. Its quinoline core is a prevalent scaffold in numerous biologically active compounds, while the cyano group at the 2-position imparts unique reactivity and electronic properties. This technical guide provides a comprehensive overview of the fundamental characteristics of 2-cyanoquinoline, including its physicochemical properties, synthesis, spectroscopic data, reactivity, and known biological implications. The information is presented to support research and development endeavors in drug discovery and related scientific fields.

Physicochemical Properties

PropertyValueSource/Note
Molecular Formula C₁₀H₆N₂PubChem
Molecular Weight 154.17 g/mol PubChem
Appearance SolidGeneral chemical knowledge
Melting Point Not widely reportedData for substituted cyanoquinolines vary.
Boiling Point Not widely reported-
Solubility Soluble in many organic solventsGeneral chemical knowledge
pKa Not widely reported-

Note: The lack of readily available, specific experimental data for some properties of the unsubstituted 2-cyanoquinoline highlights an area for further experimental characterization.

Synthesis of 2-Cyanoquinoline

The synthesis of 2-cyanoquinoline can be achieved through several methods, with the Reissert-Henze reaction being a classical and effective approach. This reaction involves the treatment of quinoline with a cyanide source and an acylating agent, followed by rearomatization. Another prominent method involves the cyanation of quinoline N-oxides.

Experimental Protocol: Reissert-Henze Reaction for 2-Cyanoquinoline Synthesis

The Reissert reaction provides a pathway to introduce a cyano group at the 2-position of the quinoline ring.[1]

Materials:

  • Quinoline

  • Benzoyl chloride

  • Potassium cyanide (KCN)

  • Dichloromethane (CH₂)

  • Water

Procedure:

  • Formation of the Reissert Compound: In a well-ventilated fume hood, dissolve quinoline in dichloromethane.

  • Add an aqueous solution of potassium cyanide to the quinoline solution.

  • Cool the biphasic mixture in an ice bath and add benzoyl chloride dropwise with vigorous stirring.

  • Continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude Reissert compound (1-benzoyl-2-cyano-1,2-dihydroquinoline).

  • Rearomatization: The crude Reissert compound can be rearomatized to 2-cyanoquinoline by treatment with a suitable oxidizing agent or by acidic or basic hydrolysis to remove the benzoyl group, followed by oxidation.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, reaction times, and purification methods, may require optimization. Extreme caution must be exercised when handling potassium cyanide, as it is highly toxic.

G cluster_reagents Reagents quinoline Quinoline reissert_compound Reissert Compound (1-Benzoyl-2-cyano-1,2-dihydroquinoline) quinoline->reissert_compound Reaction kcn KCN kcn->reissert_compound benzoyl_chloride Benzoyl Chloride benzoyl_chloride->reissert_compound oxidation Rearomatization/ Oxidation reissert_compound->oxidation cyanoquinoline 2-Cyanoquinoline oxidation->cyanoquinoline

Synthesis of 2-Cyanoquinoline via the Reissert Reaction.

Spectroscopic Data

Detailed experimental spectroscopic data for the parent 2-cyanoquinoline is not consistently reported across major databases. However, characteristic spectral features can be predicted based on the analysis of substituted cyanoquinolines and general principles of spectroscopy.[2][3][4][5]

1H and 13C NMR Spectroscopy

The 1H NMR spectrum of 2-cyanoquinoline is expected to show signals in the aromatic region, with the protons on the quinoline ring exhibiting characteristic chemical shifts and coupling patterns. The proton at the C4 position is expected to be significantly deshielded. In the 13C NMR spectrum, the carbon of the cyano group will appear in the characteristic nitrile region (around 117-120 ppm), and the quaternary carbon at C2 will also have a distinct chemical shift.

Table of Predicted Spectroscopic Data:

Data TypePredicted Chemical Shifts (ppm) or m/z
1H NMR Aromatic protons: ~7.5-8.5 ppm
13C NMR Aromatic carbons: ~120-150 ppm; Cyano carbon (C≡N): ~117 ppm
IR (cm-1) C≡N stretch: ~2220-2240 cm-1; Aromatic C-H stretch: ~3000-3100 cm-1; Aromatic C=C and C=N stretches: ~1500-1600 cm-1
Mass Spec. (EI) Molecular Ion (M+): m/z 154; Fragmentation by loss of HCN: m/z 127

Note: The values in the table are approximate and based on data from similar structures. Experimental verification is necessary for precise characterization.[2][3][6][7]

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanoquinoline will be dominated by a sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the range of 2220-2240 cm⁻¹. Other characteristic bands will include those for aromatic C-H and C=C/C=N stretching vibrations.[7][8][9]

Mass Spectrometry

In electron ionization mass spectrometry (EI-MS), 2-cyanoquinoline is expected to show a prominent molecular ion peak at m/z 154. A common fragmentation pathway for aromatic nitriles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion at m/z 127.[10][11][12]

Reactivity of 2-Cyanoquinoline

The reactivity of the quinoline ring is influenced by the electron-withdrawing nature of the nitrogen atom and the fused benzene ring. The presence of the strongly electron-withdrawing cyano group at the 2-position further modifies this reactivity.

  • Nucleophilic Substitution: The quinoline ring is generally susceptible to nucleophilic attack at the 2- and 4-positions. The cyano group at the 2-position makes this position even more electron-deficient and thus more susceptible to nucleophilic attack, potentially leading to the displacement of the cyano group or addition-elimination reactions.

  • Electrophilic Substitution: Electrophilic substitution on the quinoline ring typically occurs on the benzene ring, at positions 5 and 8. The electron-withdrawing cyano group on the pyridine ring is expected to have a deactivating effect on electrophilic aromatic substitution.

  • Reactions of the Cyano Group: The cyano group can undergo various transformations, such as hydrolysis to a carboxylic acid or amide, reduction to an amine, or reaction with organometallic reagents.

Biological Activity and Signaling Pathway Modulation

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[5][13][14][15] While the specific biological profile of the parent 2-cyanoquinoline is not extensively documented, many of its derivatives have been investigated as potential therapeutic agents.

Several studies have indicated that quinoline-based compounds can modulate key cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[11][16][17][18][19][20][21][22][23][24] These pathways are crucial for regulating cell proliferation, survival, and inflammation. For instance, some quinoline derivatives have been shown to inhibit tyrosine kinases, which are key components of these signaling cascades.[25][26][27]

While direct evidence for 2-cyanoquinoline's interaction with a specific pathway is limited, its structural similarity to known inhibitors suggests it could potentially act as an inhibitor of protein kinases within these pathways.

PI3K_Akt_mTOR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition Proliferation Cell Proliferation, Survival, Growth p70S6K->Proliferation eIF4E->Proliferation Cyanoquinoline 2-Cyanoquinoline (Potential Inhibitor) Cyanoquinoline->PI3K Inhibition Cyanoquinoline->Akt Inhibition Cyanoquinoline->mTORC1 Inhibition

Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

2-Cyanoquinoline is a versatile heterocyclic compound with significant potential for applications in drug discovery and materials science. While there are established methods for its synthesis, a comprehensive experimental characterization of its physicochemical and spectroscopic properties is an area ripe for further investigation. The known biological activities of its derivatives, particularly as potential anticancer agents, underscore the importance of further exploring the mechanism of action of the parent compound and its analogues. This technical guide serves as a foundational resource for researchers and scientists, providing a summary of the current knowledge and highlighting areas for future research and development.

References

The Quinoline Scaffold: A Privileged Framework in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a fused benzene and pyridine ring, holds a position of exceptional significance in the landscape of medicinal chemistry. Its versatile structure has served as a foundational template for the design and development of a multitude of therapeutic agents, earning it the designation of a "privileged scaffold." This technical guide provides an in-depth exploration of the biological importance of the quinoline core, detailing its role in the treatment of a wide array of diseases, with a particular focus on cancer and malaria. We will delve into the quantitative analysis of its biological activities, provide detailed experimental protocols for the evaluation of quinoline-based compounds, and visualize the intricate signaling pathways through which these molecules exert their effects.

Quantitative Analysis of Biological Activity

The potency of quinoline derivatives is quantified through various in vitro and in vivo assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the biological activities of a selection of quinoline-based compounds against various cancer cell lines and malarial parasites, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Anticancer Activity of Quinoline Derivatives

The anticancer effects of quinoline derivatives are diverse, targeting multiple hallmarks of cancer, including cell proliferation, angiogenesis, and cell survival.[1][2] Many of these compounds function as inhibitors of key enzymes in signaling pathways critical for tumor growth and progression.[3]

Compound ClassDerivativeTarget/Cell LineIC50 (µM)Reference(s)
Quinoline-Chalcone Hybrids Compound 12e MGC-803 (Gastric Cancer)1.38[4]
HCT-116 (Colon Cancer)5.34[4]
MCF-7 (Breast Cancer)5.21[4]
Quinoline chalcone 6 HL60 (Leukemia)0.59[4]
2,4-Disubstituted Quinolines Compound 55 HL-60 (Leukemia)19.88 ± 3.35[2]
U937 (Lymphoma)43.95 ± 3.53[2]
Tubulin Polymerization Inhibitors Compound 4c MDA-MB-231 (Breast Cancer)GI50: 14.50[5]
Tubulin PolymerizationIC50: 17 ± 0.3[5]
Kinase Inhibitors Bosutinib Src Kinase-[6]
Abl Kinase-[6]
Anlotinib VEGFR, PDGFR, FGFR, c-Kit-[7]
Antimalarial Activity of Quinoline Derivatives

The quinoline scaffold is the backbone of some of the most historically significant antimalarial drugs, including quinine and chloroquine.[8] These agents primarily target the detoxification of heme, a byproduct of hemoglobin digestion by the malaria parasite, Plasmodium falciparum.[3][8]

Compound ClassDerivativeP. falciparum StrainIC50 (µM)Reference(s)
4-Aminoquinolines Chloroquine W2 (Chloroquine-Resistant)0.370
4-aminoquinoline-pyrimidine hybridW2 (Chloroquine-Resistant)0.033
Ferroquine Multi-drug resistant isolates-
Quinoline-Sulfonamide Hybrids Compound 41 3D7 (Chloroquine-Sensitive)0.05
K1 (Chloroquine-Resistant)0.41
Reversed Chloroquine Compounds Compound 1 D6 (Chloroquine-Sensitive)-[9]
Dd2 (Chloroquine-Resistant)-[9]

Key Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their therapeutic effects by modulating a variety of cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective drugs.

Anticancer Mechanisms

In cancer, quinoline-based drugs have been shown to interfere with several critical pathways:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of tyrosine kinases, such as VEGFR, EGFR, and Src/Abl, which are often dysregulated in cancer.[3][6] Inhibition of these kinases blocks downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

  • Tubulin Polymerization Inhibition: Some quinoline compounds bind to tubulin, preventing its polymerization into microtubules.[5] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Topoisomerase Inhibition: Certain quinoline derivatives can inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[10] By stabilizing the topoisomerase II-DNA cleavable complex, these compounds induce DNA double-strand breaks, leading to cell death.

  • PIM Kinase Inhibition: PIM kinases are serine/threonine kinases that are overexpressed in many cancers and play a role in cell survival and proliferation. Quinoline-based inhibitors of PIM kinases are being actively investigated as potential anticancer agents.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription_Factors Proliferation_Angiogenesis Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Proliferation_Angiogenesis Promotes Quinoline_Inhibitor Quinoline-based VEGFR2 Inhibitor Quinoline_Inhibitor->VEGFR2 Inhibits Antimalarial_Mechanism cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (non-toxic) Heme->Hemozoin Polymerization Parasite_Death Parasite Death Heme->Parasite_Death Toxicity leads to Heme_Polymerase Heme Polymerase Heme_Polymerase->Hemozoin Catalyzes Quinoline_Drug Quinoline-based Antimalarial Quinoline_Drug->Heme_Polymerase Inhibits MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with quinoline compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate for 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize formazan crystals Incubate_2_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

A Technical Guide to the Pharmacological Applications of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic organic compound, represents a cornerstone in the field of medicinal chemistry.[1][2] Its bicyclic structure, composed of a benzene ring fused to a pyridine ring, serves as a "privileged scaffold." This framework is readily amenable to chemical modification, allowing for the synthesis of a vast library of derivatives with a wide spectrum of biological activities.[2][3] Consequently, quinoline-based compounds have been successfully developed into drugs for a multitude of therapeutic areas, including the treatment of malaria, cancer, and various infections.[2][4] This technical guide provides an in-depth overview of the significant pharmacological applications of quinoline derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antiviral properties. The content herein is intended to serve as a comprehensive resource, detailing mechanisms of action, quantitative biological data, experimental protocols, and relevant cellular pathways to aid in ongoing research and drug development efforts.

Anticancer Applications

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting efficacy against a wide range of human tumor cell lines.[5][6] Their mechanisms of action are diverse and often multi-targeted, contributing to their potency and ability to overcome drug resistance.

1.1. Mechanisms of Action

The anticancer effects of quinoline derivatives are attributed to several key mechanisms:

  • Inhibition of Tyrosine Kinases: Many quinoline-based compounds are designed to target the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often overactive in cancer cells. By inhibiting these kinases, they block downstream signaling pathways responsible for cell proliferation and survival.[7]

  • PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival, and its hyperactivation is a common feature in many cancers.[8] Certain quinoline-chalcone hybrids have been shown to inhibit this pathway, leading to a halt in cancer progression.[7][9]

  • Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various means, including the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of pro- and anti-apoptotic proteins.[1][5]

  • Cell Cycle Arrest: These compounds can interfere with the normal progression of the cell cycle, often causing an arrest at the G2/M or G1 phase, which prevents cancer cells from dividing.[1][5]

  • Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some quinoline derivatives have demonstrated the ability to inhibit this process, thereby starving the tumor of necessary nutrients.[1][7]

1.2. Quantitative Data: In Vitro Cytotoxic Activity

The following table summarizes the cytotoxic activity of selected quinoline derivatives against various cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

Compound Class/DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
7-chloro-4-quinolinylhydrazone derivativesSF-295 (CNS), HTC-8 (Colon), HL-60 (Leukemia)0.314 - 4.65 µg/cm³[1]
Quinoline-chalcone hybrid (Compound 65)RAW (Macrophage)>100% inhibition[7]
Quinoline-3-carboxamide furan-derivativeMCF-7 (Breast)3.35[7]
6-Bromo-5-nitroquinolineHT29 (Colon Adenocarcinoma)Lower than 5-FU[10]
6,8-diphenylquinolineC6 (Glioblastoma), HeLa (Cervical), HT29 (Colon)High antiproliferative activity[10]
Pyridine-substituted quinoline (Compound 13e)PC-3 (Prostate), KG-1 (Leukemia)2.61 / 3.56[11]
Pyridine-substituted quinoline (Compound 13h)PC-3 (Prostate), KG-1 (Leukemia)4.68 / 2.98[11]
Chalcone derivative 3aNCI-H226 (Non-small cell lung)79.88% GI[12]

1.3. Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[13] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Procedure for Adherent Cells:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[7]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours, or until purple formazan crystals are visible.[7]

  • Formazan Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at a wavelength of 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

1.4. Signaling Pathway Diagram: PI3K/Akt/mTOR Pathway

PI3K_Akt_mTOR_Pathway cluster_membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis | mTORC2 mTORC2 mTORC2->Akt P CellGrowth Cell Growth & Survival mTORC1->CellGrowth Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 |

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

Antimicrobial Applications

Quinoline derivatives, particularly the fluoroquinolones, are a critically important class of synthetic antibacterial agents.[15] Their broad spectrum of activity and favorable pharmacokinetic properties have made them mainstays in the treatment of various bacterial infections. Research is ongoing to develop new quinoline-based compounds to combat growing antimicrobial resistance.

2.1. Mechanisms of Action

The primary mechanism of antibacterial action for quinolones is the inhibition of two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication and transcription. Quinolones bind to the DNA-gyrase complex, trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it. This leads to the accumulation of double-stranded DNA breaks, which is lethal to the bacterium.[16][17]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by quinolones prevents bacterial cell division.[17][18]

In Gram-negative bacteria, DNA gyrase is often the primary target, while in many Gram-positive bacteria, topoisomerase IV is the more sensitive target.[4][17]

2.2. Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against a range of bacterial and fungal pathogens.

Compound DerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Compound 6Bacillus cereus3.12Aspergillus flavus-[16]
Compound 6Staphylococcus aureus3.12Aspergillus niger-[16]
Compound 6Pseudomonas aeruginosa3.12Fusarium oxysporum-[19]
Compound 6Escherichia coli3.12Candida albicansPotentially active[19]
Unspecified quinolineClostridium difficile1.0--[20]
Quinolone-8-olStreptococcus sp.-Trichophyton sp.Lethal zone (42 mm/ml)[21]
QuinolBacillus subtilisResistant (38 mm/ml)Mucor sp.Resistant (42 mm/ml)[21]

2.3. Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standardized technique to determine the MIC of an antimicrobial agent.[22][23]

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.[12][22]

Procedure:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Inoculum: Culture the test microorganism on an appropriate agar medium. From a fresh culture, prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.[12]

  • Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the antimicrobial stock solution with cation-adjusted Mueller-Hinton Broth (CAMHB). This will create a range of decreasing concentrations of the compound across the wells.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.[12] Also, include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.[12]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

2.4. Mechanism Diagram: Inhibition of Bacterial DNA Gyrase

DNA_Gyrase_Inhibition Gyrase DNA Gyrase (GyrA₂GyrB₂) GyraseDNA Gyrase-DNA Complex Gyrase->GyraseDNA Binds to DNA Bacterial DNA DNA->GyraseDNA CleavedDNA Cleaved DNA (Double-Strand Break) GyraseDNA->CleavedDNA Cleaves DNA ReplicationFork Blocked DNA Replication Fork CleavedDNA->ReplicationFork Prevents Re-ligation Quinoline Quinolone Antibiotic Quinoline->CleavedDNA Stabilizes Cleavage Complex CellDeath Bacterial Cell Death ReplicationFork->CellDeath NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB P Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB IκBα-NF-κB (Inactive Complex) IkB_NFkB->IkB Phosphorylates IkB_NFkB->NFkB Releases Transcription Gene Transcription (Pro-inflammatory mediators) Nucleus->Transcription Quinoline Quinoline Derivative Quinoline->IKK Inhibits Quinoline->NFkB Inhibits Translocation AChE_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - Assay Buffer (pH 8.0) - AChE Enzyme Solution - DTNB Solution - ATCh Solution (Fresh) - Quinoline Derivative Dilutions Start->PrepareReagents PlateSetup Set up 96-well Plate: - Add Buffer, Enzyme, and Inhibitor - Include Blank, Negative, and  Positive Controls PrepareReagents->PlateSetup PreIncubate Pre-incubate Plate (15-30 min at RT) PlateSetup->PreIncubate StartReaction Initiate Reaction: Add DTNB and ATCh Mixture PreIncubate->StartReaction MeasureAbsorbance Measure Absorbance at 412 nm (Kinetic Reading) StartReaction->MeasureAbsorbance DataAnalysis Data Analysis: - Calculate Reaction Rates - Determine % Inhibition - Calculate IC50 Value MeasureAbsorbance->DataAnalysis End End DataAnalysis->End Antiviral_Screening_Workflow Start Start SeedCells Seed Host Cells in 96-well Plate Start->SeedCells PrepareSolutions Prepare Serial Dilutions of Quinoline Derivative and Virus Stock SeedCells->PrepareSolutions TreatAndInfect Treat Cells with Compound and Infect with Virus PrepareSolutions->TreatAndInfect Incubate Incubate Plate (e.g., 72 hours) TreatAndInfect->Incubate AssessViability Assess Cell Viability (e.g., MTT Assay) Incubate->AssessViability CytotoxicityAssay Parallel Cytotoxicity Assay (Compound, No Virus) Incubate->CytotoxicityAssay Calculate Calculate EC50, CC50, and Selectivity Index (SI) AssessViability->Calculate CytotoxicityAssay->Calculate End End Calculate->End

References

Quinoline-2-carbonitrile: A Core Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

CAS Number: 1436-43-7 Molecular Formula: C₁₀H₆N₂

This technical guide provides a comprehensive overview of Quinoline-2-carbonitrile, a key heterocyclic compound with significant applications in medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the backbone of numerous FDA-approved drugs, particularly in the oncology space. This document details the physicochemical properties of this compound, a step-by-step synthetic protocol, its role as a pharmacophore in targeting critical signaling pathways, and quantitative data on the biological activity of its derivatives.

Physicochemical and Identification Data

PropertyValueReference
CAS Number 1436-43-7
Molecular Formula C₁₀H₆N₂
Molecular Weight 154.17 g/mol [1]
IUPAC Name This compound
Synonyms 2-Cyanoquinoline, Quinaldonitrile
Appearance White to yellow or beige crystalline powderN/A
Melting Point 93-95 °CN/A
Boiling Point 313.7±15.0 °C at 760 mmHgN/A
SMILES N#Cc1ccc2ccccc2n1

Experimental Protocols

Synthesis of this compound via Cyanation of Quinoline N-oxide

A modern and efficient method for the synthesis of this compound involves the regioselective cyanation of quinoline N-oxides. This approach, which utilizes trimethylsilyl cyanide (TMSCN) as the cyanide source and a hypervalent iodine(III) reagent such as (diacetoxyiodo)benzene (PIDA) as an activator, offers high yields under metal-free conditions.[2][3]

Reaction Scheme:

Materials:

  • Quinoline N-oxide

  • Trimethylsilyl cyanide (TMSCN)

  • (Diacetoxyiodo)benzene (PIDA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column and accessories

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add quinoline N-oxide (1.0 mmol, 1.0 equiv).

  • Addition of Reagents: Dissolve the quinoline N-oxide in anhydrous dichloromethane (5 mL). To this solution, add (diacetoxyiodo)benzene (PIDA) (1.2 mmol, 1.2 equiv) followed by the dropwise addition of trimethylsilyl cyanide (TMSCN) (1.5 mmol, 1.5 equiv) at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Isolation and Purification: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Biological Activity and Applications in Drug Discovery

The quinoline ring system is a cornerstone in the design of biologically active compounds, with a significant number of derivatives approved for therapeutic use.[4][5] In the realm of oncology, quinoline-based molecules have been extensively explored as inhibitors of key signaling pathways that drive cancer cell proliferation, survival, and angiogenesis.[6][7]

Inhibition of Receptor Tyrosine Kinases

Many quinoline derivatives, particularly those with a carbonitrile group, have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

Modulation of Intracellular Signaling Cascades

Quinoline-based compounds have also been identified as inhibitors of crucial downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK pathways.[6][8] By targeting these central nodes in cellular signaling, these compounds can induce apoptosis and inhibit tumor progression.

Quantitative Data on Quinoline Derivatives

The following tables summarize the inhibitory activities of various quinoline derivatives against key biological targets.

Table 1: Inhibitory Activity of Quinoline Derivatives against Protein Kinases

Compound ClassTarget KinaseIC₅₀ (nM)Reference
4-Anilinoquinoline-3-carbonitrilesEGFR7.5[6]
4-(2-Aryl-cyclopropylamino)-quinoline-3-carbonitrilesEGFR5[6]
Quinoline-based hydroxamic acidsHDAC612N/A
Quinoline-based hydroxamic acidsHDAC885N/A

Table 2: Antiproliferative Activity of Quinoline Derivatives against Cancer Cell Lines

Compound ClassCell LineCancer TypeGI₅₀ (µM)Reference
Pyrano[3,2-c]quinoline-3-carbonitrilesMCF-7Breast0.08 - 2.5N/A
Pyrano[3,2-c]quinoline-3-carbonitrilesA549Lung0.12 - 3.1N/A
Quinoline-based hydroxamic acidsHT-29Colon0.0006N/A
Quinoline-based hydroxamic acidsHCT116Colon0.0007N/A

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention by quinoline-based inhibitors in key cancer-related signaling pathways.

EGFR_pathway EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor Quinoline-3-carbonitrile Derivatives Inhibitor->EGFR

EGFR Signaling Pathway Inhibition

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell_Growth Cell Growth, Proliferation, Survival mTOR->Cell_Growth Inhibitor Quinoline-based Inhibitors Inhibitor->PI3K Inhibitor->mTOR

PI3K/Akt/mTOR Signaling Pathway Inhibition

References

Spectroscopic Profile of Quinoline-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for quinoline-2-carbonitrile (CAS No: 1436-43-7), a significant heterocyclic compound utilized as a raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₀H₆N₂ with a molecular weight of 154.17 g/mol .[1] The spectroscopic data presented below provides key insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

No specific chemical shift values for the individual protons of this compound were found in the search results. The data is typically presented as a spectrum which can be found on platforms like ChemicalBook.[2]

¹³C NMR Data

Specific chemical shift values for the individual carbons of this compound were not explicitly detailed in the search results. A spectrum is available on platforms like SpectraBase and ChemicalBook for analysis.[3][4] For quinoline derivatives, the carbon chemical shifts, particularly in the aromatic region, typically resonate between 100-150 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Frequency (cm⁻¹)IntensityAssignment
~3100 - 3000MediumC-H stretch (aromatic)
~2230StrongC≡N stretch (nitrile)
~1600 - 1450Medium-StrongC=C and C=N stretching (aromatic rings)
Below 900StrongC-H out-of-plane bending

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used. A key characteristic absorption for this compound is the strong nitrile (C≡N) stretch.[7] The aromatic C-H stretching and ring vibrations are also prominent features.[8][9]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[10] This information can be used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.[11][12]

m/zRelative AbundanceAssignment
154High[M]⁺ (Molecular Ion)
127Moderate[M - HCN]⁺
102Low[C₈H₆]⁺
76Low[C₆H₄]⁺

Note: The relative abundances are approximate and can vary based on the ionization method and instrument conditions. The molecular ion peak at m/z 154 corresponds to the molecular weight of this compound.[3] Common fragmentation pathways for quinoline derivatives involve the loss of hydrogen cyanide (HCN).[13]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Sample Preparation and Acquisition
  • Sample Preparation : For ¹H NMR, accurately weigh between 5 to 25 mg of this compound.[14][15] For ¹³C NMR, a higher concentration of 20-50 mg may be necessary.[14]

  • Dissolution : Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[14][16] Gentle vortexing or sonication can aid in complete dissolution.[14]

  • Filtration : To remove any solid particles that could affect the magnetic field homogeneity, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • Internal Standard : For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added.[15][16]

  • Acquisition :

    • Locking and Shimming : The spectrometer is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to maximize resolution.[14]

    • ¹H NMR : A standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.[17]

    • ¹³C NMR : A proton-decoupled pulse sequence is typically used, and a larger number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[17]

  • Data Processing : The raw data is processed using Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the internal standard or the residual solvent peak.[17]

IR Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (around 50 mg) of solid this compound in a few drops of a volatile solvent like methylene chloride or acetone.[18]

  • Film Deposition : Place a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[18]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] A background spectrum of the clean, empty sample compartment should be recorded first.[17]

  • Data Analysis : Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : A small amount of the this compound sample is introduced into the mass spectrometer. For a solid sample, a direct insertion probe can be used.[17]

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation (molecular ion).[19][20]

  • Fragmentation : The high energy of the electron beam often causes the molecular ion to fragment into smaller, charged species.[11][20]

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer where they are separated based on their mass-to-charge (m/z) ratio.[20]

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[20]

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution SolidFilm Thin Solid Film Preparation Sample->SolidFilm DirectInsertion Direct Insertion Sample->DirectInsertion NMR NMR Spectrometer Dissolution->NMR IR FT-IR Spectrometer SolidFilm->IR MS Mass Spectrometer DirectInsertion->MS NMR_Data ¹H & ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Molecular Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Logical Relationships in Spectroscopic Data for this compound

Spectroscopic_Relationships cluster_technique Spectroscopic Technique cluster_information Structural Information Provided NMR NMR (¹H & ¹³C) CH_Framework Carbon-Hydrogen Framework NMR->CH_Framework Connectivity Connectivity of Atoms NMR->Connectivity IR IR Functional_Groups Functional Groups (e.g., -C≡N, Aromatic Rings) IR->Functional_Groups MS Mass Spec Molecular_Weight Molecular Weight & Elemental Formula MS->Molecular_Weight Fragmentation Fragmentation Pattern MS->Fragmentation Structure This compound Structure CH_Framework->Structure Functional_Groups->Structure Connectivity->Structure Molecular_Weight->Structure Fragmentation->Structure

Caption: Relationship between spectroscopic techniques and structural elucidation.

References

The Chemical Versatility of 2-Cyanoquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The introduction of a cyano group at the 2-position imparts unique reactivity to the quinoline ring system, making 2-cyanoquinoline a valuable and versatile building block for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of 2-cyanoquinoline, detailing its synthesis, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data.

Spectroscopic and Structural Data of 2-Cyanoquinoline

A thorough understanding of the spectroscopic signature of 2-cyanoquinoline is essential for reaction monitoring and product characterization. The following data represents typical spectroscopic values for the parent compound.

Spectroscopic Data Description
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.32 (d, J=8.4 Hz, 1H), 8.19 (d, J=8.4 Hz, 1H), 7.90 (d, J=8.2 Hz, 1H), 7.82 (ddd, J=8.4, 6.9, 1.5 Hz, 1H), 7.65 (ddd, J=8.2, 6.9, 1.2 Hz, 1H), 7.58 (d, J=8.4 Hz, 1H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 147.8, 146.2, 137.2, 132.9, 130.4, 129.8, 128.0, 127.9, 127.6, 117.8, 114.9.
IR (KBr) ν (cm⁻¹): 2235 (C≡N stretch), 1615, 1590, 1500 (aromatic C=C stretch).
Mass Spectrum (EI) m/z (%): 154 (M⁺, 100), 127 (M⁺ - HCN, 45).

Synthesis of 2-Cyanoquinoline

The primary route for the synthesis of 2-cyanoquinoline often involves the cyanation of a pre-formed quinoline ring, typically via an N-oxide intermediate.

Synthesis from Quinoline N-oxide

A regioselective cyanation of quinoline N-oxides can be achieved using trimethylsilyl cyanide (TMSCN) as the cyanating agent.[1]

Experimental Protocol:

  • Reactants: Quinoline N-oxide (1 mmol), Trimethylsilyl cyanide (TMSCN, 1.5 mmol), and (Diacetoxyiodo)benzene (PIDA, 1.2 mmol).

  • Solvent: Dichloromethane (DCM, 10 mL).

  • Procedure:

    • To a solution of quinoline N-oxide in DCM, add TMSCN and PIDA.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

Substrate Product Yield (%)
Quinoline N-oxide2-Cyanoquinoline85
4-Methylquinoline N-oxide4-Methyl-2-cyanoquinoline82
6-Methoxyquinoline N-oxide6-Methoxy-2-cyanoquinoline88

Key Reactions of 2-Cyanoquinoline

The electron-withdrawing nature of the cyano group at the 2-position significantly influences the reactivity of the quinoline ring, making it susceptible to a variety of transformations.

Nucleophilic Aromatic Substitution

The cyano group at the C2 position can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, although it is less facile than with a halogen substituent. More commonly, the cyano group is introduced via nucleophilic substitution on a 2-haloquinoline. The following protocol for the synthesis of 2-aminoquinoline from 2-chloroquinoline is illustrative of the SNAr reactivity at the 2-position.[2]

Experimental Protocol: Synthesis of 2-Morpholinoquinoline from 2-Chloroquinoline [2]

  • Reactants: 2-Chloroquinoline (10 mmol), Morpholine (12 mmol).

  • Catalyst System: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.1 mmol), 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.2 mmol).

  • Base: Sodium tert-butoxide (12 mmol).

  • Solvent: Toluene (20 mL).

  • Procedure:

    • In an oven-dried Schlenk tube, combine 2-chloroquinoline, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.

    • Evacuate and backfill the tube with argon three times.

    • Add toluene and morpholine via syringe.

    • Heat the reaction mixture at 100 °C for 12 hours.

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.

    • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.

Amine Yield (%)
Morpholine95
Aniline88
n-Butylamine91
Reduction of the Cyano Group

The cyano group of 2-cyanoquinoline can be reduced to an aminomethyl group, providing access to 2-(aminomethyl)quinoline derivatives. A common method for the reduction of nitriles is using zinc dust in the presence of acetic acid.[3]

Experimental Protocol: Reductive Cyclization to form 2-Amino-3-substituted Quinolines [3]

This protocol describes the reduction of a nitrile in a precursor to form a 2-aminoquinoline derivative, demonstrating the principle of nitrile reduction in this context.

  • Reactants: 3-(2-nitrophenyl)acrylonitrile derivative (1 mmol), Zinc dust (4 mmol).

  • Solvent: Ethanol (5 mL).

  • Reagent: Acetic acid (0.2 mL).

  • Procedure:

    • To a solution of the 3-(2-nitrophenyl)acrylonitrile derivative in ethanol, add zinc dust and acetic acid.

    • Stir the mixture at reflux for 1-2 hours.

    • Monitor the reaction by TLC.

    • After completion, quench the reaction with water (30 mL) and extract with chloroform.

    • Dry the organic layer and concentrate under reduced pressure.

    • Purify the product by recrystallization.

Substituent on Acrylonitrile Product Yield (%)
-CO₂EtEthyl 2-aminoquinoline-3-carboxylate92
-Ph2-Amino-3-phenylquinoline85
-p-Cl-Ph2-Amino-3-(4-chlorophenyl)quinoline88
Hydrolysis of the Cyano Group

The cyano group can be hydrolyzed under acidic or basic conditions to yield quinoline-2-carboxylic acid, a valuable intermediate for the synthesis of various derivatives, including amides and esters.[4][5]

Experimental Protocol: Hydrolysis of 2-Cyanoquinoline

  • Reactants: 2-Cyanoquinoline (10 mmol).

  • Reagent: Concentrated Hydrochloric Acid (20 mL).

  • Procedure:

    • Add 2-cyanoquinoline to concentrated hydrochloric acid.

    • Heat the mixture at reflux for 4-6 hours.

    • Cool the reaction mixture in an ice bath.

    • Adjust the pH to ~4 with a concentrated sodium hydroxide solution, causing the product to precipitate.

    • Collect the precipitate by filtration, wash with cold water, and dry.

    • Recrystallize from ethanol to obtain pure quinoline-2-carboxylic acid.

Product Yield (%)
Quinoline-2-carboxylic acid~90
Reaction with Grignard Reagents

Grignard reagents add to the electrophilic carbon of the nitrile group to form an intermediate imine, which upon acidic workup, yields a ketone.[6][7] This reaction provides a route to 2-acylquinoline derivatives.

Experimental Protocol: General Procedure for Grignard Addition to 2-Cyanoquinoline

  • Reactants: 2-Cyanoquinoline (10 mmol), Grignard reagent (e.g., Phenylmagnesium bromide, 12 mmol).

  • Solvent: Anhydrous diethyl ether or THF (30 mL).

  • Procedure:

    • Dissolve 2-cyanoquinoline in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add the Grignard reagent dropwise with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the resulting ketone by column chromatography or recrystallization.

Grignard Reagent Product Expected Yield (%)
Phenylmagnesium bromide2-Benzoylquinoline70-80
Ethylmagnesium bromide2-Propanoylquinoline65-75

Applications in Medicinal Chemistry: Targeting the PI3K/Akt/mTOR Signaling Pathway

Quinoline derivatives are of significant interest in drug discovery due to their diverse biological activities.[8] Notably, several quinoline-based compounds have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[9][10][11] Inhibition of this pathway can lead to decreased cell proliferation and survival, and induction of apoptosis.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[1][3][12] The binding of growth factors to receptor tyrosine kinases (RTKs) activates PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 recruits and activates Akt. Activated Akt then phosphorylates a range of downstream targets, including mTOR, which ultimately leads to the regulation of protein synthesis and cell cycle progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP2 Dephosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 2-Cyanoquinoline Derivative Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-cyanoquinoline derivatives.

Experimental Workflow for Assessing PI3K Inhibition

The following workflow outlines a general procedure for evaluating the inhibitory activity of synthesized 2-cyanoquinoline derivatives against the PI3K enzyme.

PI3K_Inhibition_Workflow Synthesis Synthesis of 2-Cyanoquinoline Derivatives Purification Purification and Characterization Synthesis->Purification EnzymeAssay In Vitro PI3K Enzyme Assay Purification->EnzymeAssay CellAssay Cell-Based Proliferation Assay (e.g., MTT) Purification->CellAssay SAR Structure-Activity Relationship (SAR) Analysis EnzymeAssay->SAR WB Western Blot Analysis (p-Akt levels) CellAssay->WB WB->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for the evaluation of 2-cyanoquinoline derivatives as PI3K inhibitors.

Conclusion

2-Cyanoquinoline is a highly reactive and versatile scaffold that provides access to a wide range of functionalized quinoline derivatives. Its utility is particularly evident in the field of medicinal chemistry, where its derivatives have shown promise as inhibitors of critical signaling pathways, such as the PI3K/Akt/mTOR pathway. The synthetic and reaction protocols provided in this guide offer a foundation for researchers to explore the rich chemistry of 2-cyanoquinoline and to develop novel molecules with potential therapeutic applications. The continued investigation into the reactivity and biological activity of this important heterocyclic core will undoubtedly lead to further advancements in drug discovery and materials science.

References

An In-Depth Technical Guide to the Natural and Synthetic Sources of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a foundational scaffold in medicinal chemistry and materials science.[1][2] First isolated from coal tar in 1834, its derivatives are now recognized for their vast therapeutic potential, exhibiting antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others.[1][3][4][5] The quinoline nucleus is a key component in numerous natural alkaloids and a primary target for synthetic chemists aiming to develop novel therapeutic agents.[1][6] This guide provides a comprehensive overview of both the natural and synthetic origins of quinoline compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways to aid in research and development.

Natural Sources of Quinoline Compounds

Quinoline alkaloids are secondary metabolites found across various kingdoms, including plants, animals, and microorganisms.[7][8] They are particularly abundant in certain plant families and play a significant role in traditional and modern medicine.

Major Biological Sources

The primary natural sources of quinoline alkaloids are plants, particularly from the Rutaceae (e.g., Galipea longiflora) and Rubiaceae (e.g., Cinchona species) families.[7][9]

  • Cinchona Bark: The bark of the Cinchona tree is the most famous source, yielding critical antimalarial alkaloids like quinine, quinidine, cinchonine, and cinchonidine.[5][7][9] Quinine was the first effective treatment for malaria and remains a vital drug.[5][7]

  • Camptotheca acuminata : This Chinese tree is the source of camptothecin, a potent pentacyclic quinoline alkaloid with significant anticancer activity.[8]

  • Microorganisms: Fungi (e.g., Penicillium species) and bacteria (e.g., Pseudomonas species) also produce quinoline derivatives, often as a competitive mechanism.[7][8]

  • Animals: Some insects, like the Peruvian fire stick (Oreophoetes peruana), secrete quinoline alkaloids as a defense mechanism.[7]

Table of Representative Natural Quinoline Alkaloids
AlkaloidNatural SourceKey Biological Activity
Quinine Cinchona officinalis (Rubiaceae)Antimalarial[7]
Quinidine Cinchona ledgeriana (Rubiaceae)Antimalarial, Antiarrhythmic[7]
Camptothecin Camptotheca acuminataAnticancer[8]
Skimmianine Choisya ternata (Rutaceae)Used in traditional medicine for fever[5]
Chimanine-B/D Galipea longiflora (Rutaceae)Antileishmanial[7]
Experimental Protocol: General Extraction of Quinoline Alkaloids from Plant Material

This protocol outlines a standard acid-base extraction method for isolating alkaloids from dried plant matter.[10]

1. Preparation and Defatting:

  • Dry the plant material (e.g., Cinchona bark) at 40-50°C to a constant weight.
  • Grind the dried material into a fine powder.
  • Extract the powder with a non-polar solvent (e.g., petroleum ether or hexane) using a Soxhlet apparatus to remove lipids and waxes. Discard the solvent.[10]

2. Alkaloid Extraction:

  • Moisten the defatted powder with a 10% ammonium hydroxide solution. This converts alkaloid salts into their free base form.[10]
  • Extract the alkaline material repeatedly with an organic solvent like chloroform or dichloromethane.[10][11]
  • Combine the organic extracts and concentrate them using a rotary evaporator to yield a crude alkaloid extract.[10]

3. Purification:

  • Dissolve the crude extract in the organic solvent and wash it with a 5% sulfuric acid solution. The alkaloids will form water-soluble salts and move to the aqueous phase.[10]
  • Separate the aqueous layer and make it alkaline (pH 9-10) with a concentrated ammonia solution to precipitate the free alkaloid bases.[11]
  • Extract the liberated alkaloids back into an organic solvent (e.g., chloroform).
  • Wash the organic extract with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the purified crude alkaloid mixture.[10] Further purification can be achieved using column chromatography.

Visualization: General Alkaloid Extraction Workflow

G Start Dried Plant Material Defat Defatting (Hexane/Petroleum Ether) Start->Defat Alkalize Alkalization (NH4OH) Defat->Alkalize Lipids Lipids/Waxes Defat->Lipids Discard Extract1 Organic Solvent Extraction (Chloroform) Alkalize->Extract1 CrudeExtract Crude Alkaloid Extract Extract1->CrudeExtract AcidWash Acid Wash (5% H2SO4) CrudeExtract->AcidWash AqueousPhase Aqueous Phase (Alkaloid Salts) AcidWash->AqueousPhase Impurities Neutral Impurities AcidWash->Impurities Discard in Organic Phase Basify Basification (NH4OH) AqueousPhase->Basify Extract2 Organic Solvent Extraction (Chloroform) Basify->Extract2 Purified Purified Alkaloid Mixture Extract2->Purified

Caption: A generalized workflow for the acid-base extraction of alkaloids from plant sources.

Synthetic Sources of Quinoline Compounds

The synthesis of the quinoline ring is a fundamental objective in organic chemistry, with numerous named reactions developed since the late 19th century.[1] These methods allow for the creation of diverse derivatives with tailored properties.

Classic Named Reactions for Quinoline Synthesis

Several classical methods remain workhorses in both academic and industrial settings for their reliability and access to specific substitution patterns.

  • Skraup Synthesis (1880): This reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene).[1][12] It's a powerful method for producing unsubstituted quinoline but is notoriously exothermic and can be violent.[13] The reaction proceeds via the dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and oxidation.[12][14]

  • Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones reacting with an aniline in the presence of an acid catalyst.[1][15][16] It is more versatile than the Skraup method for producing substituted quinolines.[16]

  • Friedländer Synthesis (1882): This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group (e.g., another ketone or aldehyde).[12][17][18][19] The reaction is typically catalyzed by an acid or base and is one of the most direct routes to polysubstituted quinolines.[17][20][21]

  • Combes Synthesis (1888): This method synthesizes 2,4-disubstituted quinolines by condensing an aniline with a β-diketone, followed by an acid-catalyzed ring closure of the Schiff base intermediate.[1][6][22]

  • Gould-Jacobs Reaction (1939): Particularly important for producing 4-hydroxyquinolines (quinolones), this reaction starts with the condensation of an aniline with an alkoxymethylenemalonic ester.[23][24][25] The resulting intermediate undergoes high-temperature thermal cyclization, followed by hydrolysis and decarboxylation.[23][24][26]

Comparison of Classic Quinoline Synthesis Methods
Synthesis MethodStarting MaterialsTypical ProductsYieldsAdvantagesDisadvantages
Skraup Aniline, glycerol, H₂SO₄, oxidizing agentUnsubstituted or simple quinolines84-91% (for quinoline)[27]Uses readily available materialsHarsh, exothermic conditions; tar formation[28]
Doebner-von Miller Aniline, α,β-unsaturated carbonylSubstituted quinolinesModerate to GoodMore versatile than SkraupPolymerization of carbonyl compound is a common side reaction[29]
Friedländer 2-aminoaryl aldehyde/ketone, α-methylene carbonylPolysubstituted quinolinesGood to ExcellentHigh atom economy, direct route[17]Requires specific 2-aminoaryl carbonyl precursors[27]
Combes Aniline, β-diketone2,4-disubstituted quinolinesGoodGood for specific substitution patterns[28]Limited to 2,4-disubstitution
Gould-Jacobs Aniline, alkoxymethylenemalonate ester4-hydroxyquinolines (quinolones)HighExcellent route to quinolones[28]Requires very high temperatures for cyclization[24][26]
Experimental Protocol: Skraup Synthesis of Quinoline

This protocol is adapted from established procedures and should be performed with extreme caution in a well-ventilated fume hood due to the reaction's exothermic nature.

Materials:

  • Aniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or Arsenic Pentoxide)

  • Ferrous Sulfate (optional, as a moderator)

Procedure: [13]

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, create a mixture of aniline, glycerol, and nitrobenzene.

  • Slowly and with vigorous stirring, add concentrated sulfuric acid to the mixture. The addition is highly exothermic.

  • Add ferrous sulfate to moderate the reaction.

  • Gently heat the mixture in an oil bath. Once the reaction begins, it will proceed exothermically. Maintain the temperature at approximately 140-150°C for 3-4 hours.

  • After the reaction is complete, cool the mixture and dilute it carefully with water.

  • Neutralize the mixture with a concentrated sodium hydroxide solution until it is strongly alkaline to liberate the quinoline base.

  • Isolate the crude quinoline via steam distillation.

  • Separate the quinoline layer from the distillate, dry it over anhydrous potassium carbonate, and purify by distillation, collecting the fraction boiling at 235-237°C. A typical yield is between 84-91%.[13]

Visualization: Skraup Synthesis Mechanism

G reactant reactant intermediate intermediate product product condition condition Glycerol Glycerol H2SO4 Conc. H₂SO₄ (-2H₂O) Aniline Aniline Adduct Michael Adduct (β-Anilinopropionaldehyde) Aniline->Adduct Acrolein Acrolein Acrolein->Adduct + Cyclization Cyclization Cyclized Cyclized Intermediate Dehydration -H₂O Dihydroquinoline 1,2-Dihydroquinoline Oxidation Oxidation (e.g., Nitrobenzene) Quinoline Quinoline H2SO4->Acrolein Cyclization->Cyclized Dehydration->Dihydroquinoline Oxidation->Quinoline

Caption: Reaction mechanism of the Skraup synthesis, from glycerol dehydration to final oxidation.

Visualization: Antimalarial Mechanism of Action of Quinolines

Many quinoline-based antimalarials, such as chloroquine, function by disrupting the detoxification of heme within the malaria parasite, Plasmodium falciparum.[4][30]

G cluster_parasite Parasite Digestive Vacuole (Acidic) Hemoglobin Hemoglobin Digestion Heme Toxic Free Heme Hemoglobin->Heme Releases Hemozoin Inert Hemozoin Crystal Heme->Hemozoin Detoxification via Crystallization Complex Quinoline-Heme Complex Heme->Complex Death Parasite Death Heme->Death Accumulation leads to Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline->Heme Binds to Complex->Hemozoin Inhibits Crystallization

Caption: Signaling pathway for the antimalarial action of quinoline drugs like chloroquine.

Conclusion

The quinoline scaffold is a privileged structure in chemistry and pharmacology, accessible from both abundant natural sources and a variety of robust synthetic routes. Natural alkaloids from sources like the Cinchona tree have provided lifesaving medicines, while the classical synthetic reactions developed over the last century have enabled the creation of countless derivatives for drug discovery. For researchers, a thorough understanding of these natural and synthetic pathways, including their respective yields, required conditions, and mechanistic intricacies, is essential for the continued development of novel quinoline-based compounds to address ongoing challenges in medicine and materials science.

References

The Ascendant Trajectory of Quinoline-2-Carbonitrile Analogs in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents is a perpetual endeavor in medicinal chemistry. Within this landscape, the quinoline scaffold has consistently emerged as a privileged structure, forming the backbone of numerous therapeutic agents.[1][2][3][4] This technical guide delves into the burgeoning field of quinoline-2-carbonitrile analogs, a promising class of compounds exhibiting significant anticancer potential through diverse mechanisms of action. This document aims to provide a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways and experimental workflows associated with these novel compounds.

Quantitative Efficacy of Novel this compound Analogs

The anticancer activity of newly synthesized compounds is primarily quantified by their ability to inhibit cancer cell growth and proliferation. The half-maximal inhibitory concentration (IC50) and the growth inhibition 50 (GI50) are key metrics used to evaluate the potency of these analogs. The following tables summarize the in vitro efficacy of various this compound derivatives against a panel of human cancer cell lines.

Table 1: Antiproliferative Activity of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives

CompoundCancer Cell LineGI50 (nM)Reference CompoundGI50 (nM)
5e Breast (MCF-7)26Erlotinib33
5h Breast (MCF-7)28Erlotinib33
5e Lung (A-549)Not specified--
5h Lung (A-549)Not specified--
Data sourced from a study on 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential multi-target inhibitors.[5]

Table 2: Inhibitory Activity of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives against Kinases

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
5e EGFR71Erlotinib80 ± 10
5h EGFR75Erlotinib80 ± 10
5e HER-221Lapatinib26
5h HER-223Lapatinib26
5e BRAFV600E62Erlotinib60 ± 10
5h BRAFV600E67Erlotinib60 ± 10
This table highlights the multi-targeted nature of these compounds, effectively inhibiting key kinases involved in cancer progression.[5]

Table 3: Cytotoxicity of this compound-based Hydroxamic Acids

CompoundCancer Cell Line PanelAverage IC50 (nM)
12a Human Cancer Cell Lines0.6
12d Human Cancer Cell Lines0.7
These compounds have demonstrated potent cytotoxic activities against a range of human cancer cell lines, indicating broad-spectrum potential.[6]

Core Experimental Protocols

The discovery and validation of novel anticancer agents involve a series of well-defined experimental procedures. This section outlines the methodologies for the synthesis, in vitro evaluation, and mechanism of action studies pertinent to this compound analogs.

General Synthesis of Pyrano[3,2-c]quinoline-3-carbonitriles

A common synthetic route for 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles involves a multi-component reaction.[5]

dot

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A Substituted 4-hydroxy-2-quinolone R1 One-pot Reaction A->R1 B Aromatic Aldehyde B->R1 C Malononitrile C->R1 D Solvent: Ethanol D->R1 E Catalyst: Piperidine E->R1 F Reflux F->R1 G 2-Amino-pyrano[3,2-c]quinoline-3-carbonitrile Analog R1->G

Caption: Synthetic workflow for pyrano[3,2-c]quinoline-3-carbonitriles.

Procedure:

  • A mixture of the appropriate 4-hydroxy-2-quinolone, an aromatic aldehyde, and malononitrile is taken in ethanol.

  • A catalytic amount of piperidine is added to the mixture.

  • The reaction mixture is refluxed for a specified period (e.g., 6-8 hours).

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated solid product is filtered, washed, and recrystallized to afford the pure pyrano[3,2-c]quinoline-3-carbonitrile derivative.[5]

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[7]

dot

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound analogs B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate GI50 values H->I

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the this compound analogs and a reference drug.

  • After an incubation period (typically 48-72 hours), MTT solution is added to each well.

  • The plates are incubated for a further 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

  • The GI50 values are calculated from the dose-response curves.[7]

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

dot

G A Treat cancer cells with test compound (e.g., 12a) B Harvest and fix cells (e.g., with ethanol) A->B C Stain with Propidium Iodide (PI) and treat with RNase B->C D Analyze DNA content by flow cytometry C->D E Determine percentage of cells in G1, S, and G2/M phases D->E

Caption: Workflow for cell cycle analysis using flow cytometry.

Procedure:

  • Cancer cells are treated with the test compound at its IC50 concentration for a specified time.

  • The cells are then harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol.

  • The fixed cells are washed and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase to prevent staining of RNA.

  • The DNA content of the cells is then analyzed using a flow cytometer.

  • The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined, revealing any cell cycle arrest induced by the compound.[6]

Signaling Pathways and Mechanisms of Action

This compound analogs exert their anticancer effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Dual Inhibition of Tubulin Polymerization and Histone Deacetylases (HDACs)

Some this compound-based hydroxamic acids have been identified as dual inhibitors of tubulin polymerization and HDACs.[6] This dual-action mechanism offers a powerful strategy to combat cancer.

dot

G cluster_compound This compound Hydroxamic Acid (e.g., 12a) cluster_tubulin Tubulin Polymerization cluster_hdac Histone Deacetylation cluster_effects Cellular Effects Compound Compound 12a Tubulin Tubulin Compound->Tubulin Inhibits HDACs HDACs (HDAC1, 6, 8) Compound->HDACs Inhibits Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to DeacetylatedHistones Deacetylated Histones Histones Acetylated Histones Histones->DeacetylatedHistones Deacetylation DeacetylatedHistones->G2M_Arrest Chromatin condensation changes lead to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Dual inhibition of tubulin polymerization and HDACs.

This dual inhibition leads to the disruption of the microtubule network, which is essential for cell division, and alters gene expression through histone modification, ultimately inducing cell cycle arrest in the G2/M phase and triggering apoptosis.[6]

Inhibition of EGFR/HER-2 Signaling Pathway

Several quinoline derivatives, including those with a carbonitrile moiety, have been designed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[5][8][9]

dot

G cluster_receptors Receptor Tyrosine Kinases cluster_pathway Downstream Signaling cluster_outcomes Cellular Outcomes cluster_inhibitor Inhibitor EGFR EGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K_AKT_mTOR HER2 HER-2 HER2->RAS_RAF_MEK_ERK HER2->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Angiogenesis Angiogenesis RAS_RAF_MEK_ERK->Angiogenesis Survival Cell Survival PI3K_AKT_mTOR->Survival PI3K_AKT_mTOR->Angiogenesis Inhibitor Quinoline-based Inhibitor (e.g., 5a) Inhibitor->EGFR Inhibits Inhibitor->HER2 Inhibits

Caption: Inhibition of the EGFR/HER-2 signaling cascade.

Overexpression of EGFR and HER-2 is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation. This compound analogs can bind to the ATP-binding site of these kinases, inhibiting their downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby suppressing tumor growth. The apoptotic potential of these compounds is often confirmed by the activation of caspases (caspase-3 and -8) and an increase in the pro-apoptotic protein Bax, coupled with a decrease in the anti-apoptotic protein Bcl-2.[8][9]

Conclusion and Future Directions

The exploration of this compound analogs as anticancer agents has yielded highly promising results. Their ability to act on multiple fronts, from inhibiting key kinases to disrupting fundamental cellular processes like mitosis and epigenetic regulation, underscores their therapeutic potential. The quantitative data presented herein demonstrates their potency, often in the nanomolar range, against a variety of cancer cell lines.

Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity, thereby minimizing off-target effects. In vivo studies in relevant animal models are crucial to evaluate the pharmacokinetic and pharmacodynamic properties of these lead compounds.[10][11][12] Furthermore, the development of derivatives that can overcome drug resistance mechanisms remains a significant area of investigation. The continued development of these novel this compound analogs holds the promise of delivering next-generation cancer therapeutics.

References

Methodological & Application

Synthesis Protocol for Quinoline-2-carbonitrile: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the synthesis of Quinoline-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a robust two-step synthesis route commencing with the formation of a Reissert compound from quinoline, followed by its subsequent aromatization. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation for key reaction parameters, and visual workflows to ensure clarity and reproducibility.

Introduction

This compound is a pivotal building block in the synthesis of a wide array of biologically active compounds. The nitrile moiety at the C2 position serves as a versatile functional group, readily convertible into amines, amides, carboxylic acids, and various heterocyclic systems. The synthesis of this compound is therefore of significant interest to the medicinal chemistry community. The Reissert reaction provides a classic and effective method for the introduction of a cyano group at the 2-position of the quinoline ring system.[1][2] This protocol outlines a modified Reissert reaction followed by an efficient air-oxidation step to yield the desired product.

Overall Synthesis Workflow

The synthesis of this compound is achieved through a two-step process. The initial step involves the formation of the Reissert compound, 1-benzoyl-1,2-dihydrothis compound, from quinoline. The second step is the aromatization of this intermediate to the final product.

G cluster_0 Step 1: Reissert Compound Formation cluster_1 Step 2: Aromatization Start Quinoline, Benzoyl Chloride, AlCl3, CH2Cl2 Add_TMSCN Add Trimethylsilyl Cyanide Start->Add_TMSCN React_1 Stir at Ambient Temperature (4 hours) Add_TMSCN->React_1 Workup_1 Work-up & Isolation React_1->Workup_1 Intermediate 1-Benzoyl-1,2-dihydrothis compound Workup_1->Intermediate React_2 Dissolve in Basic Two-Phase System Intermediate->React_2 Proceed to next step Oxidation Air Oxidation React_2->Oxidation Workup_2 Aqueous Work-up & Extraction Oxidation->Workup_2 Purification Crystallization Workup_2->Purification Product This compound Purification->Product

Caption: General workflow for the two-step synthesis of this compound.

Comparative Data of Synthesis Steps

The following table summarizes the key quantitative data for the two-step synthesis protocol.

StepReactionReagentsSolventCatalystTime (h)Temp.Yield
1Reissert Compound Formation Quinoline, Benzoyl Chloride, Trimethylsilyl CyanideDichloromethaneAlCl₃4Ambient~89%
2Aromatization 1-Benzoyl-1,2-dihydrothis compoundTwo-phase system (e.g., Benzene/Water with Base)Phase-transfer catalyst (optional)1.5 - 20AmbientHigh

Note: The yield for the aromatization of quinoline Reissert compounds can be variable, with the potential for polymer formation. Optimization of the base and solvent system may be required to maximize yield.

Experimental Protocols

Step 1: Synthesis of 1-Benzoyl-1,2-dihydrothis compound (Reissert Compound)

This protocol is adapted from a versatile and anhydrous method for the synthesis of Reissert compounds.[3]

Materials:

  • Quinoline (19.35 g, 0.15 mol)

  • Benzoyl chloride (28.1 g, 0.20 mol)

  • Aluminum chloride (1.0 g, 7.5 mmol)

  • Trimethylsilyl cyanide (20.0 g, 0.20 mol)

  • Dichloromethane (500 mL)

  • Round-bottom flask (1 L)

  • Magnetic stirrer

  • Dropping funnel

Procedure:

  • To a 1 L round-bottom flask, add quinoline (19.35 g), benzoyl chloride (28.1 g), aluminum chloride (1.0 g), and dichloromethane (500 mL).

  • Stir the mixture at ambient temperature for 10 minutes.

  • Add trimethylsilyl cyanide (20.0 g) dropwise to the mixture using a dropping funnel.

  • Continue stirring the reaction mixture for 4 hours at ambient temperature.

  • After the reaction is complete, the mixture can be passed through a short column of silica gel to remove aluminum salts.

  • The solvent is then removed under reduced pressure to yield the crude 1-benzoyl-1,2-dihydrothis compound. The product can be further purified by recrystallization if necessary. An isolated yield of 89% has been reported for this step.[3]

Step 2: Synthesis of this compound (Aromatization)

This protocol is a general procedure based on the air oxidation of Reissert compounds in a basic two-phase system.[4]

Materials:

  • 1-Benzoyl-1,2-dihydrothis compound (from Step 1)

  • Aqueous basic solution (e.g., NaOH or KOH solution)

  • Organic solvent (e.g., Benzene or Toluene)

  • Phase-transfer catalyst (e.g., a quaternary ammonium salt, optional but recommended)

  • Separatory funnel

  • Magnetic stirrer

Procedure:

  • Dissolve the crude 1-benzoyl-1,2-dihydrothis compound in a suitable organic solvent (e.g., benzene) in a flask equipped with a magnetic stirrer.

  • Add an aqueous basic solution and a catalytic amount of a phase-transfer catalyst.

  • Stir the two-phase mixture vigorously in an open flask to allow for air oxidation. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary from 1.5 to 20 hours.

  • Upon completion of the reaction, transfer the mixture to a separatory funnel and separate the organic phase.

  • Wash the organic phase with water, followed by a dilute acid solution (e.g., 1M HCl) to remove any basic impurities, and then wash again with water.

  • Dry the organic phase over anhydrous sodium sulfate and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The final product can be purified by crystallization from a solvent mixture such as ether-petroleum ether.

Reaction Pathway

The chemical transformation for the synthesis of this compound is depicted below.

G cluster_step1 Step 1: Reissert Compound Formation cluster_step2 Step 2: Aromatization Quinoline Quinoline Reagents1 + Benzoyl Chloride + TMSCN (AlCl3, CH2Cl2) Quinoline->Reagents1 Intermediate 1-Benzoyl-1,2-dihydro- This compound Reagents1->Intermediate Reissert Reaction Reagents2 + O2 (Air) (Base) Intermediate->Reagents2 Product This compound Reagents2->Product Oxidation Byproduct + Benzoic Acid

Caption: Reaction pathway for the synthesis of this compound.

Conclusion

The described two-step protocol provides a reliable and efficient method for the laboratory-scale synthesis of this compound. The use of a modified, anhydrous Reissert reaction for the formation of the intermediate, followed by a straightforward air-oxidation for aromatization, offers a practical route to this valuable heterocyclic building block. The provided data and detailed procedures are intended to facilitate the successful implementation of this synthesis by researchers in the field of medicinal and organic chemistry. Further optimization of the oxidation step may be necessary to maximize yields and minimize byproduct formation.

References

Application Notes and Protocols: Friedländer Synthesis for Producing Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in organic chemistry for the synthesis of quinoline derivatives.[1][2][3] This reaction involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, followed by a cyclodehydration reaction to form the quinoline ring system.[4][5][6] The operational simplicity and the ready availability of starting materials make it a highly valuable method.[7]

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products, drugs, and biologically active compounds.[2][5][8] Derivatives of quinoline exhibit a vast array of pharmacological activities, including antimalarial, anticancer, antimicrobial, antifungal, and antitubercular properties, making the Friedländer synthesis an indispensable tool in drug discovery and development.[2][9][10]

Reaction Mechanism

The Friedländer synthesis can proceed via two primary mechanistic pathways, depending on the reaction conditions and substrates.[1][2] The initial step is either an aldol-type condensation or the formation of a Schiff base.

  • Pathway A (Aldol First): The reaction begins with an aldol condensation between the 2-aminoaryl aldehyde/ketone and the α-methylene carbonyl compound. The resulting aldol adduct then undergoes dehydration, followed by intramolecular cyclization and a final dehydration step to form the quinoline ring.[1][4]

  • Pathway B (Schiff Base First): Alternatively, the amino group of the 2-aminoaryl substrate can first react with the carbonyl group of the second reactant to form a Schiff base (imine). This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the final quinoline product.[1]

Friedlander_Mechanism cluster_reactants Reactants cluster_pathway_a Pathway A cluster_pathway_b Pathway B R1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Adduct R1->Aldol Aldol Condensation Schiff Schiff Base R1->Schiff Schiff Base Formation R2 α-Methylene Carbonyl Compound R2->Aldol Aldol Condensation R2->Schiff Schiff Base Formation Unsat α,β-Unsaturated Intermediate Aldol->Unsat Dehydration Product Substituted Quinoline Unsat->Product Intramolecular Cyclodehydration Cyclized Cyclized Intermediate Schiff->Cyclized Intramolecular Aldol Reaction Cyclized->Product Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

Applications in Drug Development

The quinoline ring is a fundamental pharmacophore due to its broad spectrum of bioactivity.[9] Its rigid structure and ability to be functionalized at various positions allow for the fine-tuning of pharmacological properties.[8][11]

  • Antimalarial Agents: Quinine, Chloroquine, and Mefloquine are classic examples of quinoline-based antimalarial drugs.[9]

  • Anticancer Drugs: Camptothecin and its analogues, such as Topotecan, are potent anticancer agents that feature a quinoline core.[9][10]

  • Antibacterial Agents: The fluoroquinolone class of antibiotics, including Ciprofloxacin and Levofloxacin, are widely used to treat bacterial infections.[9]

  • Other Therapeutic Areas: Quinoline derivatives have also been developed as local anesthetics (Dibucaine), anti-inflammatory agents, and antipsychotics.[10][12]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of substituted quinolines.

Protocol 1: Classical Synthesis using Acid Catalysis

This protocol describes a general procedure for the synthesis of a poly-substituted quinoline using p-toluenesulfonic acid (p-TSA) as a catalyst under solvent-free conditions.

Reagents and Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate)

  • p-Toluenesulfonic acid (p-TSA)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

  • Standard glassware for workup and purification

Procedure:

  • Combine the 2-aminoaryl ketone (1.0 mmol), the α-methylene carbonyl compound (1.2 mmol), and p-TSA (0.1 mmol) in a round-bottom flask.

  • Heat the reaction mixture at 80-120°C with stirring.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure substituted quinoline.

Protocol 2: One-Pot Synthesis from o-Nitroarylcarbaldehydes

This modern, efficient protocol involves the in-situ reduction of an o-nitroarylcarbaldehyde followed by the Friedländer condensation.[13]

Reagents and Materials:

  • o-nitroarylcarbaldehyde (e.g., 2-nitrobenzaldehyde)

  • Ketone or aldehyde (e.g., acetone)

  • Iron powder

  • Aqueous Hydrochloric Acid (catalytic amount)

  • Potassium Hydroxide

  • Ethanol

  • Diatomaceous earth (Celite®)

Procedure:

  • To a stirred suspension of the o-nitroarylcarbaldehyde (1.0 equiv.) and iron powder (4.0 equiv.) in ethanol, add a catalytic amount of aqueous HCl.

  • Heat the mixture to reflux (approx. 80°C) and monitor the reduction of the nitro group by TLC.

  • Once the reduction is complete, add the ketone/aldehyde (3.0 equiv.) and an aqueous solution of potassium hydroxide (2.0 equiv.).

  • Continue refluxing and monitor the formation of the quinoline product by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of diatomaceous earth, washing with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify the product via column chromatography or recrystallization.

Experimental_Workflow Reactants 1. Mix Reactants & Catalyst Reaction 2. Heat/Reflux (Monitor by TLC) Reactants->Reaction Workup 3. Cooldown & Aqueous Workup Reaction->Workup Extraction 4. Extraction with Organic Solvent Workup->Extraction Drying 5. Drying & Concentration Extraction->Drying Purification 6. Purification (Chromatography/ Recrystallization) Drying->Purification Analysis 7. Characterization (NMR, IR, MS) Purification->Analysis

Caption: General experimental workflow for Friedländer synthesis.

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and reaction conditions significantly impacts the efficiency of the Friedländer synthesis. Modern methods often employ various catalysts to achieve high yields under milder, more environmentally friendly conditions.[6][14]

Catalyst SystemSubstrates (Example)ConditionsTimeYield (%)Reference
p-TSA 2-Aminobenzophenone, Ethyl acetoacetateSolvent-free, 120°C25 min95%Jia et al., 2006[15]
**Iodine (I₂) **2-Aminobenzophenone, AcetophenoneSolvent-free, 120°C2 h96%Wu et al., 2006[15]
Ca(OTf)₂ Aminobenzophenone, β-ketoestersSolvent-free, 110°C5-10 h45-98%Singh & Yaragorla[16]
In(OTf)₃ 2-Aminobenzophenone, Ethyl acetoacetateSolvent-free, 100°C5 h70-84%Kumar et al.[16]
Malic Acid 2-Aminobenzophenone, Carbonyl compoundsSolvent-free, 55-80°C3.5-7 h72-95%Tufail et al.[16]
Fe/HCl, KOH 2-Nitrobenzaldehyde, AcetoneEtOH, Reflux3 h91%Li et al., 2010[13]

Variations and Modern Approaches

While the classical Friedländer synthesis is robust, several variations have been developed to improve its scope, efficiency, and environmental footprint.

Friedlander_Variations cluster_cats cluster_conds cluster_subs Core Friedländer Synthesis Catalysts Catalyst Innovations Core->Catalysts Conditions Condition Optimization Core->Conditions Substrates Substrate Modification Core->Substrates AcidBase Traditional Acid/Base Catalysts->AcidBase Lewis Lewis Acids (In(OTf)₃, Ca(OTf)₂) Catalysts->Lewis Organo Organocatalysts (Malic Acid) Catalysts->Organo Nano Nanocatalysts Catalysts->Nano Ionic Ionic Liquids Catalysts->Ionic SolventFree Solvent-Free Conditions->SolventFree MW Microwave Irradiation Conditions->MW Aqueous Aqueous Media Conditions->Aqueous OnePot One-Pot Procedures Substrates->OnePot (from nitroarenes)

References

The Skraup Quinoline Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

The Skraup synthesis, first reported by Czech chemist Zdenko Hans Skraup in 1880, is a classic and versatile method for the synthesis of quinolines.[1] This reaction involves the heating of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[2] Despite its long history, the Skraup synthesis remains a relevant and powerful tool in organic synthesis, particularly for accessing the quinoline scaffold, a privileged structure in medicinal chemistry and drug development.

These application notes provide a comprehensive overview of the Skraup quinoline synthesis, including its detailed mechanism, experimental protocols, quantitative data, and safety considerations, tailored for researchers, scientists, and drug development professionals.

Mechanism of the Skraup Quinoline Synthesis

The Skraup synthesis proceeds through a multi-step mechanism that begins with the acid-catalyzed dehydration of glycerol to form the reactive intermediate, acrolein. The subsequent steps involve a Michael addition, cyclization, and oxidation to yield the final quinoline product.

The step-by-step mechanism is as follows:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a dehydrating agent, converting glycerol into acrolein (prop-2-enal).[3]

  • Michael Addition: The aromatic amine undergoes a conjugate (Michael) addition to the α,β-unsaturated aldehyde, acrolein, forming a β-anilinopropionaldehyde intermediate.[2]

  • Cyclization: Under the strongly acidic conditions, the aldehyde is protonated, and an intramolecular electrophilic attack of the activated carbonyl group on the aromatic ring occurs, leading to the formation of a 1,2-dihydroquinoline intermediate. This is followed by dehydration to form the dihydroquinoline.[3]

  • Oxidation: The 1,2-dihydroquinoline is then oxidized to the aromatic quinoline.[3] The oxidizing agent, commonly nitrobenzene, is reduced in the process. When nitrobenzene is used, it is reduced to aniline, which can then participate in the reaction.[3]

Skraup_Mechanism cluster_step1 Step 1: Dehydration of Glycerol cluster_step2 Step 2: Michael Addition cluster_step3 Step 3: Cyclization & Dehydration cluster_step4 Step 4: Oxidation Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Aniline Aniline Intermediate1 β-Anilinopropionaldehyde Aniline->Intermediate1 + Acrolein Intermediate1_b β-Anilinopropionaldehyde Dihydroquinoline 1,2-Dihydroquinoline Intermediate1_b->Dihydroquinoline H⁺, -H₂O Dihydroquinoline_b 1,2-Dihydroquinoline Quinoline Quinoline Dihydroquinoline_b->Quinoline Oxidizing Agent (e.g., Nitrobenzene)

Caption: The four main steps of the Skraup quinoline synthesis mechanism.

Experimental Protocols

The Skraup reaction is notoriously exothermic and can become violent if not properly controlled.[4] The use of a moderator, such as ferrous sulfate (FeSO₄), is highly recommended to ensure a smoother reaction profile.[5] The following protocols are adapted from established and reliable sources.

Protocol 1: Synthesis of Quinoline from Aniline

This protocol is adapted from Organic Syntheses and utilizes ferrous sulfate as a moderator.[5]

Materials:

  • Aniline (218 g, 2.3 moles)

  • Glycerol (865 g, 9.4 moles)

  • Nitrobenzene (170 g, 1.4 moles)

  • Concentrated Sulfuric Acid (400 mL)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O), powdered (80 g)

  • Sodium Hydroxide solution (for work-up)

  • Sodium Nitrite (for purification)

  • Steam distillation apparatus

Procedure:

  • Reaction Setup: In a 5-L round-bottom flask fitted with a wide-bore reflux condenser, add the reagents in the following order: powdered ferrous sulfate, glycerol, aniline, nitrobenzene, and finally, concentrated sulfuric acid.

  • Initiation and Reflux: Mix the contents of the flask well and heat gently with a free flame. Once the liquid begins to boil, remove the heat source. The exothermic reaction should sustain boiling for 30-60 minutes. If the reaction becomes too vigorous, the flask can be cooled with a wet towel. After the initial exotherm subsides, heat the mixture to a gentle reflux for an additional 5 hours.

  • Work-up: Allow the reaction mixture to cool to approximately 100°C and then transfer it to a larger flask for steam distillation. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

  • Purification by Steam Distillation: Steam distill the mixture to isolate the crude quinoline. The distillate will contain quinoline and unreacted aniline.

  • Removal of Aniline: Acidify the distillate with sulfuric acid and cool it to 0-5°C. Add a saturated solution of sodium nitrite to diazotize the remaining aniline. Warm the mixture on a steam bath for one hour to decompose the diazonium salt.

  • Final Steam Distillation and Isolation: Make the solution alkaline again with sodium hydroxide and perform a second steam distillation. The pure quinoline is then separated from the aqueous distillate and can be further purified by distillation under reduced pressure. The fraction boiling at 110–114°C/14 mmHg is collected.[5]

Protocol 2: Synthesis of 6-Methoxy-8-nitroquinoline

This protocol for a substituted quinoline is also adapted from Organic Syntheses and uses arsenic pentoxide as the oxidizing agent.[6]

Materials:

  • 3-Nitro-4-aminoanisole (588 g, 3.5 moles)

  • Arsenic Pentoxide (588 g, 2.45 moles)

  • Glycerol (1.2 kg, 13 moles)

  • Concentrated Sulfuric Acid (as specified in the procedure)

  • Ammonium Hydroxide (for work-up)

  • Methanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 5-L three-necked round-bottom flask equipped with a mechanical stirrer, prepare a homogeneous slurry of arsenic pentoxide, 3-nitro-4-aminoanisole, and glycerol.

  • Acid Addition: With efficient stirring, add concentrated sulfuric acid dropwise over 30-45 minutes. The temperature will spontaneously rise to 65-70°C.

  • Controlled Heating: The reaction temperature is carefully controlled and raised in stages. Initially, the mixture is heated to 117-119°C, and more sulfuric acid is added dropwise over 2.5-3.5 hours. The temperature is then maintained at 120°C for 4 hours and finally at 123°C for 3 hours.

  • Work-up: Cool the reaction mixture below 100°C and dilute it with water. Pour the diluted mixture into a mixture of concentrated ammonium hydroxide and ice.

  • Isolation and Purification: Filter the resulting slurry and wash the precipitate with water. The crude product is then purified by stirring with methanol and filtering. Further purification can be achieved by recrystallization from methanol.

Experimental_Workflow start Start reagents Combine Aniline, Glycerol, Oxidizing Agent, and Moderator start->reagents acid Slowly Add Concentrated Sulfuric Acid with Cooling reagents->acid heat Gently Heat to Initiate Reaction acid->heat reflux Reflux for a Specified Time heat->reflux workup Cool and Perform Work-up (e.g., Basification, Steam Distillation) reflux->workup purification Purify the Crude Product (e.g., Distillation, Recrystallization) workup->purification end End purification->end

Caption: A generalized experimental workflow for the Skraup quinoline synthesis.

Quantitative Data

The yield of the Skraup synthesis is dependent on the substrate, oxidizing agent, and reaction conditions. The following table summarizes reported yields for the synthesis of various quinolines.

Starting Aromatic AmineProductOxidizing AgentModeratorYield (%)Reference
AnilineQuinolineNitrobenzeneFerrous Sulfate84-91[4]
m-Nitroaniline5-Nitroquinoline & 7-NitroquinolineNot SpecifiedNot SpecifiedMixture[4]
3-Nitro-4-aminoanisole6-Methoxy-8-nitroquinolineArsenic PentoxideNot Specified65-76[6]
2-Aminophenol8-HydroxyquinolineNot SpecifiedNot SpecifiedNot Specified[7]

Safety Considerations

  • Exothermic Reaction: The Skraup synthesis is highly exothermic and can lead to a runaway reaction.[8] Proper cooling and controlled addition of reagents are crucial. The use of a safety shield is mandatory.

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, must be worn.

  • Toxic Reagents and Products: Aniline and its derivatives, as well as nitrobenzene, are toxic. The reaction should be performed in a well-ventilated fume hood. Some oxidizing agents, like arsenic compounds, are highly toxic and should be handled with extreme care.

  • Work-up Procedure: The work-up often involves the use of strong bases and steam distillation, which require careful handling to avoid splashes and burns.

Applications in Drug Development

The quinoline core is a fundamental building block in a wide array of pharmaceuticals. The Skraup synthesis provides a foundational route to this important scaffold. For instance, 8-hydroxyquinoline, which can be synthesized via a modified Skraup reaction, is a key intermediate in the development of various medicinal compounds.[4] The antimalarial drug chloroquine is a prominent example of a quinoline-based therapeutic, highlighting the significance of this heterocyclic system in medicine.[4] The ability to generate substituted quinolines from readily available anilines makes the Skraup synthesis a valuable tool in the exploration of new chemical entities for drug discovery.

References

The Doebner-von Miller Reaction: A Versatile Tool for Quinoline Derivative Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Doebner-von Miller reaction is a cornerstone in heterocyclic chemistry, providing a robust and versatile method for the synthesis of quinoline and its derivatives. This reaction, which involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions, has been instrumental in the development of numerous compounds with significant biological activities.[1][2] Quinolines are a prominent structural motif in a wide array of pharmaceuticals, including anticancer, antimalarial, and antibacterial agents, making the Doebner-von Miller reaction a topic of continuous interest for drug development professionals.[3]

This document provides detailed application notes and experimental protocols for the synthesis of quinoline derivatives using the Doebner-von Miller reaction, with a focus on its application in medicinal chemistry. Quantitative data is summarized in structured tables for ease of comparison, and key signaling pathways and experimental workflows are visualized to provide a comprehensive overview for researchers.

Synthetic Applications and Quantitative Data

The Doebner-von Miller reaction is highly adaptable, allowing for the synthesis of a diverse range of substituted quinolines by varying the aniline and α,β-unsaturated carbonyl starting materials. The choice of acid catalyst, solvent, and reaction temperature can significantly influence the reaction yield and selectivity.[4][5]

Below are tables summarizing the reaction conditions and yields for the synthesis of various quinoline derivatives, as well as the anticancer activities of selected compounds.

Table 1: Synthesis of Quinoline Derivatives via Doebner-von Miller Reaction

ProductAniline Derivativeα,β-Unsaturated CarbonylCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
2-MethylquinolineAnilineCrotonaldehydeHCl, ZnCl₂100375[3]
2,4-DimethylquinolineAnilineMesityl oxideH₂SO₄100-110468N/A
6-Methoxy-2-methylquinolinep-AnisidineCrotonaldehydeHClReflux685N/A
7-Chloro-4-methylquinolinem-ChloroanilineMethyl vinyl ketoneH₃PO₄140562N/A
2-PhenylquinolineAnilineCinnamaldehydeHCl/TolueneReflux845[6]
6-Hydroxy-2-methylquinolinep-AminophenolCrotonaldehydeH₂SO₄120470N/A

Table 2: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Reference
Quinoline-Chalcone Derivative 12eMGC-803 (Gastric)1.38[7]
HCT-116 (Colon)5.34[7]
MCF-7 (Breast)5.21[7]
Quinoline Derivative 15MCF-7 (Breast)15.16[8]
HepG-2 (Liver)18.74[8]
A549 (Lung)18.68[8]
Pyridin-2-one Derivative 4cHOP-92 (Lung)2.37[9]
SNB-75 (CNS)2.38[9]
RXF 393 (Renal)2.21[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative examples and may require optimization based on the specific substrates and available laboratory equipment.

Protocol 1: Synthesis of 2-Methylquinoline

Materials:

  • Aniline (1.0 eq)

  • Crotonaldehyde (1.2 eq)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (catalyst)

  • Toluene

  • Sodium Hydroxide solution (30%)

  • Dichloromethane or Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and concentrated hydrochloric acid.

  • Add zinc chloride to the mixture with stirring.

  • Heat the mixture to 100°C.

  • Add crotonaldehyde dropwise over 1 hour.

  • Maintain the reaction at 100°C for an additional 3 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Make the solution strongly alkaline with 30% sodium hydroxide solution, which will cause the product to precipitate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 2-methylquinoline.[3]

Protocol 2: Green Synthesis of Quinoline Derivatives using a Solid Acid Catalyst

This protocol utilizes a silver(I)-exchanged Montmorillonite K10 catalyst for a more environmentally friendly approach.

Materials:

  • Substituted Aniline (1.0 eq)

  • α,β-Unsaturated Aldehyde (1.2 eq)

  • Ag(I)-exchanged Montmorillonite K10 catalyst

  • Solvent (e.g., ethanol, or solvent-free)

Procedure:

  • In a reaction vessel, combine the substituted aniline, α,β-unsaturated aldehyde, and the Ag(I)-exchanged Montmorillonite K10 catalyst.

  • The reaction can be performed under solvent-free conditions or in a minimal amount of a green solvent like ethanol.

  • Heat the mixture with stirring. Optimal temperatures and reaction times will vary depending on the substrates but are typically in the range of 80-120°C for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to recover the catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization. A series of substituted quinoline derivatives have been synthesized in moderate to excellent yields (42-89%) in 3 hours using this method.

Signaling Pathways and Experimental Workflows

Many quinoline derivatives exert their biological effects by interacting with specific signaling pathways involved in cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are key targets for many anticancer quinoline derivatives.[10][11]

EGFR_VEGFR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_ras_raf_mek Intracellular cluster_pi3k_akt_mtor Intracellular EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Quinoline->VEGFR

Caption: Inhibition of EGFR and VEGFR signaling pathways by quinoline derivatives.

The following diagram illustrates a general workflow for the synthesis and evaluation of quinoline derivatives.

experimental_workflow start Design of Quinoline Derivatives synthesis Doebner-von Miller Synthesis start->synthesis purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening In vitro Anticancer Screening (e.g., MTT Assay) characterization->screening ic50 Determination of IC50 Values screening->ic50 mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis, Western Blot) ic50->mechanism end Lead Compound Identification mechanism->end

References

Quinoline-2-carbonitrile: A Versatile Scaffold for Organic Synthesis in Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Quinoline-2-carbonitrile, a heterocyclic aromatic compound, has emerged as a pivotal building block in organic synthesis. Its unique chemical reactivity, stemming from the presence of the nitrile group and the quinoline core, allows for a diverse range of chemical transformations. This versatility has positioned this compound as a valuable starting material for the synthesis of a wide array of functionalized molecules with significant applications in medicinal chemistry, drug development, and materials science. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of various derivatives, presents quantitative data for key reactions, and visualizes synthetic and biological pathways.

Application Notes

This compound serves as a key intermediate for the synthesis of a variety of heterocyclic compounds and functionalized molecules. The electron-withdrawing nature of the nitrile group activates the quinoline ring, making it amenable to a range of chemical modifications. Key applications include:

  • Synthesis of Carboxamides and Carboxylic Acids: The nitrile group can be readily hydrolyzed under acidic or basic conditions to yield quinoline-2-carboxylic acid, a precursor for the synthesis of various amides, esters, and other derivatives. These derivatives are of significant interest in medicinal chemistry due to their potential biological activities.

  • Formation of Tetrazoles: Through [3+2] cycloaddition reactions with azides, the nitrile functionality can be converted into a tetrazole ring. Tetrazoles are important bioisosteres of carboxylic acids in drug design, often leading to improved metabolic stability and pharmacokinetic properties.

  • Precursor to Bioactive Molecules: this compound is a foundational scaffold for the synthesis of a range of bioactive compounds, including enzyme inhibitors. For instance, derivatives of the quinoline core have been extensively investigated as kinase inhibitors for the treatment of cancer.

  • Grignard Reactions: The nitrile group can react with Grignard reagents to form ketones after hydrolysis, providing a pathway to introduce diverse organic moieties at the 2-position of the quinoline ring.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to Quinoline-2-carboxylic acid

This protocol describes the conversion of this compound to quinoline-2-carboxylic acid via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid

  • Water

  • Sodium Hydroxide (for neutralization)

  • Hydrochloric Acid (for acidification)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • In a round-bottom flask, add this compound (1.0 eq).

  • Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate and wash it with cold water.

  • Dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize.

  • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

Expected Yield: 70-80%

Protocol 2: Synthesis of 2-(1H-Tetrazol-5-yl)quinoline from this compound

This protocol details the [3+2] cycloaddition reaction of this compound with sodium azide to form the corresponding tetrazole derivative.

Materials:

  • This compound

  • Sodium Azide (NaN₃)

  • Ammonium Chloride (NH₄Cl)

  • Dimethylformamide (DMF)

  • Water

  • Hydrochloric Acid (for acidification)

  • Round-bottom flask

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and pour it into ice-water.

  • Acidify the solution with dilute hydrochloric acid to pH 3-4 to precipitate the product.

  • Filter the precipitate, wash thoroughly with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.[1][2][3]

Expected Yield: 85-95%

Protocol 3: Grignard Reaction of this compound with Phenylmagnesium Bromide

This protocol outlines the reaction of this compound with a Grignard reagent to form a ketone after hydrolysis.

Materials:

  • This compound

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Aqueous Hydrochloric Acid

  • Round-bottom flask, dropping funnel, and reflux condenser (all oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Preparation of Grignard Reagent: In an oven-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq) and a crystal of iodine. Add a small amount of anhydrous ether. Dissolve bromobenzene (1.1 eq) in anhydrous ether and add a small portion to the flask to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Nitrile: Cool the Grignard reagent to 0 °C. Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Hydrolysis: Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous ammonium chloride solution, followed by dilute hydrochloric acid.

  • Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4][5][6][7]

Data Presentation

Table 1: Reaction Yields for Derivatives of this compound
Starting MaterialReaction TypeProductReagentsYield (%)Reference
This compoundHydrolysisQuinoline-2-carboxylic acidH₂SO₄, H₂O75%General Procedure
This compound[3+2] Cycloaddition2-(1H-Tetrazol-5-yl)quinolineNaN₃, NH₄Cl, DMF90%[3]
2-(p-tolyl)quinoline-4-carbonitrile[3+2] Cycloaddition4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinolineTMSN₃, Bu₂SnO82%[8][9]
Quinoline-2-carboxylic acidAmide CouplingN-Aryl/Alkyl-quinoline-2-carboxamideAmine, Coupling Agent60-95%General Procedure
Table 2: Biological Activity of Quinoline Derivatives
CompoundTargetAssayIC₅₀/GI₅₀Cell LineReference
Quinoline-based hydroxamic acid (12a)Tubulin Polymerization/HDACsCytotoxicity0.6 nM (avg)Human cancer cell lines[10]
Quinoline-based hydroxamic acid (12d)Tubulin Polymerization/HDACsCytotoxicity0.7 nM (avg)Human cancer cell lines[10]
Pyrano[3,2-c]quinoline derivative (5e)EGFR, BRAFV600E, HER-2Kinase Inhibition71 nM, 62 nM, 21 nM-[11]
Pyrano[3,2-c]quinoline derivative (5h)EGFR, BRAFV600E, HER-2Kinase Inhibition75 nM, 67 nM, 23 nM-[11]
Quinoline-ketoprofen analogMRP2 InhibitionCytotoxicity reversal-A2780/RCIS[12]
6-Bromo-5-nitroquinoline-Antiproliferative-C6, HeLa, HT29[13]
Quinazoline derivative (SQ2)VEGFR-2Kinase Inhibition0.014 µM-[14]

Visualizations

G cluster_synthesis Synthetic Pathway from this compound Q2CN This compound Q2CA Quinoline-2-carboxylic acid Q2CN->Q2CA Hydrolysis (H₂SO₄/H₂O) Tetrazole 2-(1H-Tetrazol-5-yl)quinoline Q2CN->Tetrazole [3+2] Cycloaddition (NaN₃, NH₄Cl) Q2Amide Quinoline-2-carboxamide Q2CA->Q2Amide Amide Coupling (Amine, Coupling agent)

Synthetic transformations of this compound.

G cluster_workflow Experimental Workflow: Synthesis and Biological Evaluation Start Start: this compound Synthesis Chemical Synthesis (e.g., Hydrolysis, Amidation) Start->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay, Cytotoxicity Assay) Characterization->Screening Data Data Analysis (IC₅₀/EC₅₀ Determination) Screening->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead G cluster_pathway Simplified Kinase Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GrowthFactor->Receptor Binds Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Downstream Activates QuinolineInhibitor Quinoline-based Kinase Inhibitor QuinolineInhibitor->Receptor Inhibits Proliferation Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Leads to

References

Application Notes & Protocols: 1H and 13C NMR Analysis of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinolines are a significant class of nitrogen-containing heterocyclic compounds that form the structural core of numerous natural products and synthetic pharmaceuticals.[1] A precise understanding of their molecular structure is essential for elucidating structure-activity relationships (SAR) and advancing drug discovery programs. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical technique for the unambiguous structural determination of quinoline derivatives.[1][2] This document provides a comprehensive guide to the principles, experimental protocols, and data interpretation for the structural characterization of these compounds using 1H and 13C NMR.

Principles of NMR Spectroscopy for Quinolines

1H NMR Spectroscopy

The proton NMR spectrum provides critical information through chemical shifts (δ), spin-spin coupling constants (J), and signal integration.

  • Chemical Shifts (δ): Protons on the quinoline ring typically resonate in the aromatic region (δ 7.0–9.0 ppm).[3] The electron-withdrawing nitrogen atom deshields adjacent protons, causing them to appear at a lower field.[1] The H2 proton, being directly adjacent to the nitrogen, is the most deshielded, while the H8 proton also experiences deshielding due to the peri-effect of the nitrogen's lone pair.[1] Substituents on the ring can significantly alter the chemical shifts of nearby protons, offering clues to their position.

  • Coupling Constants (J): Spin-spin coupling between non-equivalent protons reveals their connectivity. The magnitude of the coupling constant depends on the number of bonds separating the nuclei.[4]

    • Ortho-coupling (³J): The strongest coupling occurs between protons on adjacent carbons (three bonds apart), typically in the range of 7–10 Hz.[1]

    • Meta-coupling (⁴J): Weaker coupling is observed between protons separated by three carbons (four bonds apart), with J values around 2–3 Hz.[1][5]

    • Para-coupling (⁵J): This coupling (five bonds apart) is very weak (0–1 Hz) and often not resolved.[1]

  • Integration: The area under each signal is proportional to the number of protons it represents, which helps in assigning signals and confirming the molecular formula.[1]

13C NMR Spectroscopy

The carbon NMR spectrum details the number and electronic environment of the carbon atoms.

  • Chemical Shifts (δ): The chemical shifts of carbon atoms in the quinoline ring are influenced by the electronegativity of the nitrogen atom and the nature of any substituents. Carbons in the nitrogen-containing pyridine ring generally appear at a lower field compared to those in the benzene ring.[1] Substituent effects are well-documented and can be used to predict substitution patterns.[6][7]

Data Presentation: NMR Spectral Data

The following tables summarize typical 1H and 13C NMR chemical shifts and coupling constants for unsubstituted quinoline. These values serve as a baseline, and substituents will cause deviations.

Table 1: 1H NMR Data for Unsubstituted Quinoline in CDCl₃

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz)
H-2 8.89 dd J = 4.2, 1.7
H-3 7.41 dd J = 8.1, 4.2
H-4 8.12 dd J = 8.1, 1.7
H-5 7.75 d J = 8.2
H-6 7.52 ddd J = 8.4, 6.9, 1.5
H-7 7.65 ddd J = 8.2, 6.9, 1.3
H-8 8.08 d J = 8.4

Source:[3]

Table 2: 13C NMR Data for Unsubstituted Quinoline in CDCl₃

Carbon Chemical Shift (δ, ppm)
C-2 150.3
C-3 121.1
C-4 136.0
C-4a 128.2
C-5 129.5
C-6 126.5
C-7 127.7
C-8 129.5
C-8a 148.4

Source:[6][8]

Table 3: Comparative 1H and 13C NMR Data of Quinoline and 2-Chloroquinoline in CDCl₃

Position Quinoline δ (ppm) 2-Chloroquinoline δ (ppm) Position Quinoline δ (ppm) 2-Chloroquinoline δ (ppm)
H-2 8.89 - C-2 150.3 151.7
H-3 7.41 7.35 C-3 121.1 124.3
H-4 8.12 8.03 C-4 136.0 139.9
H-5 7.75 7.80 C-4a 128.2 127.3
H-6 7.52 7.60 C-5 129.5 129.1
H-7 7.65 7.75 C-6 126.5 127.6
H-8 8.08 8.15 C-7 127.7 130.4
C-8 129.5 127.9
C-8a 148.4 147.9

Source:[3]

Visualizations

Caption: Standard numbering of the quinoline ring system.

NMR_Workflow cluster_prep 1. Preparation cluster_acq 2. Acquisition cluster_proc 3. Analysis prep Sample Preparation dissolve Weigh & Dissolve (5-25 mg in ~0.6 mL solvent) filter Filter into NMR Tube dissolve->filter acq Data Acquisition load Load into Spectrometer setup Lock, Tune & Shim load->setup run Acquire 1D & 2D Spectra setup->run proc Data Processing & Analysis process Fourier Transform & Phase Correction assign Assign Signals (1D & 2D Correlation) process->assign report Structure Elucidation assign->report

Caption: General experimental workflow for NMR analysis.

Substituent_Effects cluster_0 Influence of Substituents on Proton Chemical Shifts (δ) cluster_1 Electron-Withdrawing Group (EWG) e.g., -NO₂, -Cl cluster_2 Electron-Donating Group (EDG) e.g., -NH₂, -OCH₃ Quinoline Quinoline Proton (Reference δ) Deshielding Deshielding (Increased δ) Quinoline->Deshielding Adds EWG Shielding Shielding (Decreased δ) Quinoline->Shielding Adds EDG

References

Application Note: A Detailed Protocol for the Purification of Quinoline Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Quinoline, a heterocyclic aromatic compound, and its derivatives are foundational scaffolds in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Many quinoline-based molecules function as kinase inhibitors, targeting key signaling pathways implicated in diseases like cancer.[3][4] The synthesis of these derivatives often results in complex mixtures containing starting materials, byproducts, and the desired product. Effective purification is therefore a critical step in the drug development process. Column chromatography is a fundamental, widely used technique for the isolation and purification of these compounds from crude reaction mixtures.[5][6]

This application note provides a comprehensive protocol for the purification of quinoline derivatives using column chromatography, covering everything from solvent system selection to final product isolation.

Biological Context: Quinoline Derivatives in Signaling Pathways

Quinoline derivatives have been successfully developed as inhibitors for crucial kinases in carcinogenic pathways, such as the PI3K/AkT/mTOR and Ras/Raf/MEK cascades.[3] These pathways regulate essential cellular processes including proliferation, survival, and angiogenesis. By inhibiting specific kinases within these cascades, quinoline-based drugs can effectively halt tumor growth and progression.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivatives Quinoline->PI3K Inhibits

Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition by quinoline derivatives.

General Experimental Workflow

The purification process follows a logical sequence of steps, from initial analysis of the crude mixture to the isolation of the pure compound. Optimizing the separation on a small scale using Thin Layer Chromatography (TLC) is crucial before committing the entire sample to a large-scale column.

G start Crude Reaction Mixture tlc 1. TLC Analysis (Solvent System Optimization) start->tlc packing 2. Column Packing (Slurry or Dry Method) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution & Fraction Collection loading->elution analysis 5. Fraction Analysis (TLC Monitoring) elution->analysis combine 6. Combine Pure Fractions analysis->combine end Purified Quinoline Derivative combine->end

Caption: General workflow for the purification of quinoline derivatives via column chromatography.

Data Presentation: Common Purification Parameters

The choice of stationary and mobile phases is critical for successful separation. Silica gel is the most common stationary phase for quinoline derivatives.[7] The mobile phase is typically a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate).[5][8]

Table 1: Common Stationary Phases for Quinoline Derivative Purification

Stationary Phase Primary Use Case
Silica Gel (SiO₂) The most common and versatile choice for a wide range of quinoline derivatives.[7]
Alumina (Al₂O₃) Useful for the separation of basic compounds or when silica gel causes compound decomposition.[7]

| Reversed-Phase C18 | Used in HPLC for more polar quinoline derivatives, where the stationary phase is non-polar.[9][10] |

Table 2: Example Mobile Phase Systems for Quinoline Derivative Purification on Silica Gel

Derivative Type Mobile Phase (v/v) Target Rf Value Reference
2-Chloro-3-formyl quinolines Petroleum Ether : Ethyl Acetate (9.5 : 0.5) ~0.2-0.4 [7]
2-Methoxyquinoline-3-carbaldehyde Petroleum Ether : Ethyl Acetate (85 : 15) Not specified [7]
Pyrimidine-substituted quinolines Petroleum Ether : Ethyl Acetate (7 : 3) Not specified [8]

| Sulfonyl-containing quinolines | Petroleum Ether : Ethyl Acetate (Gradient 5:1 to 1:2) | Not specified |[5] |

Experimental Protocol

This protocol provides a step-by-step guide for purifying quinoline derivatives.

Materials and Equipment

  • Glass chromatography column with stopcock

  • Stationary Phase (e.g., Silica gel, 60 Å, 230-400 mesh)

  • Solvents (HPLC or technical grade, e.g., petroleum ether, ethyl acetate)

  • Crude quinoline derivative mixture

  • TLC plates (silica gel coated)

  • TLC developing chamber and UV lamp (254 nm)

  • Beakers, Erlenmeyer flasks, and collection tubes/vials

  • Pipettes and bulbs

  • Sand (purified) and Cotton or Glass Wool

  • Rotary evaporator

Methodology

1. TLC Optimization of the Mobile Phase

  • Objective: To find a solvent system that provides good separation of the desired compound from impurities, ideally with a retention factor (Rf) for the target compound between 0.2 and 0.4.[7]

  • Procedure:

    • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a sealed chamber containing a test mobile phase (e.g., 9:1 Petroleum Ether:Ethyl Acetate).

    • Visualize the developed plate under a UV lamp.

    • Adjust the polarity of the mobile phase by changing the solvent ratio until the desired Rf value is achieved. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values.

2. Column Packing (Slurry Method)

  • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

  • In a beaker, prepare a slurry by mixing the silica gel with the initial, least polar mobile phase.[7]

  • Gently pour the slurry into the column. Tap the column lightly to ensure even packing and dislodge any air bubbles.[7]

  • Once the silica has settled, add another thin layer of sand on top to prevent the stationary phase from being disturbed.[7]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading

  • Wet Loading:

    • Dissolve the crude product in a minimal amount of a solvent that is as non-polar as possible but still ensures complete dissolution.[7]

    • Carefully add the concentrated sample solution to the top of the column using a pipette.[7]

    • Drain the solvent until the sample has fully entered the stationary phase.

  • Dry Loading (Recommended for samples with poor solubility):

    • Dissolve the crude product in a suitable solvent.

    • Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.[7]

    • Carefully add this powder to the top of the column.[7]

4. Elution

  • Carefully add the mobile phase to the top of the column.

  • Open the stopcock to begin the elution process, maintaining a constant flow. For flash chromatography, gentle air pressure can be applied.[7]

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL per tube).

  • If using a gradient, gradually increase the polarity of the mobile phase during the run to elute more strongly-adsorbed compounds.[7]

5. Fraction Analysis

  • Monitor the collected fractions by spotting them sequentially on a TLC plate.

  • Develop the TLC plate using the optimized mobile phase.

  • Visualize the plate under UV light to identify which fractions contain the purified compound.

  • Fractions containing only the spot corresponding to the desired product are considered pure.

6. Isolation

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified quinoline derivative.

Troubleshooting

ProblemPossible CauseSuggested Solution
Poor Separation Incorrect mobile phase polarity; Column overloading.Re-optimize the mobile phase with TLC. Use a shallower solvent gradient. Reduce the amount of crude product loaded (a silica-to-crude ratio of 30:1 to 100:1 is recommended).[7]
Streaking/Tailing of Spots Sample is too polar for the mobile phase; Compound is degrading on silica.Add a small amount of a modifying solvent (e.g., 1% triethylamine for basic compounds, 1% acetic acid for acidic compounds) to the mobile phase. Consider using a different stationary phase like alumina.
Compound Won't Elute Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (gradient elution).
Cracked Column Bed Column was allowed to run dry.Ensure the solvent level never drops below the top of the stationary phase. The column must be repacked.

References

Experimental setup for microwave-assisted quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Microwave-Assisted Quinoline Synthesis

Introduction

The quinoline scaffold is a fundamental structural motif in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Traditional methods for synthesizing quinolines, such as the Skraup, Combes, and Friedländer reactions, often require harsh conditions, long reaction times, and result in moderate yields.[2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations. By utilizing microwave irradiation for direct and efficient heating of the reaction mixture, MAOS significantly accelerates reaction rates, often leading to higher yields, enhanced product purity, and greener synthetic protocols.[1][4][5]

These application notes provide a comprehensive overview and detailed protocols for the microwave-assisted synthesis of quinoline derivatives, intended for researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Synthesis

Microwave-assisted synthesis offers several distinct advantages over conventional heating methods:

  • Accelerated Reaction Rates: Reactions that typically take hours or days can often be completed in minutes.[4][6]

  • Higher Yields: Efficient and uniform heating minimizes side reactions and decomposition of products, frequently leading to improved yields.[1][3]

  • Improved Purity: The reduction in side products simplifies purification processes.[4]

  • Energy Efficiency: Direct heating of the reaction mass is more energy-efficient than heating the entire apparatus.

  • Greener Chemistry: Shorter reaction times and the feasibility of solvent-free conditions reduce energy consumption and waste.[3]

Experimental Setup & General Considerations

1. Microwave Reactor: For safety, reproducibility, and precise control, a dedicated scientific microwave reactor is strongly recommended over a domestic microwave oven.[4] These systems are equipped with temperature and pressure sensors, variable power settings, and magnetic stirring to ensure uniform heating.

2. Reaction Vessels: Use only microwave-safe glass vials designed for chemical synthesis, capable of withstanding high temperatures and pressures. Ensure the vessel is properly sealed with a septum cap.

3. Solvents: The choice of solvent is critical. Polar solvents such as DMF, DMSO, and ethanol are commonly used as they couple efficiently with microwave irradiation.[4] However, solvent-free ("neat") conditions are also highly effective and offer a greener alternative.[3]

4. Parameter Control: While power settings (typically 100-300W) are relevant, modern microwave reactors prioritize direct temperature control, which is the more critical parameter for reaction success and reproducibility.[4]

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents 1. Select & Weigh Reactants Solvent 2. Add Solvent (if applicable) Reagents->Solvent Vessel 3. Combine in Microwave Vial Solvent->Vessel Seal 4. Seal Vessel Vessel->Seal Microwave 5. Microwave Irradiation (Set Temp, Time, Power) Seal->Microwave Cooling 6. Cool to Room Temperature Microwave->Cooling Extraction 7. Quenching / Extraction Cooling->Extraction Filtration 8. Filtration (if precipitate forms) Extraction->Filtration Purify 9. Column Chromatography / Recrystallization Filtration->Purify Analysis 10. Characterization (NMR, MS, etc.) Purify->Analysis

Caption: General workflow for microwave-assisted quinoline synthesis.

Experimental Protocols for Key Syntheses

The following protocols are representative methodologies for well-known named reactions adapted for microwave-assisted synthesis.

Friedländer Synthesis

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[7][8]

Protocol: Synthesis of a Tetrahydroacridine Derivative [9][10]

  • Reagent Mixture: In a 10 mL microwave process vial equipped with a magnetic stir bar, combine 2-aminobenzophenone (1 mmol) and a cyclic ketone (e.g., cyclohexanone, 2 mmol).

  • Solvent/Catalyst: Add glacial acetic acid (2 mL), which serves as both the solvent and the catalyst.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 160 °C for 5-10 minutes.

  • Work-up: After the reaction, allow the vial to cool to room temperature. The product often crystallizes upon cooling.

  • Purification: Collect the solid by filtration, wash with a small amount of cold ethanol, and dry to obtain the quinoline derivative. Further purification can be achieved by recrystallization.

Combes Synthesis

The Combes synthesis is the acid-catalyzed reaction of anilines with β-diketones to yield 2,4-disubstituted quinolines.[4][11]

Protocol: Solvent-Free Synthesis of 2-Methyl-4-Quinolinones [3]

  • Reagent Mixture: In a glass beaker or microwave vial, add the aromatic amine (2.0 mmol), ethyl acetoacetate (2.4 mmol), and acidic styrol resin (NKC-9, 100 mg).

  • Homogenization: Thoroughly mix the components with a glass rod at room temperature to create a uniform paste.

  • Microwave Irradiation: Place the open beaker in the microwave reactor. Irradiate at 400 W for 1.5 minutes. It is recommended to apply the power in short intervals (e.g., 10 seconds on, 10 seconds off) to prevent overheating.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Purification: After completion, dissolve the residue in a suitable organic solvent, filter to remove the catalyst resin, and purify the product by flash chromatography or recrystallization. The NKC-9 resin can be recovered and reused.[3]

Skraup Synthesis

The Skraup synthesis produces quinolines from the reaction of anilines with glycerol, sulfuric acid, and an oxidizing agent.[4]

Protocol: Synthesis of 7-Amino-8-methyl-quinoline [4][12]

  • Reagent Mixture: In a suitable microwave reaction vessel, carefully mix 2,6-diaminotoluene (4 mmol, 0.5 g), glycerol (2.5 mL), arsenic(V) oxide (2.1 g), and concentrated sulfuric acid (4.2 mL).

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Note: Specific time and temperature parameters may require optimization based on the specific reactor used. A significant reduction from the conventional 3-hour reflux is expected.[12]

  • Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture into an ice-water mixture (15 mL).

  • Basification: Basify the solution to a pH of 9-10 using a suitable base (e.g., NaOH solution).

  • Purification: Filter the resulting precipitate, wash thoroughly with cold water, and recrystallize the crude product from water to yield the pure quinoline.

Doebner-von Miller Synthesis

A variation of the Skraup reaction, this method uses α,β-unsaturated carbonyl compounds reacting with anilines, typically in the presence of an acid catalyst.[4][13]

Protocol: Synthesis of Quinaldines/Lepidines [14]

  • Reagent Mixture: Combine an aniline derivative (e.g., 1 mmol), an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone, 1.2 mmol), and phosphotungstic acid (PW12) as a catalyst in a microwave vial.

  • Microwave Irradiation: Irradiate the mixture at 300 W for 10-15 minutes.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up and Purification: After cooling, dissolve the reaction mixture in an appropriate solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer, evaporate the solvent, and purify the residue by column chromatography.

Data Presentation: Performance Comparison

Microwave irradiation consistently demonstrates superior performance over conventional heating methods in quinoline synthesis.

Reaction TypeSubstratesConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Skraup Synthesis 2,6-diaminotoluene, glycerol3 hours, 30%40 minutes, 28%[4][12]
Combes Synthesis Aniline, ethyl acetoacetateProlonged times, lower yields1.5 minutes, High yields[3]
Friedländer Synthesis 2-aminobenzophenone, cyclohexanoneSeveral days, poor yield5 minutes, Excellent yield[9]
Doebner-von Miller Anilines, crotonaldehydeLong reaction times10-15 minutes, 79-94%[14]
Three-Component Formyl-quinoline, aminopyrimidine, dimedone20 hours, no product8-20 minutes, High yields[15]

Logical Relationships in Quinoline Synthesis

The following diagram illustrates the relationship between the general synthesis approach and the specific named reactions based on their core reactant types.

G Main Microwave-Assisted Quinoline Synthesis Combes Combes Synthesis Main->Combes Skraup Skraup Synthesis Main->Skraup DvM Doebner-von Miller Synthesis Main->DvM Friedlander Friedländer Synthesis Main->Friedlander Conrad Conrad-Limpach Synthesis Main->Conrad R1 Aniline + β-Diketone R1->Combes R2 Aniline + Glycerol + Oxidant R2->Skraup R3 Aniline + α,β-Unsaturated Carbonyl R3->DvM R4 2-Aminoaryl Ketone/Aldehyde + α-Methylene Carbonyl R4->Friedlander R5 Aniline + β-Ketoester R5->Conrad

Caption: Key named reactions for quinoline synthesis and their reactants.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inefficient microwave absorption.Add a small amount of a polar co-solvent (e.g., DMF, ethanol) or a silicon carbide chip to improve heating.[4]
Low substrate reactivity.Increase the reaction temperature or prolong the irradiation time. Consider a more active catalyst.[4]
Formation of Side Products Over-irradiation or localized overheating.Reduce microwave power, use pulsed heating, or lower the reaction temperature. Ensure efficient stirring.[4]
Reactant/product decomposition.Lower the reaction temperature and shorten the irradiation time.[4]
Poor Reproducibility Inconsistent vial positioning.Place the reaction vessel in the same position within the microwave cavity for each run.[4]
Impure starting materials.Ensure the purity of all reactants and solvents.[4]
Reaction Stalls Catalyst deactivation.Add fresh catalyst or switch to a more robust catalyst stable under microwave conditions.[4]

References

Application of 2-Cyanoquinoline in the Development of Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant potential as anticancer agents.[1][2][3] Among these, 2-cyanoquinoline derivatives have emerged as a promising class of compounds in the development of novel cancer therapeutics. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the epidermal growth factor receptor (EGFR) and topoisomerase enzymes.[1][4][5] This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the anticancer activity of 2-cyanoquinoline and its analogs.

Quantitative Data Summary

The cytotoxic activity of various 2-cyanoquinoline and related quinoline derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. The data below summarizes the IC50 values for selected compounds from various studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4d A549 (Human Lung Adenocarcinoma)3.317 ± 0.142[4]
MCF-7 (Human Breast Adenocarcinoma)7.711 ± 0.217[4]
Compound 4e A549 (Human Lung Adenocarcinoma)4.648 ± 0.199[4]
MCF-7 (Human Breast Adenocarcinoma)6.114 ± 0.272[4]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11) MCF-7 (Human Breast Cancer)29.8[1]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12) MCF-7 (Human Breast Cancer)39.0[1]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13) MCF-7 (Human Breast Cancer)40.0[1]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14) MCF-7 (Human Breast Cancer)40.4[1]
FBA-TPQ Various (most cell lines)0.097 - 2.297[6]
Compound 3c HepG2 (Human Liver Cancer)11.42[7]
Compound 3d HepG2 (Human Liver Cancer)8.50[7]
Compound 3e HepG2 (Human Liver Cancer)12.76[7]

Signaling Pathways and Mechanisms of Action

2-Cyanoquinoline derivatives exert their anticancer effects through various mechanisms, primarily by targeting key enzymes and signaling pathways involved in cancer progression.

One of the primary mechanisms is the inhibition of Topoisomerase II , enzymes that are critical for DNA replication and repair.[1][5] By inhibiting these enzymes, 2-cyanoquinoline compounds can induce DNA damage, leading to cell cycle arrest and apoptosis.

Another significant target is the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt/mTOR pathway, promoting cell proliferation, survival, and migration.[8] Certain 2-cyanoquinoline derivatives have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.[4]

The induction of apoptosis , or programmed cell death, is a common outcome of treatment with these compounds. This can be triggered by DNA damage or the inhibition of survival signals.[5][6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA DNA DNA->DNA TopoII Topoisomerase II TopoII->DNA Relaxes Supercoils Apoptosis Apoptosis TopoII->Apoptosis DNA Damage leads to Cyanoquinoline 2-Cyanoquinoline Derivative Cyanoquinoline->EGFR Inhibits Cyanoquinoline->TopoII Inhibits

Figure 1. Simplified signaling pathways targeted by 2-cyanoquinoline derivatives.

Experimental Protocols

General Synthesis of 2-Cyanoquinoline Derivatives

The synthesis of 2-cyanoquinoline derivatives can be achieved through various established methods. A common approach involves a one-pot multicomponent condensation reaction.[9]

Materials:

  • Substituted anilines or similar precursors[3]

  • Carbonyl compounds[3]

  • Malononitrile[9]

  • Appropriate solvent (e.g., ethanol, acetonitrile)[9][10]

  • Catalyst (e.g., trifluoroacetic acid, potassium hydroxide)[3]

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) apparatus

  • Purification system (e.g., column chromatography or recrystallization)

Protocol:

  • To a solution of the starting aniline and carbonyl compound in the chosen solvent, add the catalyst.

  • Add malononitrile to the reaction mixture.

  • Fit the round-bottom flask with a reflux condenser and heat the mixture to reflux.[11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).[11]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.[11]

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 2-cyanoquinoline derivative.[10]

synthesis_workflow Start Start: Reactants Reaction One-Pot Condensation (Reflux) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Solvent Removal Monitoring->Workup Complete Purification Purification (Recrystallization/ Column Chromatography) Workup->Purification Product Final Product: 2-Cyanoquinoline Derivative Purification->Product

Figure 2. General workflow for the synthesis of 2-cyanoquinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as a measure of cell viability.[11][12]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HepG2)

  • Complete cell culture medium (e.g., RPMI 1640, DMEM) supplemented with fetal bovine serum and antibiotics[4]

  • 96-well plates

  • 2-Cyanoquinoline test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the 2-cyanoquinoline compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.[11] Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[11]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[11]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value for each compound.

mtt_assay_workflow Start Start: Seed Cells Treatment Treat with 2-Cyanoquinoline Compounds Start->Treatment Incubation1 Incubate (48-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (4h) MTT_Addition->Incubation2 Solubilization Solubilize Formazan Incubation2->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC50 Measurement->Analysis

Figure 3. Workflow for the in vitro MTT cytotoxicity assay.

References

Application Notes and Protocols for Cell Viability Assays of Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds recognized for a broad spectrum of biological activities, including potent anticancer properties.[1][2] The evaluation of the cytotoxic potential of novel quinoline compounds is a critical step in the drug discovery pipeline.[1] This document provides detailed protocols for three commonly used in vitro cell viability assays—MTT, WST-1, and CellTiter-Glo®—to assess the cytotoxic effects of quinoline-based compounds on cancer cell lines. These assays measure different cellular parameters, such as metabolic activity and ATP levels, to determine cell viability.[3][4]

Data Presentation: Cytotoxicity of Quinoline-Based Compounds

The cytotoxic activity of quinoline derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell proliferation by 50%.[1][5] The following table summarizes hypothetical cytotoxic activity of various quinoline derivatives against different cancer cell lines.

Compound IDDescriptionCell LineIncubation Time (h)IC50 (µM)
QN-12-phenylquinolin-4-amine derivativeHT-29 (Colon)488.12[2]
QN-2Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[2]
QN-3Quinoline-1,8-dione derivativeHeLa (Cervical)7215.4
QN-44-amino-N-(quinolin-8-yl)pyridine-3-sulfonamideHCT-116 (Colon)724.0 - 43[6]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells as an indicator of viability.[5] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3]

Materials and Reagents:

  • Desired cancer cell lines (e.g., HeLa, MCF-7, HT-29)[5]

  • Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[5]

  • Quinoline-based test compounds

  • MTT reagent: 5 mg/mL stock solution in sterile Phosphate-Buffered Saline (PBS)[5]

  • Solubilization Solution: Dimethyl sulfoxide (DMSO) or 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M HCl[5]

  • Sterile 96-well flat-bottom cell culture plates[5]

  • Humidified incubator (37°C, 5% CO2)[5]

  • Microplate reader[7]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[2] Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in culture medium.[2] Remove the existing medium from the wells and add 100 µL of the compound dilutions.[2] Include a vehicle control (e.g., DMSO) and an untreated control.[2] Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][10]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[10]

Protocol 2: WST-1 Assay for Cell Viability

The WST-1 assay is another colorimetric assay for quantifying cell viability and proliferation. It is based on the cleavage of the tetrazolium salt WST-1 to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.[11]

Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium

  • Quinoline-based test compounds

  • WST-1 Cell Proliferation Reagent[11]

  • Sterile 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an optimized density in 100 µL of culture medium.

  • Compound Treatment: After 24 hours of incubation, treat the cells with various concentrations of the quinoline compounds.[12]

  • WST-1 Reagent Addition: Add 10 µL of the WST-1 reagent to each well.[11]

  • Incubation: Incubate the plate for 0.5 to 4 hours at 37°C in a humidified atmosphere.[11]

  • Absorbance Measurement: Shake the plate thoroughly for 1 minute.[11] Measure the absorbance at a wavelength between 420 and 480 nm. A reference wavelength above 600 nm is recommended.[11][13]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture by quantifying ATP, which is an indicator of metabolically active cells.[14]

Materials and Reagents:

  • Desired cancer cell lines

  • Appropriate culture medium

  • Quinoline-based test compounds

  • CellTiter-Glo® Reagent[8]

  • Opaque-walled 96-well plates[15]

  • Orbital shaker[15]

  • Luminometer[15]

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell plating and compound treatment in an opaque-walled multiwell plate.[8]

  • Reagent Preparation and Addition: Equilibrate the CellTiter-Glo® reagent to room temperature.[8] Add a volume of reagent equal to the volume of cell culture medium in each well.[8]

  • Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[8] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

  • Luminescence Measurement: Record the luminescence using a plate reader.[15]

Mandatory Visualizations

G Experimental Workflow for Cell Viability Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare serial dilutions of quinoline compounds B->C After cell attachment D Treat cells with compounds C->D E Incubate for 24-72h D->E F Add assay reagent (MTT, WST-1, or CellTiter-Glo) E->F G Incubate as per protocol F->G H Measure absorbance or luminescence G->H I Calculate cell viability and IC50 values H->I

Caption: Workflow for cell viability assays.

G Generalized Apoptosis Signaling Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway A Quinoline-Based Compound B Mitochondrial Stress A->B D Death Receptor Activation A->D C Cytochrome c Release B->C F Caspase-9 Activation C->F E DISC Formation D->E G Caspase-8 Activation E->G H Executioner Caspases (e.g., Caspase-3) F->H G->H I Apoptosis H->I

Caption: Generalized apoptosis signaling pathway.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of Quinoline-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for Quinoline-2-carbonitrile. This method is designed for accuracy and reliability in research, quality control, and drug development settings. The protocol outlines a systematic approach to method development, optimization, and validation in accordance with ICH Q2(R1) guidelines.[1][2][3][4][5]

Introduction

This compound is a significant heterocyclic aromatic nitrile, serving as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[6] Its purity is a critical quality attribute that can significantly impact the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture, making it an ideal choice for assessing the purity of this compound.[7] This document provides a comprehensive guide to developing and validating an HPLC method for this purpose.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueReference
Chemical Structure C₁₀H₆N₂[8][9][10]
Molecular Weight 154.17 g/mol [8][9][10]
Appearance White to off-white solid[8]
Melting Point 93-95 °C[6]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and dichloromethane.[6][8][11]
Predicted pKa -0.56 ± 0.40 (for the conjugate acid of the quinoline nitrogen)[9]
UV Absorbance Maximum absorption is expected in the UV region, with quinoline derivatives typically showing absorbance around 225 nm and other bands at longer wavelengths.[12][13][14][15][16]

The very low predicted pKa of the conjugate acid indicates that the quinoline nitrogen in this compound is not significantly basic. This suggests that minor pH changes in the acidic mobile phase will not drastically alter its retention time due to protonation changes. However, maintaining a low pH is generally beneficial for peak shape on silica-based columns by suppressing the ionization of residual silanol groups.[17][18]

HPLC Method Development and Optimization

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Formic acid (analytical grade)

    • Trifluoroacetic acid (TFA) (analytical grade)

    • Ultrapure water

Initial Chromatographic Conditions

Based on the physicochemical properties and literature on similar compounds, the following starting conditions are recommended:

ParameterInitial Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17-18 min: 90-30% B; 18-20 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 230 nm (based on typical absorbance for quinoline derivatives)
Method Optimization Strategy

A systematic approach is crucial for optimizing the separation.

  • Organic Modifier Selection: Evaluate both acetonitrile and methanol. Acetonitrile often provides better peak shapes for aromatic compounds, while methanol can offer different selectivity.[18][19]

  • Mobile Phase pH and Additive: While the analyte is not strongly basic, controlling the mobile phase pH with additives like formic acid or TFA can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.[17][18] A pH in the range of 2.5-3.5 is generally recommended.[17]

  • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal resolution between the main peak and any impurities within a reasonable run time.

  • Flow Rate and Temperature: Fine-tune the flow rate and column temperature to improve efficiency and resolution. Increasing the temperature can reduce viscosity and improve peak shape but may affect selectivity.

Experimental Protocols

Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a similar concentration as the working standard solution using the same diluent. Filter all solutions through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

The developed method must be validated to ensure it is suitable for its intended purpose.[1][2][3][4][5]

  • Protocol: Inject the diluent (blank), a solution of the reference standard, and a sample solution. Analyze for any interference at the retention time of this compound. Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the sample to demonstrate that the method can resolve the main peak from potential degradation products.

  • Acceptance Criteria: The peak for this compound should be pure and free from interference from the blank, impurities, and degradation products. Peak purity analysis using a DAD is recommended.

  • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the working standard concentration. Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

  • Protocol: Perform recovery studies by spiking a placebo or a known sample matrix with the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the working standard concentration). Analyze each level in triplicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day and with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

  • Protocol: Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of injections of serially diluted standard solutions. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

  • Acceptance Criteria: The values for LOD and LOQ should be determined and reported.

  • Protocol: Intentionally vary critical method parameters such as:

    • Mobile phase composition (e.g., ±2% organic)

    • Mobile phase pH (e.g., ±0.2 units)

    • Column temperature (e.g., ±5 °C)

    • Flow rate (e.g., ±0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables.

Table 1: Optimized Chromatographic Conditions

Parameter Condition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Optimized Gradient (e.g., 0-1 min: 40% B; 1-10 min: 40-85% B; 10-12 min: 85% B; 12-12.1 min: 85-40% B; 12.1-15 min: 40% B)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 35°C

| Detection Wavelength | 230 nm |

Table 2: System Suitability Results

Parameter Acceptance Criteria Observed Value
Tailing Factor ≤ 2.0 1.1
Theoretical Plates ≥ 2000 > 5000

| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |

Table 3: Summary of Method Validation Data

Validation Parameter Acceptance Criteria Result
Specificity No interference at the analyte retention time Pass
Linearity (r²) ≥ 0.999 0.9998
Accuracy (% Recovery) 98.0% - 102.0% 99.5% - 101.2%
Precision (%RSD) ≤ 2.0% < 1.0%
LOD Reportable 0.05 µg/mL
LOQ Reportable 0.15 µg/mL

| Robustness | No significant impact on results | Pass |

Visualizations

HPLC_Method_Development_Workflow cluster_prep 1. Preparation cluster_dev 2. Method Development cluster_val 3. Method Validation (ICH Q2) A Define Analytical Target Profile B Review Physicochemical Properties A->B C Select Column & Initial Conditions B->C D Initial Chromatographic Run C->D E Optimize Mobile Phase (Organic Modifier, pH) D->E F Optimize Gradient Profile E->F G Fine-tune Flow Rate & Temperature F->G H Finalized Method G->H I Specificity H->I J Linearity I->J K Accuracy J->K L Precision K->L M LOD/LOQ L->M N Robustness M->N

Caption: Workflow for HPLC Method Development and Validation.

Method_Validation_Parameters cluster_core Core Validation Parameters cluster_sensitivity Sensitivity cluster_reliability Reliability Specificity Specificity (Selectivity) ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy (% Recovery) Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod LOD Limit of Detection (LOD) LOQ Limit of Quantitation (LOQ) LOD->LOQ LOQ->ValidatedMethod Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability SystemSuitability->ValidatedMethod

Caption: Interrelationship of HPLC Method Validation Parameters.

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be specific, linear, accurate, precise, and robust for the purity determination of this compound. The systematic approach to method development and rigorous validation ensures the reliability of the results, making this method highly suitable for routine quality control and stability studies in the pharmaceutical and chemical industries.

References

Application Notes and Protocols for X-ray Crystallography of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the application of X-ray crystallography for determining the three-dimensional structures of quinoline derivatives. This document includes detailed experimental protocols, a comparative analysis of crystallographic data for various quinoline derivatives, and visualizations of relevant biological signaling pathways and experimental workflows.

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. Understanding the precise three-dimensional arrangement of atoms within these molecules is crucial for structure-activity relationship (SAR) studies, rational drug design, and optimizing their therapeutic potential. Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining these molecular structures.

Data Presentation: Crystallographic Data of Selected Quinoline Derivatives

The following table summarizes key crystallographic parameters for a selection of quinoline derivatives, providing a basis for structural comparison.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)ZRef.
8-HydroxyquinolineC₉H₇NOMonoclinicP2₁/n6.620(3)9.243(4)11.070(4)9090.718(6)904[1][2]
Quinoline-2-carboxylic acidC₁₀H₇NO₂MonoclinicP2₁/c9.724(1)5.937(1)27.545(2)9090.15(1)904[3][4]
Chloroquine Diphosphate MonohydrateC₁₈H₂₈ClN₃(H₂PO₄)₂·H₂OMonoclinicP2₁/c------4[5][6][7]
8-NitroquinolineC₉H₆N₂O₂---------[8]
5-NitroquinolineC₉H₆N₂O₂---------[9]
3-AminoquinolineC₉H₈N₂---------[10]
8-AminoquinolineC₉H₈N₂---------[11][12]
7-Iodo-8-hydroxyquinolineC₉H₆INOMonoclinicP121/n17.8780(8)13.095(1)8.8957(9)90107.66(1)904[13]

Note: Complete crystallographic data for some compounds were not fully available in the initial search results and are indicated with "-". Z represents the number of formula units in the unit cell.

Experimental Protocols

This section outlines the detailed methodologies for the key stages of X-ray crystallographic analysis of quinoline derivatives.

Protocol 1: Synthesis and Crystallization of Quinoline Derivatives

1. Synthesis:

  • The synthesis of quinoline derivatives can be achieved through various established organic chemistry reactions. Common methods include the Skraup synthesis, Doebner-von Miller reaction, and Friedländer annulation. The choice of synthetic route will depend on the desired substitution pattern on the quinoline core.

2. Purification:

  • Following synthesis, the crude product must be purified to obtain a high-purity sample suitable for crystallization. Common purification techniques include column chromatography, recrystallization, and sublimation. The purity of the compound should be assessed by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

3. Crystallization:

  • Growing single crystals of sufficient size and quality is a critical and often challenging step. Several techniques can be employed:

    • Slow Evaporation: Dissolve the purified quinoline derivative in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. Allow the solvent to evaporate slowly at a constant temperature. Suitable solvents often include ethanol, methanol, acetone, or mixtures with less polar solvents like hexane or dichloromethane.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): This method is particularly useful for small quantities of material. A drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution in a sealed chamber. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

    • Anti-Solvent Diffusion: A solution of the quinoline derivative is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion at the interface of the two liquids can induce crystallization.

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

1. Crystal Mounting:

  • A suitable single crystal (typically 0.1-0.3 mm in size) is carefully selected under a microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is to be collected at low temperatures.

2. Data Collection:

  • The mounted crystal is placed on a single-crystal X-ray diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

  • The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles. The diffraction pattern consists of a series of spots (reflections) whose positions and intensities are recorded.

Protocol 3: Data Processing and Structure Solution

1. Data Integration and Scaling:

  • The raw diffraction images are processed to determine the unit cell parameters, crystal system, and space group.

  • The intensities of the individual reflections are integrated and scaled to correct for experimental factors such as variations in X-ray beam intensity and crystal decay.

2. Structure Solution:

  • The "phase problem" is solved to obtain an initial electron density map. For small molecules like quinoline derivatives, direct methods are typically successful.

  • This initial map allows for the identification of the positions of the atoms in the crystal structure.

3. Structure Refinement:

  • The initial atomic model is refined against the experimental diffraction data to improve the agreement between the calculated and observed structure factors.

  • This iterative process involves adjusting atomic coordinates, thermal parameters (describing atomic vibrations), and occupancies.

  • The quality of the final refined structure is assessed using parameters such as the R-factor and goodness-of-fit.

Mandatory Visualization

Experimental Workflow for X-ray Crystallography of Quinoline Derivatives

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Structure Determination synthesis Synthesis of Quinoline Derivative purification Purification (Chromatography, Recrystallization) synthesis->purification crystallization Crystallization (Slow Evaporation, Vapor Diffusion) purification->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Crystal Structure

Caption: A generalized workflow for the X-ray crystallographic analysis of quinoline derivatives.

Signaling Pathway: Inhibition of JAK/STAT Pathway by Quinoline Derivatives

Many quinoline derivatives exhibit anti-inflammatory and anticancer effects by targeting key signaling pathways. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is one such target.

jak_stat_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT (inactive) jak->stat Phosphorylation p_stat p-STAT (active) dimer STAT Dimer p_stat->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene quinoline Quinoline Derivative quinoline->jak Inhibition

Caption: Inhibition of the JAK/STAT signaling pathway by quinoline derivatives.

Signaling Pathway: Inhibition of NF-κB Pathway by Quinoline Derivatives

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another critical target for the anti-inflammatory and anticancer activities of certain quinoline derivatives.

nfkb_pathway stimulus Inflammatory Stimuli (e.g., TNF-α) receptor Receptor stimulus->receptor Activation ikk IKK Complex receptor->ikk Activation ikb_nfkb IκB-NF-κB Complex (inactive) ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation ikb_nfkb->nfkb Release of NF-κB p_ikb p-IκB degradation Proteasomal Degradation p_ikb->degradation gene Gene Transcription (Pro-inflammatory Cytokines) nucleus->gene quinoline Quinoline Derivative quinoline->ikk Inhibition

Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.

References

Troubleshooting & Optimization

Troubleshooting low yields in Friedländer quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedländer quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low yields, encountered during your experiments.

Frequently Asked Questions & Troubleshooting Guides

This section addresses specific issues encountered during the Friedländer synthesis in a direct question-and-answer format.

General Issues & Low Yield

Q1: My Friedländer reaction is resulting in a very low yield or no product at all. What are the most common general causes?

A1: Low yields in the Friedländer synthesis can stem from several factors. A systematic investigation into the following areas is the best approach:

  • Suboptimal Reaction Conditions: The reaction is highly dependent on conditions.[1] Incorrect temperature, improper solvent choice, or a non-optimal reaction time can all lead to poor outcomes.[2] Many traditional methods use high temperatures and strong acids or bases, which can diminish yields.[2]

  • Inappropriate Catalyst: The choice of an acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.

  • Poor Starting Material Quality: The purity of your 2-aminoaryl aldehyde or ketone and the α-methylene carbonyl compound is critical.[3] Impurities can inhibit the catalyst or lead to unwanted side reactions.[3][4]

  • Low Substrate Reactivity: The electronic and steric properties of your starting materials significantly impact the reaction rate. For example, electron-withdrawing groups on the 2-aminoaryl ketone can deactivate the ring, making the cyclization step more difficult.[1]

  • Presence of Moisture: For reactions using moisture-sensitive catalysts, such as Lewis acids, it is essential to maintain strictly anhydrous conditions.[3][4] Water produced during the reaction can also inhibit equilibrium in some acid-catalyzed syntheses.[1]

Q2: I'm observing significant side product formation. What is the most common side reaction and how can I minimize it?

A2: The most prevalent side reaction, especially under basic conditions, is the self-condensation (aldol condensation) of the ketone reactant.[1][2] This competing reaction consumes your starting material and complicates purification.

Strategies to Minimize Self-Condensation:

  • Slow Addition: Try slowly adding the ketone to the reaction mixture to maintain its low concentration, disfavoring the bimolecular self-condensation.[1]

  • Switch Catalyst Type: Shifting from a base catalyst to an acid catalyst (Brønsted or Lewis) can often suppress the aldol side reaction.[1]

  • Use an Imine Analog: To completely avoid aldol condensation of the ketone under alkaline conditions, the imine analogue of the o-aniline can be used as a starting material instead.[5]

Specific Parameter Optimization

Q3: How do I choose the right catalyst for my specific substrates?

A3: Catalyst selection is critical and often requires screening.[2][3] If a standard catalyst isn't working, consider the following:

  • Brønsted Acids vs. Bases: Traditional catalysts include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and bases like potassium hydroxide (KOH).[1] Their effectiveness is highly dependent on the specific substrates.[3]

  • Lewis Acids: If standard acids or bases fail, consider screening Lewis acids such as ZnCl₂ or In(OTf)₃, which can be very effective.[1][3]

  • Modern & Heterogeneous Catalysts: Many modern protocols utilize milder or more efficient catalysts.[2] Options include ionic liquids, solid acid catalysts (e.g., Montmorillonite K-10, zeolites), or even catalyst-free systems in water.[1][6][7] These can offer benefits like easier work-up, recyclability, and improved yields.[7][8]

Q4: What is the optimal temperature and solvent for the reaction?

A4: There is no single optimal temperature or solvent; these parameters must be optimized for your specific reaction.

  • Temperature: While heating is often necessary, excessive temperatures can cause decomposition of reactants or products, leading to tar formation and low yields. Conversely, a temperature that is too low will result in an incomplete or very slow reaction. Some modern, highly active catalysts can facilitate the reaction even at ambient temperatures. If you observe decomposition, try lowering the temperature.

  • Solvent: The choice of solvent can significantly impact the yield.[2] Polar aprotic solvents like dichloromethane (DCM) are often used for acidic conditions, while non-polar solvents like toluene may be preferred for base-mediated reactions.[5] In some cases, high-boiling inert solvents can dramatically improve yields compared to running the reaction neat.[2] Interestingly, some of the most efficient modern methods run the reaction in water or under solvent-free conditions.[4][6]

Q5: I am using an unsymmetrical ketone and getting a mixture of regioisomers. How can I improve regioselectivity?

A5: Poor regioselectivity is a common challenge when using an unsymmetrical ketone, as condensation can occur on either side of the carbonyl group.[2]

  • Catalyst Choice: Using an appropriate amine catalyst or an ionic liquid can be an effective way to solve regioselectivity issues.[5]

  • Protecting Groups: A temporary protecting group can be introduced on one of the α-carbons of the ketone to block reaction at that site and direct the condensation to the desired position.[3]

  • Reaction Conditions: Modifying the reaction temperature and solvent can sometimes influence kinetic versus thermodynamic control, which may favor the formation of one regioisomer over the other.[3]

Data Presentation: Catalyst and Condition Optimization

Optimizing reaction conditions is a crucial step for maximizing yield. The following table summarizes the reported effects of different catalysts on the Friedländer synthesis, demonstrating the wide range of possible conditions.

CatalystSolventTemperature (°C)TimeYield (%)
[Hbim]BF₄Solvent-free1003-6 h93
L-(+)-tartaric acid-DMUMelt (neat)1000.5-2 h92-98
p-Toluenesulfonic acid (p-TsOH)Solvent-free1200.5-1 h90-98
Iodine (I₂)Solvent-free80-1002-4 h85-95
NoneWater703 h97
SiO₂ NanoparticlesSolvent-free (Microwave)1004-10 min93
ImBu-SO₃H (Ionic Liquid)Solvent-free5030 min92
Note: This data is illustrative, based on literature reports.[2][4][6][9][10] Actual results will vary depending on the specific substrates used.

Visualizing Workflows and Mechanisms

Troubleshooting Logic

This diagram outlines a logical workflow for diagnosing and addressing the root causes of low reaction yields.

G Troubleshooting Workflow for Low Yields low_yield Low Yield or No Product suboptimal_conditions Investigate: Suboptimal Conditions low_yield->suboptimal_conditions poor_reactivity Investigate: Poor Substrate Reactivity low_yield->poor_reactivity side_reactions Investigate: Side Reactions low_yield->side_reactions temp Incorrect Temperature suboptimal_conditions->temp solvent Inappropriate Solvent suboptimal_conditions->solvent catalyst Wrong or Inactive Catalyst suboptimal_conditions->catalyst purity Impure Starting Materials poor_reactivity->purity electronics Deactivating Electronic Groups poor_reactivity->electronics sterics Steric Hindrance poor_reactivity->sterics aldol Self-Condensation of Ketone side_reactions->aldol polymerization Polymerization or Tar Formation side_reactions->polymerization solution Solution: Optimize & Screen Conditions temp->solution solvent->solution catalyst->solution purity->solution electronics->solution sterics->solution aldol->solution polymerization->solution

Caption: A general troubleshooting workflow for addressing low yields.[1]

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions and substrates.[11]

G Friedländer Synthesis Reaction Mechanism reactants 2-Aminoaryl Ketone + α-Methylene Ketone aldol_adduct Aldol Adduct reactants->aldol_adduct Path A: Aldol Condensation schiff_base Schiff Base (Imine) reactants->schiff_base Path B: Imine Formation (-H₂O) enone α,β-Unsaturated Carbonyl aldol_adduct->enone -H₂O quinoline Quinoline Product enone->quinoline Cyclization & -H₂O aldol_intermediate Cyclized Aldol Intermediate schiff_base->aldol_intermediate Intramolecular Aldol Reaction aldol_intermediate->quinoline -H₂O

Caption: Competing mechanistic pathways in the Friedländer synthesis.[11]

Experimental Protocols

Below are generalized experimental protocols for the Friedländer synthesis. Note that specific quantities, temperatures, and reaction times should be optimized for your particular substrates.[4]

Protocol 1: Acid-Catalyzed Synthesis (e.g., using Iodine)

This protocol is based on a modern, solvent-free approach.[2]

  • Reaction Setup: In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol) and the active methylene compound (1.2 mmol).

  • Catalyst Addition: Add the catalyst, for example, molecular iodine (10 mol%).[2]

  • Reaction: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an organic solvent like ethyl acetate.

  • Purification: Wash the organic solution with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine catalyst, followed by a brine wash. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[2]

Protocol 2: Base-Catalyzed Synthesis (e.g., using KOH)

This protocol follows a more traditional approach using a base catalyst in a solvent.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent such as ethanol (10 mL).

  • Addition of Reagents: Add the compound containing an α-methylene group (1.1 mmol) and a catalytic amount of a base, such as potassium hydroxide (KOH, 20 mol%).[1]

  • Reaction: Heat the mixture to reflux. Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a suitable volume of water.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product for further purification.[4]

References

Technical Support Center: Overcoming Tar Formation in the Skraup Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Skraup quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common challenge of tar formation during their experiments.

Troubleshooting Guide: Tar Formation

Tar formation is a frequent and challenging issue in the Skraup synthesis, often leading to low yields and difficult product purification.[1][2][3] The highly acidic and exothermic nature of the reaction promotes the polymerization of intermediates like acrolein, which is generated from the dehydration of glycerol.[4][5]

Below is a troubleshooting guide to address and mitigate tar formation.

Issue Probable Cause(s) Recommended Solution(s) Key Parameters & Data
Excessive Tar Formation Uncontrolled Reaction Exotherm: The reaction is notoriously vigorous and exothermic.[1][6] Localized overheating accelerates polymerization.[2]Use of a Moderator: Add ferrous sulfate (FeSO₄) to moderate the reaction's exothermicity.[1][2][4] Boric acid can also be used.[1][7]Ferrous sulfate acts as an oxygen carrier, enabling a smoother, more controlled oxidation.[2][8]
High Reaction Temperature: Excessively high temperatures promote side reactions and charring.[1]Controlled Heating: Heat the reaction gently to initiate it. Once the exothermic phase begins, remove the heat source.[1][4] Reapply heat to maintain a gentle reflux only after the initial exotherm subsides.[4]The heat from the reaction itself should sustain boiling for a period.[4]
Incorrect Order of Reagent Addition: Adding sulfuric acid before the moderator can lead to an uncontrolled reaction.[9]Proper Reagent Addition Sequence: Ensure reagents are added in the correct order: aniline, ferrous sulfate, glycerol, followed by the slow and careful addition of sulfuric acid with cooling.[4]-
Harsh Oxidizing Conditions: The choice and concentration of the oxidizing agent can influence tar formation.Alternative Oxidizing Agents: While nitrobenzene is common, arsenic acid is known to result in a less violent reaction.[4][6] Iodine can also be used as a milder alternative.[4][10]Some modern approaches have eliminated the need for an external oxidant by using ionic liquids or specific reaction conditions.[3][7]
Difficult Product Purification from Tar Viscous Nature of Tar: The thick, tarry residue makes the extraction of the quinoline product challenging.[2][3][11]Steam Distillation: This is a highly effective method to separate the volatile quinoline from the non-volatile tar.[1][4][7] The crude reaction mixture is made alkaline before distillation.[4]-
Solvent Extraction: After steam distillation, extract the quinoline from the aqueous distillate using a suitable organic solvent (e.g., diethyl ether, dichloromethane).[4][7]-
Treatment with Activated Carbon: To remove colored impurities, treat a solution of the crude product with activated carbon.[4]-

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup reaction?

A1: Tar formation is primarily caused by the harsh reaction conditions, specifically the combination of strong acid (concentrated sulfuric acid) and high temperatures.[1][4][7] These conditions promote the polymerization of acrolein, which is formed from the dehydration of glycerol, and other reactive intermediates, leading to the formation of complex, high-molecular-weight tarry substances.[4]

Q2: How does ferrous sulfate (FeSO₄) help in reducing tar formation?

A2: Ferrous sulfate acts as a moderator, controlling the highly exothermic nature of the Skraup reaction.[2][4] It is believed to function as an oxygen carrier, allowing the oxidation step to proceed more smoothly and over a longer duration.[2][8] By preventing a rapid, uncontrolled reaction and localized overheating, it minimizes the side reactions that lead to charring and polymerization, thus reducing tar formation.[1][2]

Q3: Are there any modern modifications to the Skraup synthesis that can minimize tar formation?

A3: Yes, several modifications have been developed to create "greener" and more efficient protocols with reduced tar formation. These include:

  • Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields, potentially reducing the formation of tar.[3][7]

  • Use of ionic liquids: Brønsted-acidic ionic liquids can replace concentrated sulfuric acid, leading to cleaner reactions and sometimes eliminating the need for an external oxidizing agent.[3][7]

  • Solvent-free conditions: Some modern protocols have been developed that proceed without a solvent, simplifying the reaction setup and workup.[7]

Q4: My reaction produced a large amount of tar. How can I effectively isolate my quinoline product?

A4: The most common and effective method for separating quinoline from the tarry residue is steam distillation.[1][4][7] After making the reaction mixture strongly alkaline, steam is passed through it. The volatile quinoline product co-distills with the steam, leaving the non-volatile tar behind. The quinoline can then be recovered from the distillate by solvent extraction.[4]

Q5: Can the choice of oxidizing agent impact the amount of tar produced?

A5: Yes, the oxidizing agent can influence the reaction's vigor and, consequently, the extent of tar formation. While nitrobenzene is a common choice, it can lead to a violent reaction.[6][12] Alternatives like arsenic acid have been reported to result in a less vigorous reaction.[4][6] Milder oxidants, such as iodine, have also been used successfully.[4][10] In some modified procedures, the use of an external oxidizing agent has been eliminated altogether.[3]

Experimental Protocols

Classical Skraup Synthesis of Quinoline

  • Reagents: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate.

  • Procedure:

    • In a fume hood, cautiously add concentrated sulfuric acid to a flask equipped with a reflux condenser and stirrer.

    • To this, add aniline, followed by glycerol and a small amount of ferrous sulfate as a moderator.

    • Slowly and with vigorous stirring, add nitrobenzene, which acts as the oxidizing agent.

    • Gently heat the mixture to initiate the reaction. Be prepared to cool the flask if the reaction becomes too violent.

    • Once the initial vigorous reaction subsides, heat the mixture at reflux for several hours.

    • After cooling, carefully pour the mixture into water.

    • Make the solution alkaline with sodium hydroxide.

    • Isolate the quinoline by steam distillation.[7]

Visualizations

Troubleshooting_Tar_Formation problem problem cause cause solution solution method method A Problem: Excessive Tar Formation B1 Probable Cause: Uncontrolled Exotherm A->B1 B2 Probable Cause: High Temperature A->B2 B3 Probable Cause: Harsh Oxidizing Conditions A->B3 D Problem: Difficult Purification A->D leads to C1 Solution: Use Moderator (e.g., FeSO₄) B1->C1 C2 Solution: Controlled Heating B2->C2 C3 Solution: Alternative Oxidants (e.g., Iodine) B3->C3 E Method: Steam Distillation D->E

Caption: Troubleshooting workflow for tar formation in the Skraup reaction.

Skraup_Reaction_Pathway reactant reactant intermediate intermediate product product side_product side_product condition condition Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein -H₂O Aniline Aniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct H2SO4 H₂SO₄ Acrolein->Michael_Adduct Tar Tar Formation Acrolein->Tar Polymerization Dihydroquinoline Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization -H₂O Quinoline Quinoline Dihydroquinoline->Quinoline Oxidant Oxidizing Agent

Caption: Simplified reaction pathway of the Skraup synthesis and tar formation.

References

Technical Support Center: Regioselectivity in Combes Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Combes synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and improve regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the Combes synthesis and why is regioselectivity a common issue?

The Combes quinoline synthesis is a chemical reaction that involves the acid-catalyzed condensation of an aniline with a β-diketone to form a substituted quinoline.[1][2] When an unsymmetrical β-diketone is used, the cyclization of the intermediate enamine can occur on either side of the aniline ring, leading to the formation of two different regioisomers. Controlling which isomer is preferentially formed is a common challenge in this synthesis.

Q2: What are the primary factors that influence regioselectivity in the Combes synthesis?

Regioselectivity in the Combes synthesis is primarily governed by a combination of steric and electronic effects of the substituents on both the aniline and the β-diketone.[1]

  • Steric Effects: Bulky substituents on either the aniline or the β-diketone can hinder the approach of the reacting groups, favoring cyclization at the less sterically crowded position. The electrophilic aromatic annulation step is the rate-determining step where steric effects are particularly influential.[1][3]

  • Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring influences the nucleophilicity of the ortho-positions, thereby directing the intramolecular cyclization.

Q3: Can the choice of catalyst affect the regioselectivity and yield?

Yes, the choice of catalyst can significantly impact the outcome of the Combes synthesis. While concentrated sulfuric acid (H₂SO₄) is traditionally used, other catalysts like polyphosphoric acid (PPA) and polyphosphoric acid ethyl ester (PPE) have been shown to be more effective dehydrating agents and can lead to improved yields.[1][4] In some cases, the choice of a milder catalyst can also influence the regiochemical outcome.

Troubleshooting Guide

Issue 1: Poor or Undesired Regioselectivity

Symptom: Formation of a mixture of regioisomers, with the undesired isomer being the major product.

Possible Causes & Solutions:

  • Cause: Unfavorable steric or electronic influences from the substituents on the starting materials.

    • Solution 1 (Modify Substituents): If the synthetic route allows, modify the substituents on the aniline or the β-diketone to favor the formation of the desired isomer. For instance, introducing a bulky group can sterically block one reaction pathway.

    • Solution 2 (Alter Electronic Properties): Change the electronic nature of the substituents. For example, using an aniline with an electron-donating group (e.g., methoxy) can favor the formation of one regioisomer, while an electron-withdrawing group (e.g., chloro, fluoro) can favor the other, as demonstrated in the synthesis of trifluoromethyl-quinolines.[1]

Issue 2: Low Yield of the Desired Quinoline Product

Symptom: The overall yield of the cyclized quinoline product is low, even if the regioselectivity is acceptable.

Possible Causes & Solutions:

  • Cause: Incomplete reaction or formation of side products due to harsh reaction conditions.

    • Solution 1 (Optimize Catalyst): Replace concentrated sulfuric acid with a more efficient dehydrating agent like polyphosphoric acid (PPA) or polyphosphoric acid ethyl ester (PPE). PPE, in particular, has been reported to improve yields in modified Combes reactions.[1]

    • Solution 2 (Control Temperature): Carefully control the reaction temperature. While the Combes synthesis often requires heating, excessive temperatures can lead to degradation of starting materials and products.

    • Solution 3 (Reaction Time): Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating that could lead to side product formation.

Data Presentation: Substituent Effects on Regioselectivity

The following tables summarize the influence of substituents on the regioselectivity of the Combes synthesis for trifluoromethyl-quinolines, based on studies by Sloop.[1]

Table 1: Effect of Aniline Substituents on Regioisomer Distribution

Aniline Substituent (para-position)Major RegioisomerMinor Regioisomer
Methoxy (-OCH₃) (Electron-donating)2-CF₃-quinoline4-CF₃-quinoline
Chloro (-Cl) (Electron-withdrawing)4-CF₃-quinoline2-CF₃-quinoline
Fluoro (-F) (Electron-withdrawing)4-CF₃-quinoline2-CF₃-quinoline

Table 2: Effect of β-Diketone Substituent Bulk on Regioisomer Formation

β-Diketone R GroupFavored Product
Increasing bulk of R group2-CF₃-quinolines

Experimental Protocols

Protocol 1: General Procedure for Combes Quinoline Synthesis

This protocol describes a general method for the synthesis of 2,4-disubstituted quinolines.

Materials:

  • Substituted Aniline

  • Unsymmetrical β-Diketone

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ice

  • Sodium Hydroxide (NaOH) solution for neutralization

Procedure:

  • In a round-bottom flask, combine the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.0-1.2 eq).

  • Cool the mixture in an ice bath.

  • Slowly and carefully add concentrated sulfuric acid or polyphosphoric acid with stirring.

  • After the addition is complete, remove the flask from the ice bath and gently heat the reaction mixture. The optimal temperature and time will depend on the specific substrates and should be monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a sodium hydroxide solution until basic.

  • The quinoline product may precipitate out of the solution. Collect the solid by filtration. If the product is oily, perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Modified Combes Synthesis using Polyphosphoric Acid Ethyl Ester (PPE) Catalyst

This modified protocol utilizes a PPE catalyst, which can be more effective than traditional acid catalysts.[1]

Materials:

  • Substituted Aniline

  • Unsymmetrical β-Diketone

  • Phosphorus Pentoxide (P₄O₁₀)

  • Ethanol

  • Ice

  • Sodium Bicarbonate solution for neutralization

Procedure:

  • Preparation of PPE catalyst: In a fume hood, carefully add phosphorus pentoxide to a flask containing ethanol with cooling and stirring. The reaction is exothermic. The resulting mixture is the PPE catalyst.

  • In a separate reaction flask, mix the substituted aniline (1.0 eq) and the unsymmetrical β-diketone (1.0 eq).

  • Add the prepared PPE catalyst to the aniline/diketone mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 110-120 °C) for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture and pour it into an ice-water mixture.

  • Neutralize the solution with sodium bicarbonate.

  • Collect the precipitated product by filtration and wash with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., benzene or ethanol).

Visualizations

Combes_Synthesis_Mechanism cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Acid-Catalyzed Cyclization (Rate-Determining) cluster_step3 Step 3: Dehydration and Aromatization cluster_factors Factors Influencing Regioselectivity Aniline Aniline Diketone β-Diketone Enamine Enamine Intermediate Aniline->Enamine + β-Diketone - H₂O Diketone->Enamine Protonated_Enamine Protonated Enamine Enamine->Protonated_Enamine + H⁺ Cyclized_Intermediate Cyclized Intermediate Protonated_Enamine->Cyclized_Intermediate Intramolecular Electrophilic Attack Steric Steric Hindrance (Substituent Bulk) Protonated_Enamine->Steric Electronic Electronic Effects (Electron Donating/Withdrawing Groups) Protonated_Enamine->Electronic Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline - H₂O - H⁺ Troubleshooting_Workflow Start Poor Regioselectivity or Low Yield Check_Substituents Analyze Steric and Electronic Effects of Substituents Start->Check_Substituents Check_Conditions Evaluate Reaction Conditions Start->Check_Conditions Modify_Aniline Modify Aniline Substituent Check_Substituents->Modify_Aniline Modify_Diketone Modify β-Diketone Substituent Check_Substituents->Modify_Diketone Analyze_Results Analyze Product Mixture (NMR, GC-MS) Modify_Aniline->Analyze_Results Modify_Diketone->Analyze_Results Optimize_Catalyst Optimize Catalyst (e.g., H₂SO₄ vs. PPA/PPE) Check_Conditions->Optimize_Catalyst Optimize_Temp_Time Optimize Temperature and Time Check_Conditions->Optimize_Temp_Time Optimize_Catalyst->Analyze_Results Optimize_Temp_Time->Analyze_Results Desired_Outcome Improved Regioselectivity/Yield Analyze_Results->Desired_Outcome

References

Technical Support Center: Purification of Substituted Quinoline Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of substituted quinoline products. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the purification of substituted quinoline-based compounds, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery or Yield After Purification

Question: My overall yield is significantly lower after the purification step. What are the common causes and how can I improve my recovery?

Answer: Low recovery during purification is a frequent challenge. The cause often depends on the chosen purification method. Here are some common scenarios and troubleshooting steps:

  • Crystallization Issues:

    • High Solubility in Cold Solvent: The compound may still be too soluble in the solvent even at low temperatures.

      • Solution: Ensure the solution is thoroughly cooled, perhaps in an ice bath, to maximize precipitation before filtration. Also, use the minimum amount of hot solvent necessary to dissolve the compound.[1]

    • Premature Filtration: Filtering the crystals before crystallization is complete will lead to loss of product.

      • Solution: Allow adequate time for crystallization to complete. Gently scratching the inside of the flask can sometimes induce further crystallization.

  • Chromatography Losses:

    • Product Adsorption on Stationary Phase: Highly polar or basic quinolines can irreversibly bind to silica gel.

      • Solution: Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent.

    • Improper Solvent System: The chosen eluent may not be optimal for eluting your compound, causing it to remain on the column.

      • Solution: Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column.[2][3]

  • Extraction Inefficiencies:

    • Incorrect pH: For acid-base extractions, incorrect pH will lead to incomplete partitioning of the quinoline into the desired layer.

      • Solution: Ensure the pH of the aqueous layer is sufficiently acidic (to protonate the quinoline) or basic (to deprotonate it) for effective extraction.

    • Insufficient Extractions: A single extraction may not be enough to recover all the product.

      • Solution: Perform multiple extractions (e.g., 3 x 50 mL instead of 1 x 150 mL) to improve recovery.[2]

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still observe significant impurities in my product according to NMR/LC-MS. How can I remove them effectively?

Answer: The strategy for removing persistent impurities depends on their nature.

  • Unreacted Starting Materials:

    • Aniline Derivatives: These can often be removed by an acidic wash during workup to form a water-soluble salt.

    • Carbonyl Compounds: Some can be removed by forming a bisulfite adduct, which is water-soluble.

  • Side-Reaction Byproducts:

    • Positional Isomers: These can be very difficult to separate. High-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) may be necessary.[3][4][5] Fractional crystallization can also be effective if the isomers have different solubilities.

    • Polymeric Material/Tar: This is a common issue in classical quinoline syntheses like the Skraup or Doebner-von Miller reactions.[2][6][7][8]

      • Solution: Steam distillation is a highly effective method to separate the volatile quinoline product from non-volatile tar.[2][6][9] The crude product can also be dissolved in an organic solvent and filtered to remove insoluble tar.

  • Solvent Residues:

    • High-Boiling Solvents: Traces of solvents like DMSO or DMF can be difficult to remove.

      • Solution: Co-evaporation with a lower-boiling solvent like toluene or washing the solid product with a solvent in which it is insoluble but the residual solvent is soluble (e.g., water or ether) can be effective.[10] For liquid products, vacuum distillation is recommended.[5][11]

Issue 3: Product Decomposition During Purification

Question: My substituted quinoline seems to be decomposing during purification. What could be the cause and how can I prevent it?

Answer: Decomposition can be triggered by heat, acid/base sensitivity, or oxidation.

  • Thermal Decomposition: Some substituted quinolines are thermally labile.

    • Solution: Avoid high temperatures during distillation by using a high-vacuum setup. For chromatography, avoid solvents that require heating to dissolve the sample.

  • Acid/Base Sensitivity: Certain functional groups on the quinoline ring can be sensitive to acidic or basic conditions.

    • Solution: If your compound is acid-sensitive, avoid acidic stationary phases like silica gel for chromatography and use neutral or basic alumina instead. During workup, neutralize acidic or basic solutions carefully and avoid prolonged exposure to harsh pH conditions.[8]

  • Oxidation: Some quinoline derivatives can be susceptible to air oxidation, especially if they have electron-donating substituents.

    • Solution: Keep the product under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during heating.[10]

Data Presentation: Comparison of Purification Techniques

The following tables summarize quantitative data for various quinoline purification methods, providing a comparison of their effectiveness.

Table 1: Purity and Yield of Quinoline Purification Methods

Purification TechniqueStarting MaterialReagents/ConditionsAchieved Purity (%)Yield (%)Source
DistillationCrude Quinoline from Skraup SynthesisSteam distillation, followed by vacuum distillation (110-114°C at 14 mmHg)High (not specified)84-91[9]
DistillationCoal Tar Wash OilAtmospheric and vacuum distillation>9782[9]
Crystallization (Salt Formation)Crude QuinolinePhosphoric acid, followed by neutralization90-92 (one cycle), 98-99 (multiple cycles)Not specified[9]
CrystallizationCrude 8-hydroxyquinoline (78.0% purity)Dichloromethane99.596.5[9]
Chromatography (HSCCC)Commercial Quinoline YellowMTBE-1-butanol-acetonitrile-aqueous 0.1 M TFA (1:3:1:5, v/v)High (isolated 6 components)Not specified[4]

Experimental Protocols

Protocol 1: Purification of Quinoline by Salt Formation and Crystallization

This protocol is adapted from procedures for purifying crude quinoline.

  • Dissolution and Salt Formation: Dissolve the crude substituted quinoline product in a suitable organic solvent (e.g., methanol or ethanol). Add a solution of an appropriate acid (e.g., hydrochloric acid or picric acid in ethanol) dropwise with stirring.[11]

  • Crystallization: The corresponding salt of the quinoline will precipitate. Cool the mixture in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Regeneration of Free Base: Dissolve the purified salt in water and neutralize the solution with a base (e.g., NaOH or NaHCO3 solution) to liberate the free quinoline base.[11]

  • Extraction and Drying: Extract the purified quinoline into an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), and remove the solvent under reduced pressure to obtain the purified product.[2]

Protocol 2: Purification by Column Chromatography

This is a general procedure for purifying substituted quinolines using column chromatography.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel or alumina by dissolving it in a minimal amount of a suitable solvent and then evaporating the solvent.

  • Column Packing: Pack a glass column with silica gel or alumina in the desired eluent system.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with higher polarity.

  • Monitoring: Monitor the fractions by TLC to identify those containing the desired product.[2][3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified substituted quinoline.[2]

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Quinoline Purification start Impure Quinoline Product check_purity Assess Purity (TLC, NMR, LC-MS) start->check_purity low_yield Low Yield? check_purity->low_yield No impurity_issue Impurities Present? check_purity->impurity_issue Yes decomposition_issue Decomposition? low_yield->decomposition_issue No optimize_crystallization Optimize Crystallization: - Check solvent choice - Ensure complete cooling - Minimize solvent volume low_yield->optimize_crystallization Yes (Crystallization) optimize_chromatography Optimize Chromatography: - Use TLC to find eluent - Consider alumina/basic modifier - Check for streaking low_yield->optimize_chromatography Yes (Chromatography) optimize_extraction Optimize Extraction: - Verify pH - Increase number of extractions low_yield->optimize_extraction Yes (Extraction) identify_impurity Identify Impurity Type impurity_issue->identify_impurity Yes pure_product Pure Product impurity_issue->pure_product No prevent_decomposition Prevent Decomposition: - Use vacuum distillation - Avoid harsh pH - Use inert atmosphere decomposition_issue->prevent_decomposition Yes end End decomposition_issue->end No optimize_crystallization->start optimize_chromatography->start optimize_extraction->start remove_starting_materials Remove Starting Materials: - Acid/base wash identify_impurity->remove_starting_materials Unreacted Reactants remove_byproducts Remove Byproducts: - Recrystallization - Advanced chromatography (HPLC) - Steam distillation for tar identify_impurity->remove_byproducts Byproducts/Tar remove_starting_materials->low_yield remove_byproducts->low_yield prevent_decomposition->start pure_product->end

Caption: A general troubleshooting workflow for quinoline purification.

ImpurityRemoval Common Impurities and Removal Strategies cluster_impurities Common Impurity Types cluster_strategies Purification Strategies unreacted_sm Unreacted Starting Materials - Anilines - Carbonyls acid_base Acid-Base Extraction - Forms water-soluble salts - Removes basic/acidic impurities unreacted_sm->acid_base byproducts Reaction Byproducts - Positional Isomers - Polymeric Tar steam_dist Steam Distillation - For volatile products - Removes non-volatile tar byproducts->steam_dist Tar chromatography Chromatography - Silica/Alumina for general separation - HPLC/HSCCC for isomers byproducts->chromatography Isomers crystallization Crystallization / Salt Formation - High purity for solid products - Can separate isomers with different solubilities byproducts->crystallization Isomers solvents Residual Solvents - High-boiling (DMSO, DMF) - Chromatography eluent vacuum_dist Vacuum Distillation - For liquid products - Removes non-volatile impurities and high-boiling solvents solvents->vacuum_dist

Caption: Common impurities and their removal strategies.

References

Navigating the Complexities of Quinoline Synthesis: A Technical Support Guide for the Doebner-von Miller Reaction

Author: BenchChem Technical Support Team. Date: December 2025

BURLINGTON, MA – December 24, 2025 – For researchers, scientists, and drug development professionals leveraging the robust Doebner-von Miller reaction for quinoline synthesis, achieving high yields and purity can be a significant challenge due to the propensity for side product formation. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, enabling the optimization of reaction outcomes.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the Doebner-von Miller reaction.

Issue 1: Low Yield and Significant Tar/Polymer Formation

Symptoms: The reaction mixture transforms into a thick, dark, and intractable tar, complicating product isolation and drastically reducing the yield of the desired quinoline.[1]

Root Cause: The strongly acidic conditions typical of the Doebner-von Miller reaction can catalyze the polymerization of the α,β-unsaturated aldehyde or ketone starting material.[1][2] This is one of the most common side reactions, leading to the formation of high-molecular-weight polymers and tars.[1][2]

Mitigation Strategies:

  • Biphasic Solvent System: To minimize self-polymerization of the α,β-unsaturated carbonyl compound in the acidic aqueous phase, it can be sequestered in an organic phase. A common approach involves refluxing the aniline in aqueous hydrochloric acid with the α,β-unsaturated carbonyl compound dissolved in a solvent like toluene.[1]

  • Gradual Addition of Reactants: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline helps to maintain a low concentration of the carbonyl compound, thereby favoring the desired reaction over polymerization.[1][2]

  • Optimize Acid Catalyst and Concentration: While strong acids are necessary, excessively harsh conditions can accelerate tar formation.[1] A comparative study of different Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, SnCl₄) can help identify the optimal balance between reaction rate and side product formation.[1][2] Milder Lewis acids may be a suitable alternative in some cases.[1][2]

  • Temperature Control: Although the reaction often requires heating, excessive temperatures can promote polymerization.[1][2] It is crucial to maintain the lowest effective temperature for the reaction to proceed at a reasonable rate.[1] Stepwise heating or gradual addition of reagents can also help control exothermic reactions that may lead to localized overheating.[1]

Issue 2: Formation of Partially Hydrogenated Quinolines

Symptoms: The final product is contaminated with partially hydrogenated quinoline derivatives (dihydro- or tetrahydroquinolines), which can be challenging to separate from the desired aromatic product.[1]

Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline.[1] Incomplete oxidation, due to an inefficient or insufficient amount of oxidizing agent, or reaction conditions that do not favor complete oxidation, can lead to the isolation of these byproducts.[1]

Mitigation Strategies:

  • Ensure Sufficient Oxidant: Use a stoichiometric excess of a suitable oxidizing agent to drive the reaction to completion.[1][3] Common oxidizing agents include nitrobenzene or arsenic acid.[3]

  • Reaction Monitoring: Monitor the disappearance of the dihydroquinoline intermediate using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

  • Post-Reaction Oxidation: If dihydroquinoline impurities are present in the isolated product, a separate oxidation step using an appropriate oxidizing agent (e.g., DDQ, MnO₂) can be performed.[1]

Issue 3: Formation of Unexpected Isomers or Byproducts

Symptoms: The isolated product is not the expected quinoline derivative.

Root Cause:

  • Reversal of Regiochemistry: While the Doebner-von Miller synthesis typically yields 2-substituted quinolines from 3-substituted α,β-unsaturated carbonyl compounds, a reversal of this regioselectivity has been observed, especially with γ-aryl-β,γ-unsaturated α-ketoesters in the presence of trifluoroacetic acid (TFA), leading to 4-substituted quinolines.[2][4]

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates, and their side reactions can lead to various byproducts. For instance, the reduction of an intermediate imine has been reported as a possible side reaction.[2][5]

  • Substrate-Specific Byproducts: The electronic properties and structure of the aniline can influence byproduct formation.[1][2] Anilines with electron-withdrawing groups are known to give low yields, while those with strong electron-donating groups may be too reactive and prone to side reactions.[1]

Mitigation and Troubleshooting:

  • Thorough Characterization: To identify the unexpected product, a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and, if possible, X-ray crystallography is crucial.[2]

  • Optimize Reaction Conditions: Systematically vary the acid catalyst, solvent, and temperature to favor the formation of the desired product.[1]

  • Consider Alternative Syntheses: For anilines with electron-withdrawing groups, a modified approach like the Doebner hydrogen-transfer reaction may be more suitable.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Doebner-von Miller synthesis, and how can I prevent it?

A1: The most prevalent side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl starting material, which results in tar formation and significantly reduces the yield.[1][2][6][7] To prevent this, you can employ a biphasic solvent system, add the carbonyl compound slowly to the reaction mixture, optimize the acid concentration and type, and carefully control the reaction temperature.[1][6]

Q2: I am using a substituted aniline and getting a very low yield. What could be the issue?

A2: The electronic properties of the substituents on the aniline ring significantly impact the reaction's success.[1] Anilines with electron-withdrawing groups often result in low yields in the conventional Doebner-von Miller reaction.[1] In such cases, exploring alternative synthetic routes may be necessary. Conversely, anilines with strong electron-donating groups can be overly reactive, leading to an increase in side reactions.[1] Careful optimization of reaction conditions is critical when working with substituted anilines.[1]

Q3: Can I use a ketone instead of an aldehyde as the α,β-unsaturated carbonyl compound?

A3: Yes, α,β-unsaturated ketones can be used in the Doebner-von Miller reaction.[1] However, the reaction is often more successful with α,β-unsaturated aldehydes.[1] Ketones, particularly those with significant steric bulk, may lead to lower yields or the formation of complex product mixtures.[1]

Q4: My reaction is extremely vigorous and difficult to control. What should I do?

A4: The Doebner-von Miller reaction can be highly exothermic.[2][8] To moderate a vigorous reaction, you can try the slow addition of reactants or provide external cooling (e.g., with a cold water bath) when the reaction becomes too hot.[8] Efficient stirring is also essential to dissipate heat and prevent localized hotspots.[6]

Quantitative Data Summary

The selection of an acid catalyst can significantly impact the yield of the Doebner-von Miller reaction. The following table summarizes the effect of different catalysts on the yield of 2-carboxy-4-phenylquinoline from the reaction of aniline and a γ-phenyl-β,γ-unsaturated α-ketoester.

EntryCatalyst (mol %)SolventTime (h)Yield of 3a (%)Yield of 4a (%)
1Hf(OTf)₄ (10)CH₂Cl₂481844
2HCl (2.0 equiv)EtOH2400
3HCl (gas)Toluene2400
4HCl (gas)Dioxane2400
5HCl (gas)CH₃NO₂2400
6H₂SO₄ (2.0 equiv)EtOH2400
7TFA (2.0 equiv)Toluene242412
8TFA (2.0 equiv)CH₂Cl₂242018
9TFATFA24610

Data adapted from a study on the reversal of regiochemistry.[4] 3a refers to 2-carboxy-4-phenylquinoline and 4a refers to 2-phenyl-4-carboxyquinoline.

Experimental Protocols

Protocol to Minimize Tar Formation (Synthesis of 2-Methylquinoline)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline (1.0 eq) and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reactant Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[1]

  • Reaction: After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.[1]

  • Work-up:

    • Upon completion, allow the mixture to cool to room temperature.[1]

    • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[1][6]

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.[2]

    • The crude product can be further purified by vacuum distillation.[2][7]

Protocol for In Situ Generation of the Carbonyl Compound (Synthesis of 2-Methylquinoline)
  • Initial Setup: In a flask, prepare a solution of aniline hydrochloride by mixing aniline and aqueous HCl.[8]

  • Aldol Condensation (In Situ): Cool the flask in an ice bath. Slowly add an acetaldehyde solution to the stirred aniline hydrochloride solution. The acetaldehyde will undergo an in situ aldol condensation to form crotonaldehyde. This slow addition and low temperature help to control the exothermic reaction and minimize the polymerization of crotonaldehyde.[2][8]

  • Cyclization: After the addition is complete, add anhydrous zinc chloride to the reaction mixture, which acts as a Lewis acid catalyst for the intramolecular cyclization.[2][8]

  • Reaction Monitoring: Heat the reaction mixture to reflux for the specified time (e.g., 7 hours) and monitor the progress by TLC.[2][8]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and carefully neutralize it with a slurry of slaked lime (calcium hydroxide).[2][8]

    • Perform a steam distillation of the neutralized mixture. The 2-methylquinoline is steam-volatile and will co-distill with water.[2][6][8]

    • Collect the distillate, which will consist of two layers. Separate the organic layer (2-methylquinoline).[2][8]

    • Extract the aqueous layer with chloroform to recover any dissolved product.[2][8]

    • Combine the organic layers, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.[2]

    • The crude product can be further purified by vacuum distillation.[2]

Visualizations

Doebner_von_Miller_Mechanism Reactants Aniline + α,β-Unsaturated Carbonyl Compound Michael_Addition 1,4-Michael Addition Reactants->Michael_Addition Polymerization Polymerization/Tar Reactants->Polymerization Side Reaction (Acid-Catalyzed) Intermediate1 Amino Ketone/Aldehyde Intermediate Michael_Addition->Intermediate1 Cyclization Intramolecular Electrophilic Cyclization Intermediate1->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Product Quinoline Product Oxidation->Product

Caption: Key steps in the Doebner-von Miller reaction mechanism.

Troubleshooting_Workflow Start Start Doebner-von Miller Reaction Problem Problem Encountered? Start->Problem Tar Low Yield / Tar Formation? Problem->Tar Yes Success Successful Synthesis Problem->Success No Hydrogenated Partially Hydrogenated Byproducts? Tar->Hydrogenated No Solution_Tar Implement Mitigation: - Biphasic System - Slow Addition - Optimize Acid/Temp Tar->Solution_Tar Yes Isomers Unexpected Isomers? Hydrogenated->Isomers No Solution_Hydrogenated Implement Mitigation: - Add Excess Oxidant - Monitor Reaction - Post-Oxidation Hydrogenated->Solution_Hydrogenated Yes Solution_Isomers Troubleshoot: - Characterize Product - Vary Conditions - Consider Alt. Route Isomers->Solution_Isomers Yes Isomers->Success No Solution_Tar->Success Solution_Hydrogenated->Success Solution_Isomers->Success NoProblem No Yes Yes Competing_Pathways Reactants Aniline + α,β-Unsaturated Carbonyl + Acid Catalyst Desired_Pathway Desired Reaction Pathway Reactants->Desired_Pathway Side_Pathway1 Polymerization Reactants->Side_Pathway1 Side_Pathway2 Incomplete Oxidation Desired_Pathway->Side_Pathway2 leads to Side_Pathway3 Alternative Cyclization Desired_Pathway->Side_Pathway3 can lead to Product Quinoline Product Desired_Pathway->Product Tar Tar/Polymer Side_Pathway1->Tar Dihydroquinoline Dihydroquinoline Byproduct Side_Pathway2->Dihydroquinoline Isomer Isomeric Byproduct Side_Pathway3->Isomer

References

Technical Support Center: Enhancing the Solubility of Quinoline Compounds for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with quinoline compounds in biological screening assays.

Frequently Asked Questions (FAQs)

Q1: Why do many of my quinoline derivatives have poor aqueous solubility?

A1: The limited aqueous solubility of numerous quinoline derivatives stems from their inherent molecular structure. The quinoline core is a bicyclic aromatic system, which is largely hydrophobic. Furthermore, strong intermolecular forces within the crystal lattice of the solid compound can impede solvation by water molecules, thus restricting solubility. The type and placement of substituents on the quinoline ring are also pivotal; the addition of lipophilic groups can markedly diminish water solubility.

Q2: What are the initial and most common strategies to improve the solubility of a new quinoline compound?

A2: The most direct and widely adopted method is the use of a co-solvent to create a concentrated stock solution, which is subsequently diluted into the aqueous experimental medium. Dimethyl sulfoxide (DMSO) is the most frequently recommended co-solvent due to its capacity to dissolve a broad spectrum of both polar and non-polar compounds and its miscibility with water. For ionizable quinoline compounds, adjusting the pH of the solution is another primary and effective strategy. As quinolines are generally weak bases, lowering the pH of the solution can lead to the protonation of the nitrogen atom, forming a more soluble salt.

Q3: How do I select the most suitable solubility enhancement technique for my specific quinoline derivative?

A3: The choice of an appropriate method is contingent on the physicochemical properties of your compound, including its pKa, logP value, melting point, and chemical stability. For quinolines that can be ionized, pH adjustment and salt formation are often the initial approaches due to their simplicity and high success rate. For neutral or highly lipophilic compounds, techniques such as the use of co-solvents, solid dispersions, or cyclodextrin complexation may be more appropriate.

Q4: What is the maximum concentration of DMSO that is acceptable in cell-based assays?

A4: The tolerance for DMSO can vary significantly depending on the cell line and the specifics of the assay. As a general guideline, most cell-based assays can tolerate DMSO concentrations up to 0.5%, although some may be sensitive to concentrations as low as 0.1%. It is crucial to always include a vehicle control (the same final concentration of DMSO in the medium without the compound) to assess the impact of the solvent on your experimental system.[1]

Troubleshooting Guides

Issue 1: My quinoline compound precipitates out of solution when I dilute the DMSO stock into my aqueous buffer or cell media. What is happening and what should I do?

  • Probable Cause: This common issue, often termed "crashing out," happens when the concentration of the co-solvent (DMSO) is significantly reduced upon dilution into the aqueous medium. This abrupt change in solvent polarity causes the poorly soluble compound to precipitate.[2]

  • Solutions:

    • Lower the Final Concentration: The compound may be exceeding its maximum solubility in the final medium. Try preparing serial dilutions to identify a concentration that remains soluble.[3]

    • Optimize Dilution Method: Instead of adding the DMSO stock directly to the full volume of the aqueous buffer, try adding the stock solution dropwise while vigorously vortexing or stirring the buffer to promote rapid mixing. A stepwise dilution can also be effective.[3]

    • Increase the Final DMSO Concentration: A slightly higher final DMSO concentration (e.g., 0.5% instead of 0.1%) might be sufficient to keep the compound in solution. Always verify the tolerance of your assay with a vehicle control.

    • Use a Different Co-solvent: If DMSO is not effective, other co-solvents like ethanol, polyethylene glycol 400 (PEG 400), or N,N-dimethylformamide (DMF) can be tested.

Issue 2: Adjusting the pH of my solution did not improve the solubility of my quinoline compound.

  • Probable Cause: The pH may not have been adjusted sufficiently relative to the compound's pKa, or the buffer system itself could be contributing to the problem.

  • Solutions:

    • Verify pH and pKa: Ensure the final pH of the solution is at least 1-2 units below the pKa of your basic quinoline compound to achieve adequate protonation.

    • Check Buffer Capacity: The buffer might not have sufficient capacity to maintain the target pH after the addition of the compound. Consider increasing the buffer concentration.

    • Common Ion Effect: If you are using a salt form of your quinoline, the presence of a common ion in your buffer could be suppressing solubility. Try a buffer with a different counter-ion.

    • "Salting Out": High concentrations of salts (from the buffer or other components) can decrease the solubility of your compound. Use the minimum effective buffer concentration.

Issue 3: The solubility enhancement from my prepared solid dispersion is lower than expected.

  • Probable Cause: The compound may not be fully amorphous within the polymer matrix, or there could be an incompatibility between the drug and the polymer.

  • Solutions:

    • Confirm Amorphous State: Use Powder X-ray Diffraction (PXRD) to verify that the solid dispersion is amorphous. The absence of sharp peaks indicates an amorphous state. If crystalline peaks are detected, consider increasing the polymer-to-drug ratio or using a faster solvent evaporation rate during preparation.[4]

    • Assess Drug-Polymer Miscibility: Differential Scanning Calorimetry (DSC) can be used to evaluate the miscibility of your quinoline derivative with the chosen polymer. A single glass transition temperature (Tg) suggests good miscibility.

Issue 4: I am observing inconsistent and non-reproducible results in my biological assays.

  • Probable Cause: In addition to solubility issues, variability can arise from compound instability, inconsistent experimental conditions, or assay-specific interference.

  • Solutions:

    • Compound Stability: Ensure the compound is stored correctly (typically at -20°C or -80°C for stock solutions) and protected from light. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles by storing stock solutions in smaller aliquots.[3]

    • Consistent Assay Conditions: Maintain consistency in all experimental parameters, including cell passage number, confluency, and incubation times. Be mindful of potential "edge effects" in plate-based assays.

    • Assay Interference: Quinoline compounds can sometimes exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays. Run a control with the compound alone (without other assay reagents) to check for background fluorescence.

Data Presentation

Table 1: Solubility Enhancement of a Hypothetical Quinoline Derivative Using Co-solvents

Co-solvent SystemFold Increase in Aqueous Solubility (approx.)Important Considerations
5% DMSO in Water5 - 20Widely used, but check for cellular toxicity at higher concentrations.
10% Ethanol in Water10 - 50Can be a good alternative to DMSO, but also has potential for cellular toxicity.
20% PEG 400 in Water50 - 200Generally less toxic than DMSO and ethanol, but can increase viscosity.
10% DMF in Water10 - 60Effective solvent, but can have higher toxicity.

Table 2: Solubility Enhancement of a Hypothetical Quinoline Derivative Using Cyclodextrins

Cyclodextrin (CD)Molar Ratio (Drug:CD)Fold Increase in Aqueous Solubility (approx.)Remarks
β-Cyclodextrin (β-CD)1:110 - 50Limited by the aqueous solubility of β-CD itself.
Hydroxypropyl-β-CD (HP-β-CD)1:1100 - 500Higher aqueous solubility than native β-CD, widely used in formulations.[4]
Sulfobutylether-β-CD (SBE-β-CD)1:1200 - 1000High aqueous solubility and can be used in parenteral formulations.

Experimental Protocols

Protocol 1: Determination of Kinetic and Thermodynamic Solubility by Shake-Flask Method

This protocol outlines the widely used shake-flask method to determine both kinetic and thermodynamic aqueous solubility.[5][6]

Materials:

  • Quinoline compound (as solid powder and as a concentrated stock in DMSO, e.g., 20 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thermomixer or orbital shaker

  • Microcentrifuge tubes (e.g., 1.5 mL)

  • Centrifuge

  • Filtration device (e.g., 0.22 µm syringe filters or filter plates)

  • HPLC or UV-Vis spectrophotometer for quantification

  • Reference compound with known solubility

Procedure for Kinetic Solubility:

  • Prepare Stock Solution: Ensure you have a 20 mM stock solution of your quinoline compound in 100% DMSO.[7]

  • Sample Preparation: In duplicate, add 10 µL of the 20 mM DMSO stock solution to 490 µL of PBS (pH 7.4) in a microcentrifuge tube. This results in a final nominal concentration of 400 µM with 2% DMSO.[7]

  • Equilibration: Place the tubes in a thermomixer set to 25°C and shake at 850 rpm for 2 hours.[5][7]

  • Phase Separation: After incubation, centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any precipitate.

  • Sample Collection: Carefully collect the supernatant without disturbing the pellet.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC or UV-Vis method.

Procedure for Thermodynamic Solubility:

  • Sample Preparation: Add an excess amount of the solid quinoline compound to a known volume of PBS (pH 7.4) in a vial. Ensure there is undissolved solid material present.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at 25°C for 24-48 hours to reach equilibrium.[5]

  • Phase Separation: After equilibration, allow the suspension to settle. Withdraw an aliquot and filter it through a 0.22 µm filter to remove all undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion to enhance the solubility of a quinoline compound.[4]

Materials:

  • Quinoline compound

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl Methylcellulose (HPMC))

  • Volatile organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle, sieve

Procedure:

  • Selection of Carrier and Ratio: Choose a suitable hydrophilic polymer and decide on the drug-to-carrier weight ratio (e.g., 1:1, 1:3, 1:5).[4]

  • Dissolution: Dissolve both the quinoline compound and the polymer carrier in a common volatile organic solvent. Ensure complete dissolution.[4]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to form a thin film on the flask.[4]

  • Drying: Further dry the resulting solid film in a vacuum oven at a controlled temperature to remove any residual solvent until a constant weight is achieved.

  • Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Characterization: Characterize the prepared solid dispersion using techniques like PXRD and DSC to confirm its amorphous nature and assess its dissolution properties compared to the pure compound.[4]

Protocol 3: Cyclodextrin Complexation by Kneading Method

This protocol details the preparation of an inclusion complex of a quinoline compound with a cyclodextrin to improve its solubility.[4]

Materials:

  • Quinoline compound

  • Cyclodextrin (e.g., β-CD or HP-β-CD)

  • Hydroalcoholic solution (e.g., water/ethanol 1:1 v/v)

  • Mortar and pestle

  • Oven

  • Sieve

Procedure:

  • Mixing: In a mortar, mix the quinoline compound and the chosen cyclodextrin at a specific molar ratio (e.g., 1:1).[4]

  • Kneading: Add a small amount of the hydroalcoholic solution to the powder mixture to form a thick paste.[4]

  • Trituration: Knead the paste thoroughly for 30-60 minutes.[4]

  • Drying: Spread the kneaded mixture in a thin layer and dry it in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is obtained.[4]

  • Sieving and Storage: Pulverize the dried complex and pass it through a fine-mesh sieve. Store the resulting powder in a tightly sealed container.

  • Evaluation: Assess the solubility and dissolution rate of the prepared complex in comparison to the pure quinoline compound.

Visualizations

Signaling Pathways

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates PTEN PTEN (Inhibitor) PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Quinoline Quinoline Inhibitor Quinoline->PI3K Blocks EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF Activates PI3K_AKT PI3K-Akt Pathway Dimerization->PI3K_AKT Activates Transcription Gene Transcription (Proliferation, Survival) RAS_RAF->Transcription PI3K_AKT->Transcription Quinoline Quinoline Inhibitor Quinoline->EGFR Inhibits Topoisomerase_Inhibition DNA Supercoiled DNA TopoII Topoisomerase II DNA->TopoII Binds Cleavage DNA Cleavage (Transient) TopoII->Cleavage Religation DNA Re-ligation Cleavage->Religation DSB Double-Strand Breaks (Apoptosis) Cleavage->DSB Relaxed_DNA Relaxed DNA Religation->Relaxed_DNA Quinoline Quinoline Inhibitor (Poison) Quinoline->Cleavage Stabilizes Cleavable Complex, Blocks Re-ligation Solubility_Workflow Start Poorly Soluble Quinoline Compound Assess Assess Physicochemical Properties (pKa, logP) Start->Assess Ionizable Is the compound ionizable? Assess->Ionizable pH_Adjust pH Adjustment / Salt Formation Ionizable->pH_Adjust Yes Co_Solvent Co-solvency Ionizable->Co_Solvent No Success Solubility Enhanced? pH_Adjust->Success Complexation Cyclodextrin Complexation Co_Solvent->Complexation If fails Dispersion Solid Dispersion Complexation->Dispersion If fails Dispersion->Success Assay Proceed to Biological Assay Success->Assay Yes Re_evaluate Re-evaluate Strategy / Combine Methods Success->Re_evaluate No Re_evaluate->Co_Solvent

References

Catalyst selection for improving quinoline synthesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for improving reaction efficiency and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main drawbacks of classical quinoline synthesis methods?

A1: Classical methods like the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, while foundational, often suffer from harsh reaction conditions.[1] These can include high temperatures, the use of strong acids like concentrated sulfuric acid, and toxic reagents or oxidants such as arsenic pentoxide.[1] Such conditions frequently lead to low yields, significant tar formation, and limited compatibility with various functional groups.[1][2]

Q2: Are there greener, more sustainable alternatives to traditional quinoline synthesis?

A2: Yes, significant progress has been made in developing greener synthetic routes. These approaches focus on minimizing waste, reducing energy consumption, and avoiding hazardous materials.[3][4] Key strategies include:

  • Microwave-assisted synthesis: This technique can dramatically reduce reaction times and improve yields.[3][5]

  • Use of ionic liquids: Ionic liquids can serve as both the solvent and catalyst, often leading to cleaner reactions and eliminating the need for harsh acids or external oxidants.[1][5][6]

  • Solvent-free reactions: Performing reactions without a solvent (neat) or using grinding methods minimizes solvent waste.[3][4]

  • Nanocatalysts: These catalysts offer high efficiency and can often be recovered and reused, making the process more economical and sustainable.[7][8]

Q3: How can I improve the regioselectivity of my Combes synthesis when using an unsymmetrical β-diketone?

A3: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[9] The rate-determining step is the electrophilic aromatic annulation, where steric hindrance plays a crucial role.[9] For instance, bulkier substituents on the β-diketone tend to direct the cyclization to favor the formation of specific regioisomers.[9]

Q4: What causes catalyst deactivation in quinoline synthesis, and how can it be prevented?

A4: Catalyst deactivation can occur for several reasons. In hydrodenitrogenation processes, the buildup of carbonaceous deposits on the catalyst surface is a primary cause of initial, rapid deactivation.[10] Strong binding of N-heterocyclic products to the catalyst surface can also inhibit its activity.[11] To mitigate this, consider washing the catalyst with a polar solvent like ethanol between cycles, which can help regenerate its activity.[11] For heterogeneous catalysts, ensuring proper calcination and using hierarchical zeolites with better pore structures can improve stability and longevity.[12]

Troubleshooting Guide

Issue 1: Low Reaction Yield

Q: I am experiencing consistently low yields in my quinoline synthesis. What are the likely causes and how can I troubleshoot this?

A: Low yields can arise from multiple factors. A systematic approach is best for identifying the root cause.

  • Starting Material Purity: Ensure the purity of your reactants (anilines, carbonyl compounds, etc.). Impurities can lead to unwanted side reactions or inhibit the catalyst.[9]

  • Catalyst Activity: Verify that your catalyst is active and used at the correct concentration. Some catalysts are sensitive to air and moisture and may require handling under an inert atmosphere (e.g., nitrogen or argon).[9]

  • Reaction Conditions:

    • Temperature: The Conrad-Limpach synthesis, for example, requires high temperatures (around 250 °C) for the cyclization step. Using a high-boiling, inert solvent can significantly improve yields compared to running the reaction neat.[9]

    • Solvent: The choice of solvent can be critical. In some metal-free syntheses using triflic acid (TfOH), solvent-free conditions produce high yields, whereas using solvents like DCE or toluene results in moderate yields.[3]

  • Side Reactions: Polymerization of α,β-unsaturated carbonyl compounds is a major issue in the Doebner-von Miller synthesis.[2][5] Using a biphasic reaction medium can sequester the carbonyl compound in an organic phase, drastically reducing polymerization and increasing product yield.[1][2][5]

Issue 2: Vigorous or Uncontrolled Reactions

Q: My Skraup synthesis is extremely exothermic and difficult to control. How can I moderate the reaction?

A: The Skraup synthesis is notoriously vigorous and exothermic.[2][13] To improve safety and control, implement the following measures:

  • Use a Moderator: Adding ferrous sulfate (FeSO₄) or boric acid is a common and effective way to make the reaction less violent.[2]

  • Controlled Reagent Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the heat generated.[2]

  • Ensure Efficient Stirring: Good mixing is crucial for dissipating heat and preventing the formation of localized hotspots that can lead to uncontrolled reactions and tar formation.[2]

Issue 3: Tar and Polymer Formation

Q: My reaction mixture is forming a thick tar, making product isolation nearly impossible. What can I do to prevent this?

A: Tar formation is a frequent problem, especially in reactions with harsh acidic and oxidizing conditions like the Skraup synthesis.[1][2]

  • Optimize Temperature: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the subsequent exothermic phase must be carefully controlled.[2]

  • Use a Moderator: As with controlling reactivity, ferrous sulfate can also help reduce charring and tar formation.[2]

  • Purification Strategy: If tar is unavoidable, the crude product often requires specific purification steps. Steam distillation followed by solvent extraction is a common method to isolate the quinoline derivative from the tarry residue.[2]

Catalyst Selection and Performance Data

The choice of catalyst is critical for optimizing the efficiency of quinoline synthesis. Below are tables summarizing the performance of various catalysts in the Friedländer and other common synthesis reactions.

Table 1: Catalyst Performance in Friedländer Quinoline Synthesis
CatalystSubstratesConditionsYield (%)Reference(s)
Metal-Free Catalysts
Trifluoromethanesulfonic acid (TFA)2-aminoaryl ketones, α,β-unsaturated carbonylsSuperacidic mediumHigh[6][14]
[bmim]HSO₄ (Ionic Liquid)2-aminobenzaldehydes, allenoatesSolvent-freeHigh[5][6]
Nafion NR502-aminoaryl ketones, α-methylene carbonylsEthanol, MicrowaveHigh[14]
Nanocatalysts
Fe₃O₄-supported ionic liquid2-aminoaryl ketones, 1,3-dicarbonyls90°C, Solvent-freeHigh[6]
Nickel Nanoparticles (NiNPs)2-aminobenzophenone, cyclohexane-1,3-dioneSolvent-free96[15]
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-free24-99[6]
Table 2: Performance of Various Catalysts in Quinoline Synthesis
CatalystSynthesis MethodSubstratesConditionsYield (%)Reference(s)
Cobalt (II) AcetateDehydrogenative Cyclization2-aminoaryl alcohols, ketonesMildGood[6][16]
Copper AcetateOne-pot AnnulationSaturated ketones, anthranils-Good to Excellent[6][14]
Ruthenium (Ru) complexesOxidative AnnulationEnaminones, anthranils-Excellent[6][14]
Zinc(II) triflate [Zn(OTf)₂]Three-component couplingAlkynes, amines, aldehydes100°C, 5h, Solvent-free75-84[3]
H-ZSM-5h (Hierarchical Zeolite)Skraup SynthesisAniline, glycerol450°C72.4[12]

Experimental Protocols

Protocol 1: Friedländer Synthesis using a Reusable Nanocatalyst

This protocol describes a general method for synthesizing polysubstituted quinolines using a reusable magnetic nanocatalyst.[6]

Materials:

  • 2-aminoaryl ketone (1 mmol)

  • α-methylene carbonyl compound (1.2 mmol)

  • Fe₃O₄-supported ionic liquid nanocatalyst (0.02 g)

  • Ethanol (5 mL, if not solvent-free)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone, the α-methylene carbonyl compound, and the nanocatalyst.

  • If the reaction is not conducted solvent-free, add ethanol as the solvent.

  • Stir the reaction mixture at a specified temperature (e.g., 60-100°C) for the required time (e.g., 2 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

Workup and Purification:

  • Upon completion, if a magnetic catalyst is used, it can be separated using an external magnet. Otherwise, filter the catalyst.[6]

  • Remove the solvent (if used) under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate).[6]

  • The recovered catalyst can be washed with a suitable solvent (e.g., ethanol), dried, and reused for subsequent reactions.[6]

Protocol 2: Skraup Synthesis of Quinoline

This protocol is a classical method for preparing the parent quinoline ring. Warning: This reaction is highly exothermic and can become violent. It must be performed in a fume hood with appropriate safety precautions.[13][17]

Materials:

  • Aniline (1.0 mol)

  • Glycerol (2.4 mol)

  • Nitrobenzene (0.5 mol, as oxidant)

  • Concentrated Sulfuric Acid (2.0 mol)

  • Ferrous sulfate (catalytic amount, as moderator)

Procedure:

  • In a large, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.[17]

  • Add the aniline to the mixture, followed by the catalytic amount of ferrous sulfate.[17]

  • Gently heat the mixture. The reaction will become vigorous. Maintain careful temperature control.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, ensuring the reaction temperature does not exceed 130-140 °C.[17]

  • After the addition is complete, continue heating the mixture at 140-150 °C for an additional 3-4 hours.[17]

Workup and Purification:

  • Allow the mixture to cool and then carefully pour it onto crushed ice.[17]

  • Remove any unreacted nitrobenzene by steam distillation.[9]

  • Make the residue alkaline with a strong base (e.g., NaOH) and extract the product with an organic solvent like ether or chloroform.[9]

  • Dry the organic extract, remove the solvent, and purify the crude quinoline by vacuum distillation or recrystallization.[9]

Visualized Workflows and Logic

Catalyst_Selection_Workflow start Define Target Quinoline (Substitution Pattern) synthesis_method Select Synthesis Method (e.g., Friedländer, Skraup, Combes) start->synthesis_method friedlander Friedländer synthesis_method->friedlander skraup Skraup / Doebner synthesis_method->skraup combes Combes synthesis_method->combes catalyst_type Consider Catalyst Type friedlander->catalyst_type skraup->catalyst_type combes->catalyst_type metal_free Metal-Free (Acids, Ionic Liquids) catalyst_type->metal_free transition_metal Transition Metal (Co, Cu, Ru, Pd) catalyst_type->transition_metal nanocatalyst Nanocatalyst (Reusable, Green) catalyst_type->nanocatalyst optimization Optimize Reaction Conditions (Temp, Solvent, Time) metal_free->optimization transition_metal->optimization nanocatalyst->optimization analysis Analyze Yield & Purity (TLC, NMR, GC-MS) optimization->analysis

Caption: A workflow for selecting an appropriate catalyst for quinoline synthesis.

Troubleshooting_Low_Yield start Problem: Low Yield q1 Check Reactant Purity? start->q1 a1_yes Purity Confirmed q1->a1_yes Yes a1_no Action: Purify Starting Materials q1->a1_no No q2 Is Catalyst Active? a1_yes->q2 a2_yes Activity Confirmed q2->a2_yes Yes a2_no Action: Use Fresh Catalyst / Handle under Inert Atm. q2->a2_no No q3 Are Reaction Conditions Optimal? a2_yes->q3 a3_yes Conditions Confirmed q3->a3_yes Yes a3_no Action: Adjust Temp, Solvent, or Time q3->a3_no No q4 Evidence of Side Reactions? (Polymerization, Tar) a3_yes->q4 a4_no Re-evaluate Stoichiometry & Reaction Setup q4->a4_no No a4_yes Action: Use Biphasic System / Add Moderator (e.g., FeSO₄) q4->a4_yes Yes

Caption: A decision tree for troubleshooting low yields in quinoline synthesis.

References

Technical Support Center: Green Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the green synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common green chemistry approaches.

Section 1: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments using various green synthetic methods.

Microwave-Assisted Synthesis
IssuePotential CauseSuggested Solution
Low or No Product Yield Inefficient absorption of microwaves by the reaction mixture.Add a small amount of a polar solvent (e.g., DMF, ethanol) to improve energy absorption or consider using a co-solvent system.[1]
Incorrect reaction temperature or time.Systematically vary the temperature and reaction time to find the optimal conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Inappropriate catalyst or catalyst loading.Screen different catalysts (e.g., p-TSA, CSA) and optimize the catalyst concentration. In some cases, a catalyst-free approach under microwave irradiation may be effective.[1]
Substrate reactivity.Electron-donating or -withdrawing groups on the aniline or carbonyl compound can significantly affect reactivity. Adjust reaction conditions accordingly (e.g., higher temperature or longer reaction time for less reactive substrates).[1][2]
Formation of Side Products/Impurities Over-irradiation or localized overheating.Reduce microwave power or use pulsed heating to maintain a more uniform temperature. Ensure proper stirring of the reaction mixture.[1]
Competing reaction pathways.Modify the reaction sequence or protecting group strategy. The order of reactant addition can be crucial in multicomponent reactions.[1]
Decomposition of reactants or products.Lower the reaction temperature and shorten the irradiation time. Ensure the chosen solvent is stable under the reaction conditions.[1]
Reaction Stalls Before Completion Deactivation of the catalyst.Add fresh catalyst or use a more robust catalyst that is stable under microwave conditions.[1]
Reversible reaction equilibrium.If applicable, remove a byproduct (e.g., water) to drive the reaction forward. This can sometimes be achieved by using a Dean-Stark trap adapted for microwave synthesis.[1]
Ultrasound-Assisted Synthesis
IssuePotential CauseSuggested Solution
Low Yields Improper probe immersion.Ensure the ultrasonic probe is properly immersed in the reaction mixture, as the depth of immersion affects energy transfer efficiency.[3]
Inconsistent temperature control.Although sonication allows for lower overall temperatures, cavitation generates localized heat. Use a cooling bath to maintain a consistent reaction temperature and prevent side reactions.[3]
Reaction Inefficiency Poor mass transfer.The cavitation phenomena from ultrasound enhances mass transfer and homogenization of the reaction mixture.[4] Ensure the reaction vessel is appropriately sized for the reaction volume.
Solvent-Free Synthesis
IssuePotential CauseSuggested Solution
Low or No Product Yield Insufficient mixing of reactants.In the absence of a solvent, intimate mixing of solid reactants is crucial. Manually grind the reactants together using a mortar and pestle before heating. For larger-scale reactions, consider ball milling.[5]
Incorrect reaction temperature.The optimal temperature is critical. Too low, and the reaction won't proceed at a reasonable rate; too high, and decomposition can occur. Conduct small-scale test reactions to determine the optimal temperature.[5]
Catalyst inactivity or insufficient amount.Ensure the catalyst is active and used in the correct proportion. Store air or moisture-sensitive catalysts under appropriate conditions.[5][6]
Formation of Side Products Self-condensation of the carbonyl compound.This is common with enolizable ketones. Using a more active catalyst or optimizing the reaction temperature can favor the desired reaction pathway.[5]
Oxidation or decomposition products.Ensure uniform heating to avoid localized overheating. If using an oxidation-sensitive catalyst, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using green chemistry approaches for quinoline synthesis?

A1: Traditional methods for synthesizing quinolines often involve harsh conditions, toxic reagents, and volatile organic solvents, leading to significant environmental concerns.[7][8][9] Green chemistry approaches aim to mitigate these issues by using alternative energy sources like microwaves and ultrasound, employing greener solvents such as water and ethanol, and developing reusable and non-toxic catalysts.[9][10] These methods can lead to drastically reduced reaction times, higher yields, fewer side products, and simplified purification processes.[3][9][11]

Q2: How can I monitor the progress of a solvent-free reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method. A small sample of the reaction mixture can be periodically removed, dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate), and spotted on a TLC plate to monitor the consumption of starting materials and the formation of the product.[5][12]

Q3: Are there catalyst-free green methods for quinoline synthesis?

A3: Yes, for example, the Friedländer synthesis can be performed under catalyst-free conditions in water.[12][13] This approach offers a straightforward and efficient method for the synthesis of quinolines by reacting 2-aminobenzaldehyde with various ketones or malononitrile in water at elevated temperatures.[13]

Q4: What are some common green catalysts used in quinoline synthesis?

A4: A variety of green catalysts are employed, including p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix[14]arene, cerium nitrate, and ammonium acetate.[2] Nanocatalysts, particularly those based on iron, are also gaining interest due to their high efficiency, recyclability, low toxicity, and high surface area.[7]

Q5: Can green synthesis methods be applied to complex quinoline derivatives?

A5: Yes, green methods like microwave-assisted synthesis have been successfully used to create structurally diverse and complex quinoline-based hybrids.[3] These methods offer efficient ways to access a wide range of substituted quinolines.

Section 3: Data Presentation

Table 1: Comparison of Green Synthesis Methods for Quinoline Derivatives

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Microwave-AssistedAmmonium AcetateWater10010-15 min75-93[10]
Microwave-Assistedp-TSAEthanol803 min50-80[15]
Ultrasound-AssistedN/AAcetonitrileN/A1-2 h~50-90[4]
Friedländer (Catalyst-Free)NoneWater703 hup to 97[13]
Nanocatalyst (Fe3O4 NPs-cell)Fe3O4 NPs-cellWaterReflux2 h88-96[7]
Gold-Catalyzed FriedländerAuCl3Ethanol60N/Aup to 98[16]

Section 4: Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of Pyrimido[4,5-b]quinolone Derivatives

Materials:

  • Appropriate aromatic aldehyde

  • 6-amino-1,3-dimethyluracil

  • Dimedone or 1,3-cyclohexanedione

  • Catalyst (e.g., 0.04 g of Fe3O4 NPs-cell)

  • Water

Procedure:

  • In a microwave-safe vessel, combine the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and dimedone or 1,3-cyclohexanedione (1 mmol).

  • Add the catalyst and water as the solvent.[7]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level to maintain the desired temperature (e.g., 90°C) for 2.5 to 3.5 hours.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product can be collected by filtration.

  • Wash the product with cold water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[9]

Protocol 2: Ultrasound-Assisted N-Alkylation of Quinoline-Imidazole Precursors

Materials:

  • Quinoline-imidazole precursor

  • Alkylating agent (e.g., alkyl halide)

  • Acetonitrile

  • Ultrasonic bath

Procedure:

  • Dissolve the quinoline-imidazole precursor (1 mmol) in acetonitrile (10 mL) in a suitable flask.[9]

  • Add the alkylating agent (1.2 mmol) to the solution.[9]

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a constant frequency (e.g., 35 kHz) and temperature for 1 to 2 hours.[9]

  • Monitor the reaction by TLC until the starting material is consumed.[9]

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Catalyst-Free Friedländer Synthesis of Quinolines in Water

Materials:

  • 2-Aminobenzaldehyde

  • A ketone with an α-methylene group (e.g., acetone)

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzaldehyde (1 mmol) in water (5 mL).[12]

  • Add the ketone (1.2 mmol) to the solution.[12]

  • Heat the reaction mixture to 70°C and stir for 3 hours.[12][13]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If the product precipitates, collect it by filtration. If not, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[12]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Section 5: Visualizations

experimental_workflow_microwave start Combine Reactants, Catalyst, and Solvent in Microwave Vessel microwave Microwave Irradiation (Set Temperature and Time) start->microwave 1 monitor Monitor Reaction Progress (TLC) microwave->monitor 2 monitor->microwave Incomplete cool Cool Reaction Mixture monitor->cool Complete filter Filter to Collect Solid Product cool->filter 3 wash Wash with Cold Water filter->wash 4 recrystallize Recrystallize from Suitable Solvent wash->recrystallize 5 end Purified Product recrystallize->end 6

Caption: Workflow for Microwave-Assisted Quinoline Synthesis.

logical_relationship_troubleshooting start Low Product Yield? cause1 Inefficient Microwave Absorption? start->cause1 Yes cause2 Incorrect Temp/Time? start->cause2 No cause1->cause2 No solution1 Add Polar Solvent/ Co-solvent System cause1->solution1 Yes cause3 Catalyst Issue? cause2->cause3 No solution2 Systematically Vary Conditions & Monitor (TLC) cause2->solution2 Yes solution3 Screen Catalysts/ Optimize Loading cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Yield in Microwave Synthesis.

References

Navigating Exothermic Events in Classical Quinoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in classical quinoline synthesis. The focus is on addressing the challenges posed by vigorous or exothermic reactions, particularly in the Skraup, Doebner-von Miller, and Combes syntheses.

Frequently Asked Questions (FAQs)

Q1: My Skraup synthesis is extremely vigorous and difficult to control. How can I moderate it?

A1: The Skraup synthesis is notoriously exothermic.[1] To manage the reaction's intensity, you can implement the following control measures:

  • Add a Moderator: Ferrous sulfate (FeSO₄) is commonly used to make the reaction less violent by extending it over a longer period.[2] Boric acid is another effective moderator.[1][3]

  • Control Reagent Addition: The slow and controlled addition of concentrated sulfuric acid with efficient cooling is crucial.[1] It is also vital to add reagents in the correct order: aniline, ferrous sulfate, glycerol, and then sulfuric acid.[4] Adding sulfuric acid before the moderator can trigger an immediate and violent reaction.

  • Ensure Efficient Stirring: Good agitation helps to dissipate heat and prevent the formation of localized hotspots.[1]

  • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins, the exothermic nature of the reaction should sustain boiling. External heat should only be reapplied after the initial exotherm subsides.[4]

Q2: I am observing significant tar formation in my Skraup synthesis. What is the cause and how can I minimize it?

A2: Tar formation is a common side reaction in Skraup synthesis, often resulting from the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[1] To minimize tarring:

  • Use a Moderator: Ferrous sulfate can help control the reaction rate and reduce charring.[1]

  • Optimize Temperature: Avoid excessively high temperatures. The exothermic phase of the reaction should be carefully controlled.[1]

Q3: My Doebner-von Miller reaction is producing a low yield and a large amount of polymeric material. How can this be addressed?

A3: The acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone is a major side reaction in the Doebner-von Miller synthesis.[1][5] To mitigate this:

  • Employ a Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (like toluene) while the aniline is in an acidic aqueous phase can drastically reduce polymerization and increase the yield.[5][6]

  • Control Temperature: Overheating promotes polymerization. Maintain the reaction at the optimal temperature to favor the desired condensation and cyclization.[5]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to control its concentration and minimize self-condensation.[1][5]

Q4: I am getting a mixture of regioisomers in my Combes synthesis with an unsymmetrical β-diketone. How can I control the regioselectivity?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone.[7] The electrophilic aromatic annulation is the rate-determining step, where steric effects are particularly significant.[7][8] For instance, bulkier substituents on the β-diketone tend to favor the formation of specific regioisomers.[7] Using a polyphosphoric ester (PPE) catalyst, which can be more effective than sulfuric acid, may also influence the outcome.[8]

Troubleshooting Guides

Issue 1: Runaway Exothermic Reaction
  • Symptoms: Rapid increase in temperature and pressure, vigorous and uncontrolled boiling, rapid gas evolution, and sudden color change to a dark, tar-like consistency.[9]

  • Immediate Actions:

    • If possible and safe, immerse the reaction flask in an ice-water bath for rapid cooling.[4]

    • Ensure adequate venting to manage any sudden pressure increase.

    • Utilize a blast shield for personal protection.[4]

  • Preventative Measures:

    • Always use a moderator like ferrous sulfate in Skraup synthesis.[4]

    • Ensure the correct order of reagent addition.[4]

    • Add reagents slowly with efficient cooling and stirring.[1]

    • Use a reaction vessel that is significantly larger than the reaction volume.

Issue 2: Low Product Yield
  • Symptoms: The isolated product quantity is significantly lower than theoretically expected.

  • Troubleshooting Workflow:

G start Low Yield Observed check_purity Verify Starting Material Purity (NMR, GC-MS) start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions side_reactions Investigate Side Reactions (TLC, LC-MS of crude) start->side_reactions purify_reagents Purify/Source New Reagents check_purity->purify_reagents optimize_t Adjust Temperature check_conditions->optimize_t optimize_time Modify Reaction Time check_conditions->optimize_time check_workup Analyze Work-up Procedure extraction Optimize Extraction check_workup->extraction purification Refine Purification Method check_workup->purification tar Tar/Polymer Formation side_reactions->tar isomers Isomer Formation side_reactions->isomers mod_temp Optimize Temperature tar->mod_temp mod_reagents Modify Reagent Addition tar->mod_reagents mod_solvent Change Solvent System (e.g., Biphasic) tar->mod_solvent mod_catalyst Screen Catalysts isomers->mod_catalyst mod_substituents Alter Substituents isomers->mod_substituents mod_temp->check_workup mod_reagents->check_workup mod_solvent->check_workup mod_catalyst->check_workup mod_substituents->check_workup optimize_t->check_workup optimize_time->check_workup purify_reagents->check_workup final_product final_product extraction->final_product Improved Yield purification->final_product Improved Yield

Caption: A logical workflow for troubleshooting low yields in quinoline synthesis.

Data Presentation

The following tables summarize how different parameters can affect the outcome of classical quinoline syntheses. The data is representative and compiled from various sources to illustrate the impact of these modifications.

Table 1: Effect of Moderators on Skraup Synthesis of Quinoline

ModeratorReaction VigorTar FormationTypical Yield
NoneHighly ViolentHigh< 50%
Ferrous SulfateModerateReduced70-85%
Boric AcidControlledReduced65-80%

Table 2: Influence of Reaction Conditions on Doebner-von Miller Synthesis of 2-Methylquinoline

Solvent SystemReagent AdditionTemperaturePolymerizationTypical Yield
Monophasic (Acidic)RapidHighHigh< 40%
Biphasic (Toluene/Aq. HCl)Slow, dropwiseModerateLow60-75%
Monophasic (Acidic)Slow, dropwiseModerateModerate50-65%

Table 3: Catalyst and Substituent Effects on Regioselectivity in Combes Synthesis

CatalystAniline Substituentβ-Diketone R GroupMajor Isomer
H₂SO₄Methoxy (EDG)Bulky (e.g., t-Butyl)2-substituted
PPEChloro (EWG)Small (e.g., Methyl)4-substituted
H₂SO₄UnsubstitutedSymmetric (e.g., Acetylacetone)Single Product

Experimental Protocols

Moderated Skraup Synthesis of Quinoline
  • Reaction Setup: In a fume hood, equip a large, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[1]

  • Acid Addition: With vigorous stirring and cooling in an ice bath, slowly add concentrated sulfuric acid through the dropping funnel.[1]

  • Initiation and Reaction: Gently heat the mixture to start the reaction. Once the exothermic reaction begins, remove the heat source. The reaction should proceed under reflux on its own. If the reaction becomes too vigorous, cool the flask externally.[1]

  • Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[1]

  • Work-up: After cooling, carefully pour the reaction mixture into a large volume of cold water. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

  • Purification: The quinoline product is typically isolated from the tarry byproducts by steam distillation.[1]

Doebner-von Miller Synthesis of 2-Methylquinoline (Biphasic System)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heating: Heat the mixture to reflux.

  • Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde in toluene. Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.[5]

  • Reaction: Continue to reflux for an additional 4-6 hours, monitoring the reaction by TLC.[5]

  • Work-up: Allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.[5]

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation.[5]

Combes Synthesis of a Substituted Quinoline
  • Condensation: In a suitable flask, mix the aniline (1.0 eq) and the β-diketone (1.0-1.2 eq). A catalytic amount of acid (e.g., acetic acid) can be added.

  • Enamine Formation: Heat the mixture to form the enamine intermediate. The progress can be monitored by observing the removal of water.

  • Cyclization: For the cyclization step, cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[1]

  • Reaction: Gently heat the reaction mixture for a short period to complete the cyclization.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a suitable base (e.g., ammonia or sodium hydroxide).

  • Isolation: The quinoline derivative may precipitate and can be collected by filtration.[1]

Visualizations

G cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller cluster_combes Combes Synthesis start Vigorous/Exothermic Reaction Observed skraup_q Is reaction too violent? start->skraup_q dvm_q Polymerization/Tar? start->dvm_q combes_q Exothermic Condensation? start->combes_q skraup_a1 Add Moderator (FeSO4, Boric Acid) skraup_q->skraup_a1 Yes skraup_a2 Slow H2SO4 Addition with Cooling skraup_a1->skraup_a2 skraup_a3 Ensure Correct Reagent Order skraup_a2->skraup_a3 dvm_a1 Use Biphasic System (e.g., Toluene/H2O) dvm_q->dvm_a1 Yes dvm_a2 Slow Carbonyl Addition dvm_a1->dvm_a2 dvm_a3 Control Temperature dvm_a2->dvm_a3 combes_a1 Cool during Acid Addition for Cyclization combes_q->combes_a1 Yes combes_a2 Control Heating Rate combes_a1->combes_a2

Caption: A troubleshooting decision tree for managing exothermic reactions in classical quinoline syntheses.

References

Technical Support Center: Optimizing Product Extraction from Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction of desired products from complex reaction mixtures.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE) Troubleshooting

Question: I am observing a stable emulsion layer between the aqueous and organic phases during my liquid-liquid extraction. How can I break this emulsion and recover my product?

Answer:

Emulsion formation is a common issue in LLE, often caused by the presence of surfactants or other amphipathic molecules in the reaction mixture.[1] Here are several methods you can employ to break an emulsion, ranging from simple physical techniques to chemical additives.

Experimental Protocols for Breaking Emulsions:

  • Mechanical Agitation and Time:

    • Protocol: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[2] Gentle swirling or tapping of the funnel can sometimes encourage the layers to separate.[1]

    • Pros: Simple, non-invasive.

    • Cons: May be slow or ineffective for very stable emulsions.[2]

  • "Salting Out" - Addition of Brine:

    • Protocol: Prepare a saturated aqueous solution of sodium chloride (brine). Add small volumes of the brine to the separatory funnel, gently swirl, and allow the layers to separate.[2][3] The salt increases the ionic strength of the aqueous phase, which can help to break the emulsion.[3]

    • Pros: Often very effective.[2]

    • Cons: The added salt will remain in the aqueous layer, which may need to be considered for downstream applications.

  • pH Adjustment:

    • Protocol: If the emulsion is suspected to be stabilized by acidic or basic impurities, carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to neutralize them.[2] This can alter the charge of the emulsifying agent and reduce its surfactant properties.[4]

    • Pros: Can be very effective if the cause of the emulsion is pH-dependent.

    • Cons: The pH change could potentially affect the stability or solubility of your target compound.[2]

  • Physical Methods:

    • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed (e.g., 3000-5000 rpm) for 5-15 minutes.[2][5] The increased force will accelerate the separation of the phases.

    • Filtration: Pass the emulsified mixture through a plug of glass wool or a pad of a filter aid like Celite®.[2] This can help to coalesce the dispersed droplets.

    • Ultrasonic Bath: Place the vessel containing the emulsion in an ultrasonic bath. The high-frequency vibrations can help to disrupt the emulsion.[1]

  • Addition of a Co-solvent:

    • Protocol: Add a small amount of a different organic solvent that is miscible with the primary organic phase but may help to dissolve the emulsifying agents.[2]

    • Pros: Can be effective for stubborn emulsions.

    • Cons: This will alter the composition of your organic phase and may complicate solvent removal later.[2]

Solid-Phase Extraction (SPE) Troubleshooting

Question: I am experiencing low recovery of my target analyte after performing solid-phase extraction. What are the possible causes and how can I improve my recovery?

Answer:

Low recovery in SPE can stem from several factors, including improper method development, issues with the sample loading, washing, or elution steps. A systematic approach is necessary to identify and resolve the issue.[6][7]

Experimental Protocol for Optimizing SPE Recovery:

  • Sorbent and Sample pH Optimization:

    • Protocol: The pH of the sample can significantly impact the retention of the analyte on the sorbent.[8] For reversed-phase SPE, adjust the sample pH to neutralize any charge on the analyte, making it more hydrophobic.[8] For ion-exchange SPE, the pH should be adjusted to ensure both the analyte and the sorbent are appropriately charged for electrostatic interaction.[9] A general guideline is to adjust the pH at least 2 units away from the pKa of the analyte.[8]

    • Rationale: Proper pH adjustment maximizes the desired interaction between the analyte and the sorbent, leading to better retention during the loading and wash steps.

  • Flow Rate Control:

    • Protocol: Maintain a slow and steady flow rate during sample loading and elution. A common recommendation is approximately 1 drop per second (~1 mL/min).[8] For pre-conditioning, a flow rate of 5 mL/min can be used, while sample loading can be set to 1-3 mL/min for reversed-phase and 0.5-1 mL/min for ion-exchange cartridges. Elution can be performed at 1-2 mL/min.[10]

    • Rationale: A slower flow rate allows for sufficient interaction time between the analyte and the sorbent, preventing breakthrough during loading and ensuring complete elution.[8]

  • Wash Solvent Optimization:

    • Protocol: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the target analyte. To optimize, test a series of wash solvents with increasing elution strength. For example, in reversed-phase SPE, you can wash with increasing percentages of an organic solvent in water (e.g., 5%, 10%, 20% methanol). Analyze each wash fraction to determine if any analyte is being lost.

    • Rationale: A well-optimized wash step is crucial for obtaining a clean extract without sacrificing product recovery.

  • Elution Solvent Optimization:

    • Protocol: The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. If recovery is low, consider increasing the volume of the elution solvent, decreasing the flow rate, or using a stronger solvent.[10] For ion-exchange SPE, this may involve changing the pH or ionic strength of the elution buffer.[9]

    • Rationale: Incomplete elution is a common cause of low recovery.

  • Sorbent Drying:

    • Protocol: Before the elution step, ensure the SPE sorbent is thoroughly dried by passing nitrogen or applying a vacuum for a sufficient time (e.g., 3-5 minutes).[8][10]

    • Rationale: Residual wash solvent can dilute the elution solvent, reducing its effectiveness. Proper drying ensures the elution solvent can efficiently desorb the analyte.[8]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right extraction solvent for my product? A1: The choice of solvent is critical and depends on the polarity of your target compound. "Like dissolves like" is a general principle. For non-polar compounds, solvents like hexane or toluene are often used. For more polar compounds, ethyl acetate, dichloromethane, or diethyl ether are common choices.[11] It is often beneficial to perform small-scale pilot extractions with different solvents to determine the best option for your specific compound.[12]

Q2: How does temperature affect extraction efficiency? A2: Generally, increasing the temperature increases the solubility of a solid solute in a liquid solvent, which can lead to higher extraction yields and faster extraction rates.[13] However, excessively high temperatures can lead to the degradation of thermally labile compounds.[13][14] The optimal temperature will be a balance between maximizing solubility and maintaining the stability of your product.[15]

Q3: What is the "salting out" effect and when should I use it? A3: "Salting out" involves adding a high concentration of an inorganic salt, such as sodium chloride or magnesium sulfate, to an aqueous solution.[16] This increases the polarity of the aqueous phase, which can decrease the solubility of organic compounds and force them into the organic phase, thereby improving extraction efficiency.[16][17] It is particularly useful for extracting polar or highly charged solutes that have some solubility in water.[16]

Q4: How can I minimize product loss during the workup and extraction process? A4: To improve your overall yield, ensure complete transfer of all solutions by rinsing glassware with the appropriate solvent.[18] When performing LLE, multiple extractions with smaller volumes of solvent are more efficient than a single extraction with a large volume.[19] Also, be mindful of your product's stability; for example, if it is sensitive to acid or base, use neutral workup conditions.[18]

Data Presentation

Table 1: Effect of Solvent Choice on Extraction Efficiency of Volatile Organic Compounds (VOCs) from Liverwort Samples

Extraction MethodSolventPercentage of Total VOCs Extracted (%)
Solid-Liquid Extraction (SLE)n-hexane99.51
SLEMethanolNot specified, but yielded 0.33 mg/kg
Microwave-Assisted Extraction (MAE)Ethyl Acetate55.62
MAEMethanol56.71
MAEDiethyl Ether70.09
(Data sourced from a study on the extraction of VOCs from liverwort samples)[20]

Table 2: Influence of pH on the Extraction Efficiency of an Acidic Solute

pH of Aqueous PhaseExtraction Efficiency (%)
3.00~75
5.0060
7.003
(Calculated for an acidic solute with a Ka of 1.00 x 10-5 and a KD of 3.00 between water and hexane)[21]

Table 3: Effect of Temperature on the Extraction Yield of Phenolics from Litchi Fruit Pericarp

Extraction Temperature (°C)Relative Extraction Yield (%)
30~85
40~90
50~95
60100
70~100
80~98
Relative yield compared to the maximum yield obtained at 60°C. (Data adapted from a study on phenolic extraction from litchi pericarp)[22]

Mandatory Visualization

TroubleshootingWorkflow start Start: Low Product Yield check_workup Step 1: Review Workup & Extraction Procedure start->check_workup incomplete_extraction Incomplete Extraction? check_workup->incomplete_extraction emulsion_formation Emulsion Formation? incomplete_extraction->emulsion_formation No optimize_extraction Optimize Extraction: - Increase number of extractions - Change solvent - Adjust pH incomplete_extraction->optimize_extraction Yes product_decomposition Product Decomposition? emulsion_formation->product_decomposition No break_emulsion Break Emulsion: - Add brine - Centrifuge - Filter through Celite® emulsion_formation->break_emulsion Yes modify_workup Modify Workup: - Use milder conditions (e.g., avoid strong acid/base) - Reduce temperature product_decomposition->modify_workup Yes check_reaction Step 2: Verify Reaction Completion product_decomposition->check_reaction No end Yield Improved optimize_extraction->end break_emulsion->end modify_workup->end incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction optimize_reaction Optimize Reaction: - Increase reaction time - Increase temperature - Add more reagent incomplete_reaction->optimize_reaction Yes purification_loss Step 3: Investigate Purification Step incomplete_reaction->purification_loss No optimize_reaction->end column_loss Product lost on column? purification_loss->column_loss optimize_chromatography Optimize Chromatography: - Change stationary/mobile phase - Use a different purification method column_loss->optimize_chromatography Yes column_loss->end No optimize_chromatography->end

Caption: A troubleshooting workflow for diagnosing and resolving low product yield.

References

Technical Support Center: Refinement of Work-up Procedures for Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the effective work-up and purification of quinoline derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the work-up of quinoline synthesis reactions.

Issue 1: The Skraup synthesis reaction was extremely vigorous and resulted in significant tar formation, making product isolation difficult.

  • Question: My Skraup synthesis was hard to control and produced a lot of tar. How can I moderate the reaction and effectively isolate my product from the resulting black, tarry goo?[1]

  • Answer: The Skraup synthesis is notoriously exothermic and prone to tar formation due to the harsh acidic and oxidizing conditions which can cause polymerization of reactants and intermediates.[1]

    To moderate the reaction:

    • Use a Moderator: Add ferrous sulfate (FeSO₄) to make the reaction less violent.[1][2][3] Boric acid can also be used.[1]

    • Controlled Acid Addition: Add concentrated sulfuric acid slowly with efficient cooling and stirring to dissipate heat and prevent hotspots.[1]

    • Gradual Heating: Gently heat the mixture to initiate the reaction. Once it begins, remove the heat source as the exothermic reaction should sustain a brisk reflux.[2][4]

    For product isolation from tar:

    • Steam Distillation: This is a highly effective method to separate the volatile quinoline product from non-volatile tar.[1][2][5] After making the reaction mixture alkaline, steam is passed through to co-distill the quinoline with water.[2][5]

    • Solvent Extraction: Following steam distillation, the quinoline can be recovered from the distillate by extraction with an organic solvent like diethyl ether or dichloromethane.[2][4]

Issue 2: The Doebner-von Miller reaction produced a low yield and a significant amount of polymeric material.

  • Question: My Doebner-von Miller reaction has a low yield due to the formation of a thick, dark tar. What causes this and how can I improve my yield and product isolation?[6]

  • Answer: Tar formation in the Doebner-von Miller reaction is a common issue, primarily caused by the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7]

    To minimize polymerization and improve yield:

    • Slow Reagent Addition: Add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline to control the exothermic reaction.[6]

    • Optimize Temperature: Excessively high temperatures can promote tar formation. Monitor and optimize the reaction temperature for your specific substrates.[6]

    • Biphasic Solvent System: Using a two-phase solvent system can sequester the carbonyl compound in the organic phase, drastically reducing polymerization and increasing yield.[5][7]

    For work-up and purification:

    • Neutralization: Ensure complete neutralization of the acidic mixture after the reaction is complete to prevent product loss during extraction.[6]

    • Extraction: Use a suitable solvent for extraction, and perform multiple extractions to maximize the recovery of the quinoline derivative from the aqueous layer.[6]

Issue 3: The quinoline derivative is decomposing during purification by column chromatography.

  • Question: My quinoline product appears to be degrading on the silica gel column. How can I prevent this?

  • Answer: Decomposition on silica gel is a frequent problem due to the acidic nature of silica and the basicity of the quinoline nitrogen.[4]

    To prevent decomposition:

    • Deactivate Silica Gel: Pre-treat the silica gel with a basic solution. A common method is to add 1% triethylamine (NEt₃) to the eluent system.[4] Prepare a slurry of the silica gel in the triethylamine-containing eluent to pack the column, which neutralizes the acidic sites.[4]

Issue 4: The crude quinoline product is contaminated with unreacted aniline.

  • Question: How can I remove unreacted aniline from my crude quinoline product?

  • Answer: Unreacted aniline can sometimes co-distill with the quinoline product.[2]

    Purification Methods:

    • Diazotization: A common method involves treating the distillate with sodium nitrite in an acidic solution. This converts the aniline into a non-volatile diazonium salt, which can then be removed.[2][8]

    • Salt Formation: Convert the crude quinoline to a salt, such as a hydrochloride or picrate, which can be purified by crystallization. The free base can then be regenerated.[4][8]

Quantitative Data Summary

The following tables summarize typical yields and reaction conditions for various quinoline synthesis methods. Note that actual results will vary depending on the specific substrates and reaction scale.

Table 1: Comparison of Classical Quinoline Synthesis Methods

Synthesis MethodTypical Yield RangeKey Work-up ChallengesCommon Purification Techniques
Skraup 20-40% (can be lower)[1][9]Highly exothermic, significant tar formation.[1][4]Steam distillation, solvent extraction, crystallization of salts.[2][4]
Doebner-von Miller 30-60%Polymerization of carbonyl compounds, tar formation.[1][6]Neutralization, extensive extraction, column chromatography.[6]
Combes 50-80%Potential for regioisomer formation.[10]Recrystallization, column chromatography.[9]
Friedländer 60-95%Can be substrate-specific, potential for side reactions.[11][12]Filtration of precipitated product, recrystallization, column chromatography.[1][9]

Experimental Protocols

Protocol 1: General Work-up and Purification of a Crude Skraup Reaction Mixture

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the cooled, viscous mixture into a large volume of cold water or onto crushed ice.[1][5]

  • Removal of Unreacted Oxidant: If nitrobenzene was used as the oxidant, remove any unreacted nitrobenzene by steam distillation from the acidic solution.[13]

  • Basification: Make the solution strongly alkaline with a concentrated sodium hydroxide solution to liberate the free quinoline base.[5] This step is often exothermic and should be done with cooling.

  • Steam Distillation of Product: Perform steam distillation on the basified mixture. The quinoline product will co-distill with water, often appearing as a milky or oily distillate.[4][5]

  • Extraction: Separate the oily quinoline layer from the distillate. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover any dissolved product.[2][4]

  • Drying and Solvent Removal: Combine all organic layers and dry over an anhydrous salt such as sodium sulfate. Remove the solvent by rotary evaporation.[5]

  • Final Purification: Purify the crude quinoline by vacuum distillation.[4][5]

Protocol 2: General Work-up for a Friedländer Synthesis

  • Cooling and Precipitation: Upon completion of the reaction, cool the reaction mixture to room temperature.[9]

  • Product Isolation:

    • If the product precipitates upon cooling, collect it by filtration. Wash the solid with a cold solvent to remove impurities.[1][9]

    • If the product does not precipitate, remove the solvent under reduced pressure.[1]

  • Aqueous Work-up: Add water to the residue. If necessary, neutralize with a suitable acid or base.[13]

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) (3 x volume of aqueous layer).[5][13]

  • Washing and Drying: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[14]

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by recrystallization from a suitable solvent or by column chromatography.[1][5]

Visualizations

Diagram 1: Troubleshooting Workflow for Quinoline Synthesis Work-up

Quinoline_Workup_Troubleshooting Troubleshooting Workflow for Quinoline Synthesis Work-up A Crude Reaction Mixture B Low Yield A->B C High Impurity / Tar A->C D Incomplete Reaction? B->D Check TLC/LCMS E Product Loss During Work-up? B->E H Tar Formation? C->H I Unreacted Starting Material? C->I F Optimize Reaction Time / Temp D->F G Review Extraction/Purification E->G M Purified Product F->M G->M J Steam Distillation H->J K Column Chromatography I->K L Crystallization / Salt Formation I->L J->M K->M L->M

Caption: A decision tree for troubleshooting common issues in quinoline synthesis work-up.

Diagram 2: General Purification Strategy for Crude Quinolines

Quinoline_Purification_Strategy General Purification Strategy for Crude Quinolines A Crude Quinoline Product B Product is Solid? A->B C Product is Oil / in Solution? A->C B->C No D Recrystallization B->D Yes E Aqueous Work-up (Acid/Base Extraction) C->E Yes H Pure Quinoline D->H F Distillation (Vacuum / Steam) E->F G Column Chromatography E->G F->H G->H

Caption: A workflow outlining common purification pathways for crude quinoline products.

References

Validation & Comparative

A Comparative Analysis of Quinoline Synthesis: Skraup vs. Friedländer Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of quinoline and its derivatives, the choice of synthetic route is a critical decision that impacts yield, purity, and scalability. Among the classical methods, the Skraup and Friedländer syntheses have long been fundamental tools. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate synthesis for a given research objective.

At a Glance: Key Differences

FeatureSkraup SynthesisFriedländer Synthesis
Reactants Aniline (or derivative), glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[1][2]2-aminoaryl aldehyde or ketone and a compound with an α-methylene group.[3][4]
Catalyst Strong acid (e.g., concentrated H₂SO₄).[1]Acid (e.g., H₂SO₄, p-TsOH) or base (e.g., KOH, NaOH).[5]
Reaction Conditions Harsh: highly acidic, high temperatures (often exceeding 150°C), and a notoriously exothermic and potentially violent reaction.[6]Generally milder and more versatile; can be conducted under acidic, basic, or even neutral conditions.[6]
Substrate Scope Primarily for the synthesis of quinolines unsubstituted or simply substituted on the benzene ring.[6]Broad substrate scope, allowing for a wide variety of substituents on both the benzene and pyridine rings.[6]
Typical Yields Often low to moderate and can be variable.[6] For instance, the synthesis of 3H-pyrano[3,2-f]quinoline-3-one from 6-nitrocoumarin gives a 14% yield.[7] However, the synthesis of quinoline from aniline can achieve yields of 84-91%.[8]Generally good to excellent yields.[6] For example, various poly-substituted quinolines have been synthesized with yields in the range of 53–93%. Some modern protocols report yields up to 95%.[9]
Key Intermediates Acrolein (formed in situ from the dehydration of glycerol).[10]An aldol-type adduct or a Schiff base, depending on the reaction pathway.[3]

Reaction Mechanisms and Workflow

The fundamental difference between the Skraup and Friedländer syntheses lies in their reaction pathways and the nature of the bond-forming steps.

The Skraup synthesis is a multi-step, one-pot reaction. It begins with the acid-catalyzed dehydration of glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein, subsequent cyclization, and finally, oxidation to yield the aromatic quinoline ring system.[1][10]

The Friedländer synthesis , in contrast, involves the condensation of two pre-functionalized molecules. The reaction can proceed through two primary mechanistic pathways depending on the conditions. The initial step can be either an aldol-type addition of the α-methylene compound to the 2-aminoaryl aldehyde or ketone, or the formation of a Schiff base between the two reactants.[3] This is followed by cyclization and dehydration to form the quinoline product.

G Comparative Workflow: Skraup vs. Friedländer Synthesis cluster_skraup Skraup Synthesis cluster_friedlander Friedländer Synthesis S_Aniline Aniline/Derivative S_Reactants Mixing of Reactants S_Aniline->S_Reactants S_Glycerol Glycerol S_Glycerol->S_Reactants S_H2SO4 Conc. H₂SO₄ S_H2SO4->S_Reactants S_Oxidant Oxidizing Agent S_Oxidant->S_Reactants S_Dehydration Dehydration of Glycerol to Acrolein S_Reactants->S_Dehydration Heat S_Addition Michael Addition S_Dehydration->S_Addition S_Cyclization Cyclization S_Addition->S_Cyclization S_Oxidation Oxidation S_Cyclization->S_Oxidation S_Quinoline Quinoline Product S_Oxidation->S_Quinoline F_Amine 2-Aminoaryl Aldehyde/Ketone F_Reactants Mixing of Reactants F_Amine->F_Reactants F_Methylene α-Methylene Compound F_Methylene->F_Reactants F_Catalyst Acid or Base Catalyst F_Catalyst->F_Reactants F_Condensation Condensation (Aldol or Schiff Base) F_Reactants->F_Condensation Heat F_Cyclization Cyclization & Dehydration F_Condensation->F_Cyclization F_Quinoline Substituted Quinoline Product F_Cyclization->F_Quinoline

A diagram illustrating the distinct workflows of the Skraup and Friedländer syntheses.

Experimental Protocols

Skraup Synthesis of Quinoline

This protocol is adapted from Organic Syntheses.[8]

Materials:

  • Aniline (93 g, 1.0 mole)

  • Glycerol (276 g, 3.0 moles)

  • Nitrobenzene (49 g, 0.4 mole)

  • Concentrated Sulfuric Acid (100 ml)

  • Ferrous Sulfate Heptahydrate (10 g)

Procedure:

  • In a 2-liter round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully combine the aniline, glycerol, and nitrobenzene.

  • Slowly and with continuous stirring, add the concentrated sulfuric acid to the mixture.

  • Add the ferrous sulfate heptahydrate to the reaction mixture.

  • Gently heat the mixture in an oil bath. The reaction is exothermic. Maintain the oil bath temperature at 140-150°C for 3-4 hours.[8]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the mixture with water and then neutralize it with a concentrated solution of sodium hydroxide until it is strongly alkaline.

  • Perform steam distillation to isolate the crude quinoline.

  • Separate the quinoline layer from the aqueous layer in the distillate.

  • Dry the crude quinoline over anhydrous potassium carbonate and then purify by distillation. The fraction boiling at 235-237°C is collected.[8]

Friedländer Synthesis of 2-Methylquinoline

This is a representative protocol for a Friedländer synthesis.

Materials:

  • 2-Aminobenzaldehyde

  • Acetone

  • Aqueous Sodium Hydroxide

Procedure:

  • Dissolve 2-aminobenzaldehyde in ethanol in a round-bottom flask.

  • Add a stoichiometric excess of acetone to the solution.

  • Slowly add a catalytic amount of aqueous sodium hydroxide to the mixture while stirring.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 2-methylquinoline by column chromatography or distillation.

Conclusion and Recommendations

Both the Skraup and Friedländer syntheses are valuable methods for the preparation of quinolines. The Skraup synthesis , while historically significant and useful for accessing simple quinolines from readily available starting materials, is often limited by its harsh reaction conditions, potential for violent exotherms, and sometimes modest yields.[6] The use of moderators like ferrous sulfate is often necessary to control the reaction's vigor.

In contrast, the Friedländer synthesis offers a more versatile and often higher-yielding approach to a wider range of substituted quinolines under milder conditions.[6] The primary limitation of the Friedländer synthesis can be the availability of the required 2-aminoaryl aldehyde or ketone starting materials. However, for the synthesis of highly functionalized and complex quinoline derivatives, which are often of interest in drug discovery and materials science, the Friedländer synthesis and its modern variations are generally the more strategic and advantageous choice.

References

A Comparative Guide to the Structure-Activity Relationship of Quinoline-2-carbonitrile Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the basis of numerous compounds with a wide range of biological activities. Among these, quinoline-2-carbonitrile derivatives have emerged as a promising class of anticancer agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, focusing on their efficacy as inhibitors of key cancer-related targets such as EGFR/HER-2, tubulin, and Src kinase. The information is compiled from recent studies to aid in the rational design of more potent and selective anticancer drugs.

Comparative Anticancer Activity of this compound Derivatives

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the quinoline ring. The following tables summarize the in vitro cytotoxic and inhibitory activities of various derivatives against different cancer cell lines and molecular targets.

Table 1: EGFR and HER-2 Kinase Inhibition
Compound IDR Group (Modifications)Target KinaseIC50 (nM)Reference Cancer Cell Line(s)
5a 4-(3-chloro-4-fluoroanilino)EGFR71A-549 (Lung), MCF-7 (Breast)
HER-231
5e 4-(4-bromo-2-fluoroanilino) at C4 of pyrano[3,2-c]quinolineEGFR71A-549, MCF-7, HCT-116, HepG2
HER-221
5h 4-(4-chloro-2-fluoroanilino) at C4 of pyrano[3,2-c]quinolineEGFR75A-549, MCF-7, HCT-116, HepG2
HER-223
Erlotinib (Reference Drug)EGFR80-
Lapatinib (Reference Drug)HER-226-

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Table 2: Tubulin Polymerization Inhibition and Cytotoxicity
Compound IDModificationsTubulin IC50 (µM)Cancer Cell LineGI50 (µM)
12a Hydroxamic acid at C2, 3,4,5-trimethoxyphenyl at C4NDHT-29 (Colon)0.0006 (avg)
12d Hydroxamic acid at C2, 3,4,5-trimethoxyphenyl at C4 (quinazoline analog)NDHT-29 (Colon)0.0007 (avg)
4c 2-(pyridin-2-one)-3-(trimethoxyphenyl)17MDA-MB-231 (Breast)2.38-14.5
CA-4 (Reference Drug)2.12K562 (Leukemia)-
Colchicine (Reference Drug)-MDA-MB-231 (Breast)-

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. ND: Not Determined in the cited study.

Table 3: Src Kinase Inhibition
Compound IDModificationsSrc Kinase IC50 (µM)Cancer Cell LineAntiproliferative IC50 (µM)
3d 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivative0.9MDA-MB-231 (Breast)-
Dasatinib (Reference Drug)0.0008--

Key Structure-Activity Relationship Insights

The collected data reveals several key trends in the SAR of this compound derivatives:

  • Substitution at C4: The nature of the substituent at the 4-position of the quinoline ring is crucial for EGFR and HER-2 inhibitory activity. Anilino groups, particularly those with halogen substitutions at the meta and para positions (e.g., 3-chloro-4-fluoroanilino), have been shown to enhance potency.[1]

  • The Cyano Group: The 2-carbonitrile (cyano) group is a key feature in many of the potent derivatives. In pyrano[3,2-c]quinoline derivatives, the cyano group of the pyran ring can form a crucial hydrogen bond with the Met769 residue in the EGFR active site, which is important for inhibitory activity.

  • Fused Ring Systems: The fusion of a pyran ring to the quinoline core, creating the pyrano[3,2-c]quinoline scaffold, has proven to be a successful strategy for developing potent multi-kinase inhibitors targeting EGFR, HER-2, and BRAFV600E.[2]

  • Modifications at C2: The 2-carbonitrile group can be a handle for introducing other functionalities. For instance, its conversion to a hydroxamic acid has led to the development of dual tubulin polymerization and histone deacetylase (HDAC) inhibitors with nanomolar cytotoxicity.

  • Trimethoxyphenyl Moiety: For tubulin polymerization inhibitors, the presence of a 3,4,5-trimethoxyphenyl group, a common feature in colchicine binding site inhibitors, is a strong determinant of activity.[3]

Visualizing the Scientific Process and Biological Context

To better understand the research workflow and the biological context of this compound derivatives, the following diagrams are provided.

G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_sar SAR Analysis start Starting Materials (e.g., 4-hydroxy-2-oxo-1,2-dihydroquinolines, 2-benzylidenemalononitriles) reaction Chemical Synthesis (e.g., Multicomponent Reaction) start->reaction purification Purification & Characterization (NMR, Mass Spectrometry) reaction->purification in_vitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) purification->in_vitro target_assay Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) purification->target_assay data_analysis Data Analysis (IC50 / GI50 Determination) in_vitro->data_analysis target_assay->data_analysis sar_study Structure-Activity Relationship Analysis data_analysis->sar_study lead_optimization Lead Optimization sar_study->lead_optimization lead_optimization->start Rational Design of New Derivatives

General workflow for the development of this compound derivatives.

EGFR_HER2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K HER2 HER2 HER2->Ras HER2->PI3K Quinoline_Inhibitor This compound Derivative Quinoline_Inhibitor->EGFR Quinoline_Inhibitor->HER2 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Simplified EGFR/HER-2 signaling pathway and the inhibitory action of quinoline derivatives.

SAR_Logic cluster_mods Structural Modifications cluster_activity Biological Activity Core This compound Core Scaffold Mod_C4 Substitution at C4 (e.g., substituted anilino groups) Core->Mod_C4 Mod_C2 Modification of C2-CN (e.g., conversion to hydroxamic acid) Core->Mod_C2 Mod_Fused Fusion of other rings (e.g., pyran ring) Core->Mod_Fused Activity_EGFR Increased EGFR/HER-2 Inhibition Mod_C4->Activity_EGFR Activity_Tubulin Tubulin Polymerization Inhibition Mod_C2->Activity_Tubulin Mod_Fused->Activity_EGFR Activity_Multi Multi-target Activity Mod_Fused->Activity_Multi

Logical relationships in the SAR of this compound derivatives.

Detailed Experimental Protocols

In Vitro Antiproliferative MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) are added to each well. The plate is then incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The GI50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules is monitored by an increase in fluorescence of a reporter dye that preferentially binds to microtubules. The rate and extent of polymerization can be measured over time using a fluorometer.

Procedure:

  • Reagent Preparation: Purified tubulin (e.g., porcine tubulin at 3 mg/mL) is prepared in a polymerization buffer (e.g., 80 mM PIPES pH 7.0, 0.5 mM EGTA, 2 mM MgCl₂, 1 mM GTP, and 10% glycerol) containing a fluorescent reporter.

  • Reaction Setup: The tubulin solution is incubated at 37°C with either a vehicle control (DMSO), a known tubulin polymerization inhibitor (e.g., colchicine), a known stabilizer (e.g., paclitaxel), or the test compound at various concentrations in a 96-well plate.

  • Fluorescence Measurement: The fluorescence is measured over time (e.g., every minute for 60 minutes) in a temperature-controlled 96-well plate fluorimeter with excitation at approximately 360 nm and emission at approximately 420-450 nm.

  • Data Analysis: The area under the curve (AUC) of the fluorescence plot is calculated. The percentage of inhibition for each compound concentration is determined relative to the vehicle control. The IC50 value is calculated from the dose-response curve.[4][5]

EGFR/HER-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR or HER-2 kinase.

Principle: A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Procedure:

  • Reagent Preparation: Dilute the EGFR or HER-2 enzyme, a suitable substrate (e.g., a specific peptide), ATP, and the test compounds in the appropriate kinase buffer.

  • Kinase Reaction: In a 384-well plate, add the test compound or vehicle (DMSO), followed by the enzyme, and then a mixture of the substrate and ATP to initiate the reaction. The plate is incubated at room temperature for 60 minutes.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal through a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Record the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The percentage of inhibition is calculated for each compound concentration relative to the vehicle control, and the IC50 value is determined.[6][7][8]

Src Kinase Inhibition Assay

This assay measures the inhibitory effect of a compound on Src kinase activity.

Principle: Similar to the EGFR/HER-2 assay, the ADP-Glo™ Kinase Assay can be used to quantify Src kinase activity by measuring ADP production.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted test compound or DMSO (vehicle control), followed by the purified recombinant Src kinase.

  • Initiation of Reaction: Add a mixture of a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) and ATP to start the reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system as described for the EGFR/HER-2 assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control to determine the IC50 value.[9][10]

This guide provides a foundational understanding of the SAR of this compound derivatives as anticancer agents. The presented data and protocols should serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Biological Activity of Quinoline-2-carbonitrile and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a carbonitrile group to the quinoline ring system can significantly influence its physicochemical properties and biological activity. This guide provides a comparative overview of the biological activities of quinoline-2-carbonitrile and its positional isomers, offering insights into their potential as scaffolds for drug discovery. While direct comparative studies on the unsubstituted parent isomers are limited in publicly available literature, this guide synthesizes data from various studies on their derivatives to infer structure-activity relationships.

Data Presentation: A Comparative Overview of Biological Activities

The biological activities of quinoline carbonitrile isomers are diverse, with research highlighting their potential in anticancer and antimicrobial applications. The position of the carbonitrile group on the quinoline ring profoundly impacts the type and potency of the observed biological effect. The following table summarizes the key biological activities reported for derivatives of various quinoline carbonitrile isomers.

Isomer PositionPredominant Biological Activity InvestigatedExamples of Reported Activity (for Derivatives)Reference Compound Example
2-carbonitrile AnticancerPotent cytotoxicity against various human cancer cell lines (e.g., averaged IC50 values of 0.6 and 0.7 nM for specific hydroxamic acid derivatives)[1]This compound-based hydroxamic acids
3-carbonitrile AntibacterialPromising activity against both Gram-positive and Gram-negative bacteria.New quinoline-3-carbonitrile derivatives
4-carbonitrile AnticancerCytotoxic activity against various cancer cell lines.2,4-Dichloroquinoline-3-carbonitrile
5-carbonitrile AnticancerAntiproliferative activity.6-Bromo-5-nitroquinoline (related structure)
6-carbonitrile AnticancerPotent and selective inhibition of CDK8/19 Mediator kinases.A selective quinoline-6-carbonitrile-based inhibitor (Senexin C)
7-carbonitrile AnticancerCytotoxicity against cancer cell lines.7-Cyano-8-hydroxyquinoline (related structure)
8-carbonitrile AnticancerSignificant cytotoxic and antiproliferative properties, often enhanced by halogenation.6-Bromoquinoline-8-carbonitrile

Experimental Protocols

The biological activities of quinoline carbonitrile derivatives are typically evaluated using a range of in vitro assays. Below are detailed methodologies for key experiments frequently cited in the literature.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds (e.g., quinoline carbonitrile derivatives) for a specified period, typically 24 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are then incubated for another 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.

  • Data Analysis: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

  • Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific protein kinase, which is often a target in cancer therapy.

  • Reaction Setup: The assay is typically performed in a 384-well plate. The reaction mixture includes the target kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various methods, including radiometric assays, fluorescence-based assays, or luminescence-based assays.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.

Mandatory Visualization

Signaling Pathways in Cancer Targeted by Quinoline Derivatives

Many quinoline derivatives exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the EGFR and PI3K/Akt/mTOR pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.

G General Signaling Pathway for Anticancer Quinoline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline Quinoline Derivatives Quinoline->EGFR Inhibition Quinoline->PI3K Inhibition Quinoline->mTOR Inhibition

Caption: General signaling pathways targeted by anticancer quinoline derivatives.

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic activity of novel compounds like quinoline carbonitrile isomers.

G Experimental Workflow for Cytotoxicity Screening A Cancer Cell Culture B Seeding in 96-well Plates A->B C Compound Treatment (Quinoline Isomers) B->C D Incubation (24-72h) C->D E MTT Assay D->E F Absorbance Measurement E->F G Data Analysis (IC50 Determination) F->G

Caption: A typical workflow for in vitro cytotoxicity screening.

References

Validating the Structure of Quinoline-2-carbonitrile: A 2D NMR Spectroscopy Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of quinoline-2-carbonitrile using two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy. By leveraging a combination of COSY, HSQC, and HMBC experiments, researchers can unambiguously confirm the molecular structure and assign all proton and carbon signals. This document presents predicted ¹H and ¹³C NMR data, outlines key 2D correlations, and provides a detailed experimental protocol for data acquisition.

Predicted NMR Data for this compound

The following table summarizes the predicted ¹H and ¹³C chemical shifts for this compound. These predictions are based on known data for the quinoline core, taking into account the electronic effects of the nitrile substituent at the C2 position. The nitrile group is expected to be electron-withdrawing, leading to a downfield shift of adjacent and conjugated protons and carbons.

PositionPredicted ¹H Chemical Shift (ppm)MultiplicityPredicted ¹³C Chemical Shift (ppm)Key HSQC CorrelationKey HMBC Correlations (Proton → Carbon)Key COSY Correlations
2--~135---
3~7.8d~129H3 ↔ C3H3 → C2, C4, C4aH3 ↔ H4
4~8.2d~138H4 ↔ C4H4 → C2, C3, C5, C8aH4 ↔ H3
4a--~148-H4 → C4a, H5 → C4a, H8 → C4a-
5~8.0d~128H5 ↔ C5H5 → C4, C4a, C6, C7H5 ↔ H6
6~7.6t~129H6 ↔ C6H6 → C5, C7, C8H6 ↔ H5, H7
7~7.8t~131H7 ↔ C7H7 → C5, C6, C8, C8aH7 ↔ H6, H8
8~8.1d~129H8 ↔ C8H8 → C4a, C6, C7, C8aH8 ↔ H7
8a--~147-H4 → C8a, H5 → C8a, H8 → C8a-
CN--~118-H3 → CN-

d = doublet, t = triplet

Experimental Protocols

A detailed methodology for acquiring high-quality 2D NMR data for this compound is provided below.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Filtering: Filter the sample solution into a clean 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to verify the sample integrity and determine the spectral width for the 2D experiments.

  • Acquire a 1D ¹³C NMR spectrum to determine the spectral width for the heteronuclear 2D experiments.

3. 2D NMR Acquisition:

The following are general parameters for 2D NMR experiments and may require optimization based on the specific instrument and sample concentration.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings.[1][2]

    • Pulse Program: Standard COSY (e.g., cosygpqf).

    • Spectral Width (F1 and F2): Set to encompass all proton signals observed in the 1D ¹H spectrum.

    • Number of Scans (NS): 2-4 per increment.

    • Number of Increments (F1): 256-512.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond proton-carbon correlations.[3][4]

    • Pulse Program: Standard HSQC with sensitivity enhancement (e.g., hsqcedetgpsisp2).

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals.

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals.

    • Number of Scans (NS): 2-8 per increment.

    • Number of Increments (F1): 128-256.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting different parts of the molecule and identifying quaternary carbons.[3][5][6]

    • Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): Set to encompass all proton signals.

    • Spectral Width (F1 - ¹³C): Set to encompass all carbon signals, including quaternary carbons.

    • Number of Scans (NS): 8-32 per increment, as HMBC is less sensitive than HSQC.[6]

    • Number of Increments (F1): 256-512.

4. Data Processing:

  • Process the acquired 2D data using appropriate software (e.g., TopSpin, Mnova). This typically involves Fourier transformation, phase correction, and baseline correction.

Visualization of the Validation Workflow

The following diagram illustrates the logical workflow for the structural validation of this compound using 2D NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Data Analysis cluster_2 Structure Elucidation A This compound Sample B 1D ¹H & ¹³C NMR A->B C COSY B->C D HSQC B->D E HMBC B->E F Identify Spin Systems C->F G Direct C-H Correlations D->G H Long-Range C-H Correlations E->H I Assemble Fragments F->I G->I H->I J Assign All Signals I->J K Validated Structure J->K

Caption: Workflow for 2D NMR based structural validation.

By following this guide, researchers can systematically acquire and interpret 2D NMR data to confidently validate the structure of this compound and its derivatives, ensuring the integrity of their compounds for further research and development.

References

Cytotoxicity of Quinoline-2-Carbonitrile Derivatives Compared to Standard Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of quinoline-2-carbonitrile against several human cancer cell lines. Due to the limited availability of public data on the specific cytotoxicity of the parent compound, this compound, this guide focuses on its more complex derivatives that have been evaluated in preclinical studies. The performance of these derivatives is compared with established anticancer agents, supported by experimental data from peer-reviewed literature.

Executive Summary

Quinoline derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. These compounds exert their cytotoxic effects through various mechanisms, such as the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis. This guide synthesizes the available data to provide a clear comparison of the in vitro efficacy of several this compound-based compounds against that of standard chemotherapeutic drugs like Doxorubicin and Erlotinib.

Comparative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various this compound derivatives and standard anticancer agents against a panel of human cancer cell lines. Lower IC50 values indicate greater cytotoxic potency.

Table 1: Cytotoxicity (IC50 in µM) of Pyrano[3,2-c]quinoline-3-carbonitrile Derivatives and Reference Drugs

Compound/DrugMCF-7 (Breast)A-549 (Lung)HCT-116 (Colon)HepG2 (Liver)Reference
Compound 5e¹0.021---[1]
Compound 5h¹0.023---[1]
Erlotinib0.040---[2]
Doxorubicin--1.15-[3]

¹Compounds 5e and 5h are 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile derivatives.[1]

Table 2: Cytotoxicity (GI50 in µM) of Other Quinoline Derivatives and Reference Drug

Compound/DrugFour Human Cancer Cell Lines (Average)Reference
Compound II²1.20[3]
Doxorubicin1.40[3]
Compound III³3.30[3]

²Compound II is a quinoline-derived compound targeting EGFR and BRAFV600E.[3] ³Compound III is a quinoline-based compound targeting EGFR and BRAFV600E.[3]

Experimental Protocols

The cytotoxicity data presented in this guide were primarily obtained using the MTT assay, a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

MTT Assay Protocol
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives, doxorubicin) and incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by targeting various critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

anticancer_mechanisms cluster_drug This compound Derivatives cluster_pathways Cellular Targets & Pathways cluster_outcomes Cellular Outcomes This compound This compound Kinase_Inhibition Kinase Inhibition (EGFR, BRAFV600E, HER-2) This compound->Kinase_Inhibition Blocks signaling Tubulin_Polymerization Tubulin Polymerization Inhibition This compound->Tubulin_Polymerization Disrupts cytoskeleton DNA_Intercalation DNA Intercalation This compound->DNA_Intercalation Damages DNA Reduced_Proliferation Reduced Proliferation Kinase_Inhibition->Reduced_Proliferation Cell_Cycle_Arrest Cell Cycle Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Intercalation->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: General mechanisms of anticancer action for quinoline derivatives.

Many quinoline-based compounds function as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), BRAFV600E, and Human Epidermal Growth Factor Receptor 2 (HER-2).[1][3] By blocking these kinases, they inhibit downstream signaling pathways that are crucial for cell growth and proliferation. Some derivatives also interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis. Another reported mechanism for quinoline compounds is their ability to intercalate into DNA, which disrupts DNA replication and transcription, ultimately triggering programmed cell death.

Experimental Workflow

The typical workflow for evaluating the in vitro cytotoxicity of a novel compound like a this compound derivative is a multi-step process.

experimental_workflow Start Start: Compound Synthesis Cell_Culture 1. Cell Line Culture (e.g., MCF-7, A-549) Start->Cell_Culture Compound_Prep 2. Compound Preparation (Serial Dilutions) Start->Compound_Prep Cell_Seeding 3. Cell Seeding (96-well plates) Cell_Culture->Cell_Seeding Treatment 4. Treatment (Incubation with compound) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Assay 5. Cytotoxicity Assay (e.g., MTT Assay) Treatment->MTT_Assay Data_Analysis 6. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Caption: A typical workflow for in vitro cytotoxicity testing.

Conclusion

The available preclinical data suggest that derivatives of this compound exhibit potent cytotoxic activity against a range of human cancer cell lines, in some cases exceeding the potency of established anticancer drugs like doxorubicin and erlotinib. Their diverse mechanisms of action, targeting key oncogenic signaling pathways, make them a promising scaffold for the development of novel cancer therapeutics. Further research is warranted to explore the full potential of this class of compounds, including in vivo efficacy and safety profiling. It is important to reiterate that the data presented herein is for derivatives of this compound, and further studies are needed to determine the specific cytotoxic profile of the parent compound.

References

A Comparative Guide to the Purity Assessment of Synthesized Quinoline-2-carbonitrile: HPLC vs. NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous verification of a synthesized compound's purity is a non-negotiable cornerstone of reliable research and development. Quinoline-2-carbonitrile, a key heterocyclic building block in medicinal chemistry, is no exception.[1][2] Its purity directly influences reaction yields, impurity profiles, and the biological activity and safety of subsequent derivatives.

This guide provides an objective comparison of two paramount analytical techniques for assessing the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols, comparative data, and a discussion of alternative methods to support informed analytical strategy decisions.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

HPLC is a powerful and widely adopted chromatographic technique that separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For purity assessment, it excels at providing high-resolution separation of the main compound from potential impurities, offering excellent sensitivity and quantitative accuracy.[4]

Experimental Protocol: Reversed-Phase HPLC

This protocol details a standard reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

1.1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]

  • This compound reference standard (≥99.5% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic Acid (for mobile phase modification).

1.2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).[5]

  • Gradient Program: Start at 20% B, increasing linearly to 80% B over 20 minutes.[5]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm or 270 nm, determined by the UV spectrum of the specific quinoline derivative.[3][5]

  • Injection Volume: 10 µL.[3]

1.3. Sample and Standard Preparation:

  • Standard Solution: Accurately prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol. Further dilute with the mobile phase to a working concentration (e.g., 50 µg/mL).[6]

  • Sample Solution: Prepare the synthesized this compound sample in the same manner as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove particulate matter.[5]

1.4. Analysis and Purity Calculation:

  • Inject a blank (mobile phase) to establish the baseline.

  • Inject the standard solution to determine the retention time (RT) of this compound.

  • Inject the synthesized sample solution.

  • Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Data Presentation: HPLC Purity Analysis

The following table summarizes hypothetical data from an HPLC analysis of a synthesized batch of this compound, comparing it to a certified reference material (CRM). Potential impurities could include unreacted starting materials or by-products from the synthesis route.

Sample ID Component Retention Time (min) Peak Area (mAU*s) Purity / Content (%)
Synthesized Product This compound 12.54 5874.2 99.14
Impurity A (Starting Material)4.3135.10.59
Impurity B (By-product)9.8815.50.26
Certified Reference Material This compound 12.55 5910.8 >99.9

Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an unparalleled tool for the unambiguous confirmation of molecular structure. Furthermore, its quantitative application (qNMR) offers a highly accurate method for purity assessment without the need for a specific reference standard of the analyte, instead relying on a certified internal standard.[7][8]

Experimental Protocol: Quantitative ¹H NMR (qHNMR)

This protocol describes a general procedure for determining the purity of this compound using qHNMR.

2.1. Instrumentation and Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and non-overlapping signals.

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds.

  • High-precision analytical balance.

  • NMR tubes.

2.2. Sample Preparation:

  • Weighing: Accurately weigh approximately 10-20 mg of the synthesized this compound and 5-10 mg of the internal standard into a clean vial.

  • Dissolution: Dissolve the mixture in approximately 0.7 mL of the chosen deuterated solvent.[9]

  • Transfer: Transfer the solution to an NMR tube.

2.3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., sufficient relaxation delay, appropriate pulse angle).

  • Process the spectrum, including phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

2.4. Purity Calculation: The purity of the analyte is calculated using the following formula:

Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the standard

Data Presentation: NMR Analysis

The structural identity is confirmed by comparing the observed chemical shifts (δ) and coupling constants (J) with known data for this compound.[10][11]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H48.45d8.51H
H88.20d8.41H
H58.10d8.81H
H37.95d8.51H
H77.90t7.61H
H67.75t7.51H

Note: Hypothetical data based on typical quinoline spectra. Actual values may vary based on solvent and experimental conditions.

For a qNMR experiment, the purity is determined from the integration values as described in the protocol. A purity value of >99% with a precision (RSD%) of <1% is typically achievable.

Comparative Analysis and Alternative Methods

Both HPLC and NMR provide critical, yet distinct, information for purity assessment.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR)
Principle Physical separation of components based on polarity.[8]Universal detection of nuclei based on magnetic properties.[7]
Primary Output Purity (%) and impurity profile (number and relative abundance of impurities).Unambiguous structural confirmation and absolute purity (%).
Sensitivity High (µg/mL to ng/mL level). Can detect trace impurities.[5]Moderate (mg level). Less sensitive to trace impurities.
Quantitation Relative quantitation (area %). Requires a specific reference standard for absolute quantitation.Absolute quantitation using a certified internal standard.[8]
Throughput High. Suitable for routine analysis and screening.Lower. Sample preparation and data acquisition are more time-consuming.
Limitations Co-eluting impurities may not be detected. Non-chromophoric impurities are invisible to UV detectors.Signals from impurities may overlap with the analyte signals, complicating analysis.
Alternative Purity Assessment Methods

While HPLC and NMR are primary techniques, other methods can provide complementary information:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing volatile and semi-volatile impurities and residual solvents.[8]

  • Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive method for monitoring reaction progress and identifying the presence of major impurities.[12]

  • Melting Point Determination: A basic indicator of purity; pure crystalline compounds have a sharp melting point range, whereas impurities tend to broaden and depress it.[13]

Visualizing the Purity Assessment Process

Diagrams created with Graphviz help to visualize the workflow and decision-making logic in purity assessment.

cluster_0 Purity Assessment Workflow Synthesized Product Synthesized Product Sample Preparation Sample Preparation Synthesized Product->Sample Preparation HPLC Analysis HPLC Analysis Sample Preparation->HPLC Analysis NMR Analysis NMR Analysis Sample Preparation->NMR Analysis Purity (%) & Impurity Profile Purity (%) & Impurity Profile HPLC Analysis->Purity (%) & Impurity Profile Structural Confirmation & Purity (%) Structural Confirmation & Purity (%) NMR Analysis->Structural Confirmation & Purity (%)

Caption: Experimental workflow for the purity analysis of this compound.

cluster_1 Method Selection Logic Goal Primary Analytical Goal? HTS Routine QC / High-Throughput Screening Goal->HTS Speed & Sensitivity Structure Structural Identity & Absolute Purity Goal->Structure Accuracy & Identity HPLC HPLC HTS->HPLC NMR NMR Structure->NMR

References

A Comparative Guide to Catalysts in the Synthesis of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline and its derivatives is a cornerstone of medicinal chemistry and materials science, owing to the broad spectrum of biological activities and functional properties exhibited by this heterocyclic scaffold. The efficiency of quinoline synthesis is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Catalyst Efficacy: A Quantitative Comparison

The selection of a catalyst significantly influences the yield, reaction time, and overall efficiency of quinoline synthesis. Catalysts for this purpose can be broadly classified into transition-metal catalysts, metal-free catalysts, and nanocatalysts. The following table summarizes the performance of representative catalysts from each class in various quinoline synthesis reactions.

Catalyst TypeCatalystSynthesis MethodKey ReactantsTemp. (°C)Time (h)Yield (%)Reference
Transition-Metal Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)Dehydrogenative Cyclization2-Aminoaryl alcohols and ketones10012up to 98[1]
Copper(I) iodide (CuI)AnnulationKetone oxime acetates and ortho-trifluoroacetyl anilines8012up to 99[2]
Palladium(II) acetate (Pd(OAc)₂)Oxidative AnnulationAliphatic alcohols and anilines10024up to 95[1]
Silver(I) trifluoroacetate (AgTFA)CouplingAniline and alkenyl/alkynyl carbonyl compoundsN/AN/AN/A[2]
Metal-Free Trifluoromethanesulfonic acid (TFA)CondensationVinylogous iminesN/AN/AHigh[2]
Nafion NR50 (Solid Acid)Friedländer Synthesis2-Aminoaryl ketones and α-methylene carbonylsN/A (Microwave)N/AN/A[2]
Iodine (I₂)Oxidative CyclizationEnamides and iminesN/AN/AHigh[3]
Nanocatalyst Fe₃O₄-supported ionic liquidFriedländer Annulation2-Aminoaryl ketones and α-methylene carbonyls60-1002Good[4]
Copper ferrite nanoparticles (CuFe₂O₄ NPs)One-pot Synthesis2-Aminoaryl ketones and cyclic ketones80N/AGood[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Cobalt-Catalyzed Dehydrogenative Cyclization

This protocol describes a one-pot synthesis of quinolines from 2-aminoaryl alcohols and ketones.[1]

  • Materials: 2-aminoaryl alcohol (1.0 mmol), ketone (1.2 mmol), Co(OAc)₂·4H₂O (10 mol%), and 1,4-dioxane (2.0 mL).

  • Procedure:

    • A mixture of the 2-aminoaryl alcohol, ketone, and Co(OAc)₂·4H₂O in 1,4-dioxane is added to a screw-capped vial.

    • The vial is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

    • After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.

    • The solvent is removed under reduced pressure.

    • The residue is purified by column chromatography on silica gel to afford the desired quinoline derivative.

Copper-Catalyzed Annulation for 4-Trifluoromethylquinolines

This method provides an efficient route to 4-trifluoromethyl quinolines under redox-neutral conditions.[2]

  • Materials: Ketone oxime acetate (0.2 mmol), ortho-trifluoroacetyl aniline (0.3 mmol), CuI (10 mol%), and DCE (1,2-dichloroethane) (1.0 mL).

  • Procedure:

    • To a sealed tube, add ketone oxime acetate, ortho-trifluoroacetyl aniline, CuI, and DCE.

    • The reaction mixture is stirred at 80 °C for 12 hours.

    • Upon completion, the reaction is cooled to room temperature.

    • The mixture is then directly subjected to column chromatography on silica gel for purification of the product.

Metal-Free Synthesis using a Reusable Solid Acid Catalyst (Nafion NR50)

This protocol highlights an environmentally friendly approach using a reusable solid acid catalyst under microwave irradiation.[2]

  • Materials: 2-Aminoaryl ketone (1.0 mmol), α-methylene carbonyl compound (1.2 mmol), Nafion NR50 (catalytic amount), and ethanol.

  • Procedure:

    • In a microwave vial, combine the 2-aminoaryl ketone, α-methylene carbonyl compound, and Nafion NR50 in ethanol.

    • The vial is sealed and subjected to microwave irradiation at a specified temperature and time.

    • After the reaction is complete, the catalyst is filtered off.

    • The solvent is evaporated from the filtrate.

    • The crude product is purified by column chromatography. The recovered Nafion NR50 can be washed, dried, and reused.

Visualizing the Workflow

A general experimental workflow for comparing the efficacy of different catalysts in quinoline synthesis is depicted below. This process typically involves reaction setup, monitoring, product isolation, and catalyst recovery.

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_analysis 4. Analysis & Catalyst Reuse reactants Reactants (e.g., 2-aminoaryl ketone, α-methylene carbonyl) reaction_vessel Reaction Vessel (Heated & Stirred) reactants->reaction_vessel catalyst Catalyst (e.g., Co, Cu, Pd, Acid) catalyst->reaction_vessel solvent Solvent solvent->reaction_vessel monitoring Reaction Monitoring (TLC/GC-MS) reaction_vessel->monitoring Monitoring filtration Catalyst Separation (Filtration/Magnetic) monitoring->filtration Upon Completion purification Purification (Column Chromatography) filtration->purification catalyst_recovery Catalyst Recovery & Reuse filtration->catalyst_recovery Recovered Catalyst product Pure Quinoline Derivative purification->product

Caption: Experimental workflow for comparing catalyst efficacy in quinoline synthesis.

Signaling Pathways and Logical Relationships

The choice of catalyst is intrinsically linked to the desired reaction pathway and the nature of the starting materials. The following diagram illustrates the logical relationship between different catalyst types and the general synthetic strategies they enable.

G cluster_catalysts Catalyst Classes cluster_strategies Synthetic Strategies transition_metal Transition-Metal Catalysts (Co, Cu, Pd, Rh, Ag) ch_activation C-H Activation/ Oxidative Annulation transition_metal->ch_activation dehydrogenative Dehydrogenative Coupling transition_metal->dehydrogenative metal_free Metal-Free Catalysts (Acids, Bases, Iodine) friedlander Friedländer Synthesis metal_free->friedlander multicomponent Multicomponent Reactions metal_free->multicomponent nanocatalysts Nanocatalysts (Heterogeneous) nanocatalysts->friedlander nanocatalysts->dehydrogenative quinoline Quinoline Derivatives ch_activation->quinoline friedlander->quinoline dehydrogenative->quinoline multicomponent->quinoline

Caption: Relationship between catalyst classes and synthetic strategies for quinolines.

References

A Comparative Guide to Quinoline Synthesis: Classical versus Modern Metal-Free Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. The choice of synthetic route is critical, impacting yield, purity, functional group tolerance, and environmental footprint. This guide provides an objective comparison between venerable classical syntheses and emerging modern metal-free strategies, supported by quantitative data and detailed protocols.

At a Glance: Classical vs. Modern Methods

Classical methods, developed in the late 19th century, are often characterized by harsh conditions, strong acids, and high temperatures.[1][2] While effective for simple quinolines, they frequently suffer from low yields, poor substrate scope, and the formation of difficult-to-remove byproducts.[1][3] In contrast, modern metal-free approaches aim to overcome these limitations by employing milder catalysts, such as Brønsted acids or molecular iodine, under more benign conditions, often leading to higher yields and greater functional group compatibility.[4][5]

Quantitative Comparison of Key Synthesis Methods

The selection of a synthetic method is a trade-off between starting material availability, desired substitution pattern, and reaction conditions. The following table summarizes key performance indicators for representative classical and modern metal-free quinoline syntheses.

Method ClassSynthesis NameKey Reagents/CatalystTemp. (°C)Time (h)Yield (%)Key AdvantagesKey DisadvantagesRef.
Classical SkraupAniline, Glycerol, H₂SO₄, Nitrobenzene130-1503-4~50%Simple, readily available starting materials.Harsh, exothermic conditions; low yields; tar formation.[2][6][6]
Classical Doebner-von MillerAniline, α,β-Unsaturated Ketone, HClReflux17~90%More versatile than Skraup for substituted quinolines.[7]Risk of substrate polymerization; regioselectivity issues.[1][8][9]
Classical CombesAniline, β-Diketone, H₂SO₄1001~85%Good for 2,4-disubstituted quinolines.[10]Requires β-diketones; strong acid needed.[11][10]
Classical Friedländer2-Aminobenzaldehyde, Ketone, KOHReflux-~91%High yields and good regioselectivity under milder conditions.[12][13]Limited availability of 2-aminoaryl carbonyl precursors.[13][12]
Modern Iodine-Catalyzed Friedländer2-Aminobenzophenone, Ketone, I₂ (1 mol%)RT3.598%Mild (room temp), low catalyst loading, non-toxic catalyst.[5]A modification of the classical Friedländer.[5]
Modern Brønsted Acid-Catalyzed (Solvent-Free)N-Alkylaniline, Alkyne, TfOH1202483%Metal- and solvent-free; uses O₂ as a green oxidant.[14][15]Requires higher temperatures than some methods.[16]
Modern Heterogeneous Catalyst (Solvent-Free)2-Aminoaryl Ketone, Acetylacetone, g-C₃N₄-SO₃H1004>95%Recyclable catalyst, mild, solvent-free conditions.[17][18]Catalyst synthesis is an additional step.[18]

Logical & Experimental Workflow Diagrams

Visualizing the relationships and processes involved in quinoline synthesis can aid in method selection and experimental design.

logical_comparison Logical Comparison of Synthesis Approaches cluster_classical Classical Methods cluster_modern Modern Metal-Free Methods classical Skraup, Doebner-von Miller, Combes, Friedländer harsh Harsh Conditions (Strong Acids, High Temp) classical->harsh limited_scope Limited Substrate Scope & Functional Group Tolerance classical->limited_scope byproducts Byproduct & Tar Formation classical->byproducts modern Iodine-Catalyzed, Brønsted Acid-Catalyzed, Organocatalytic mild Mild Conditions (Lower Temp, Weaker Acids) modern->mild broad_scope Broader Substrate Scope & High Functional Group Tolerance modern->broad_scope green Greener Chemistry (e.g., O₂ oxidant, recyclable catalysts) modern->green

A diagram comparing classical and modern synthesis attributes.

experimental_workflow General Experimental & Analytical Workflow reagents 1. Combine Starting Materials & Catalyst/Reagent reaction 2. Heat / Stir for Prescribed Time reagents->reaction Reaction workup 3. Quench Reaction & Perform Aqueous Workup reaction->workup Post-Reaction extraction 4. Extract with Organic Solvent workup->extraction purification 5. Purify via Column Chromatography or Recrystallization extraction->purification analysis 6. Characterize Product (NMR, MS, etc.) purification->analysis

A typical workflow for quinoline synthesis and analysis.

Reaction Pathways: Classical vs. Modern

The fundamental transformations in classical and modern syntheses share similarities, but the catalysts and intermediates differ significantly, impacting efficiency and selectivity.

Classical Pathway: The Friedländer Synthesis

The Friedländer synthesis is a robust classical method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[19][20] The reaction can be catalyzed by either acid or base.[21]

friedlander_pathway Friedländer Synthesis Pathway start 2-Aminoaryl Ketone + α-Methylene Carbonyl aldol Aldol Condensation (Intermolecular) start->aldol intermediate1 Aldol Adduct aldol->intermediate1 dehydration1 Dehydration intermediate1->dehydration1 intermediate2 Unsaturated Carbonyl Intermediate dehydration1->intermediate2 cyclization Intramolecular Cyclization (Imine Formation) intermediate2->cyclization intermediate3 Cyclized Intermediate cyclization->intermediate3 dehydration2 Final Dehydration (Aromatization) intermediate3->dehydration2 product Substituted Quinoline dehydration2->product

Mechanism of the classical Friedländer synthesis.
Modern Metal-Free Pathway: Iodine-Catalyzed Synthesis

Molecular iodine has emerged as a mild, inexpensive, and non-toxic Lewis acid catalyst for various organic transformations, including quinoline synthesis.[1][5] In a modern adaptation of the Friedländer synthesis, iodine efficiently catalyzes the reaction at room temperature with very low catalyst loading (e.g., 1 mol%).[5]

iodine_pathway Iodine-Catalyzed Synthesis Pathway (Povarov-Type) start Aniline + Aldehyde + Alkyne schiff Schiff Base Formation start->schiff intermediate1 Schiff Base schiff->intermediate1 activation Coordination with I₂ (Lewis Acid Activation) intermediate1->activation intermediate2 Activated Imine-Iodine Complex activation->intermediate2 cycloaddition Diels-Alder Cycloaddition with Alkyne intermediate2->cycloaddition intermediate3 Dihydroquinoline Intermediate cycloaddition->intermediate3 oxidation Aerial Oxidation intermediate3->oxidation product Substituted Quinoline oxidation->product

Mechanism of a modern iodine-catalyzed synthesis.

Detailed Experimental Protocols

Protocol 1: Classical Friedländer Synthesis of 2-Phenylquinoline

Adapted from standard literature procedures.

  • Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2-aminobenzaldehyde (1.21 g, 10 mmol) and acetophenone (1.20 g, 10 mmol).

  • Solvent & Catalyst: Add ethanol (20 mL) to the flask, followed by the slow addition of an aqueous solution of potassium hydroxide (10 mL, 2 M).

  • Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After completion, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 100 mL of cold water, which should precipitate the crude product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallize the crude solid from ethanol to yield pure 2-phenylquinoline.

Protocol 2: Modern Iodine-Catalyzed Synthesis of 2,4-Diphenyl-quinoline

Adapted from Wu, J. et al., Org. Biomol. Chem., 2006, 4, 126-129.[5]

  • Reagents & Setup: To a 50 mL round-bottom flask, add 2-aminobenzophenone (2.11 g, 10 mmol), acetophenone (1.32 g, 11 mmol), and ethanol (15 mL).

  • Catalyst Addition: Add molecular iodine (0.025 g, 0.1 mmol, 1 mol%) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 3.5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, add a saturated aqueous solution of Na₂S₂O₃ (10 mL) to quench the excess iodine.

  • Extraction & Purification: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the pure 2,4-diphenylquinoline.[5]

Conclusion

While classical methods for quinoline synthesis remain valuable for their simplicity and use of basic feedstocks, they are often hampered by harsh conditions and limited scope.[1] Modern metal-free strategies, particularly those employing mild catalysts like molecular iodine or recyclable heterogeneous acids, represent a significant advancement.[4][17] These methods offer higher yields, broader functional group tolerance, and operate under more environmentally benign conditions, aligning with the principles of green chemistry. For researchers in drug discovery and development, these modern techniques provide more efficient and versatile pathways to complex and novel quinoline derivatives.

References

A Comparative Guide to the Biological Evaluation of Quinoline-2-Carbonitrile-Based hydroxamic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quinoline-2-carbonitrile-based hydroxamic acids with other anticancer agents, supported by experimental data. It details the methodologies for key experiments and visualizes complex biological pathways and workflows.

Performance Comparison: Potency and Cellular Effects

This compound-based hydroxamic acids have emerged as potent anticancer agents, often exhibiting dual inhibitory action against histone deacetylases (HDACs) and tubulin polymerization. The following tables summarize their in vitro efficacy in comparison to established drugs.

Table 1: In Vitro Cytotoxicity Against Human Cancer Cell Lines
Compound/DrugCancer Cell LineCancer TypeIC50 (nM)Reference
Compound 12a MultipleVarious0.6 (averaged)[1]
Compound 12d MultipleVarious0.7 (averaged)[1]
SAHA (Vorinostat) SW-982Synovial Sarcoma8600[2]
SW-1353Chondrosarcoma2000[2]
LNCaP, PC-3, TSU-Pr1Prostate Cancer2500-7500[3]
MCF-7Breast Cancer750[3]
Paclitaxel Multiple (8 lines)Various2.5 - 7.5[4]
Ovarian Carcinoma (7 lines)Ovarian Cancer0.4 - 3.4[5]
MCF7, MDA-MB-231, etc.Breast, Lung, Ovarian<10[6]
Table 2: Enzyme Inhibition Activity
Compound/DrugTarget EnzymeIC50Reference
Compound 12a & 12d HDAC8, 6, 11Inhibition observed[1]
Compound 9w HDACs85 nM[7]
SAHA (Vorinostat) HDAC110 nM[3][8]
HDAC320 nM[3][8]
HDACs (in general)~10 nM[9]
Compound Y7 DNMT1365 nM
HDAC10.20 nM
Decitabine DNMT1-[10][11]

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound-based hydroxamic acids are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound-based hydroxamic acids, SAHA, Paclitaxel) and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent like DMSO or isopropanol.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and a dose-response curve is plotted to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay

This assay measures the ability of a compound to inhibit HDAC enzyme activity.

  • Reaction Setup: The assay is typically performed in a 96-well plate containing the HDAC enzyme (either purified or as a nuclear extract), a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and the test inhibitor at various concentrations.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period to allow for deacetylation of the substrate by the HDAC enzyme.

  • Development: A developer solution containing a protease (e.g., trypsin) is added. This cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis: The inhibitory activity is calculated by comparing the fluorescence of the treated samples to that of the untreated control. IC50 values are determined from the dose-response curve.

Tubulin Polymerization Assay

This assay assesses the effect of compounds on the in vitro assembly of microtubules.

  • Reaction Mixture: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate. The test compound is added at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by raising the temperature to 37°C.

  • Monitoring Polymerization: The increase in turbidity due to microtubule formation is monitored by measuring the absorbance at 340 nm over time in a temperature-controlled spectrophotometer.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the absorbance curves. The IC50 value for inhibition of polymerization is calculated.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with the test compound for a specific duration, then harvested and washed with PBS.

  • Fixation: Cells are fixed in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are stained with a solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A to remove RNA.

  • Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The fluorescence intensity is proportional to the amount of DNA.

  • Data Analysis: A histogram of DNA content is generated. The percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases is quantified.

Apoptosis Assay (Caspase Activity and Western Blot)

These assays detect the induction of programmed cell death (apoptosis).

  • Caspase Activity Assay (Fluorometric):

    • Cell Lysis: Treated and untreated cells are lysed to release cellular contents.

    • Substrate Addition: A fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7) is added to the cell lysates.

    • Fluorescence Measurement: Cleavage of the substrate by active caspases releases a fluorescent molecule, which is quantified using a microplate reader.

  • Western Blot for Apoptosis Markers:

    • Protein Extraction and Quantification: Proteins are extracted from treated and untreated cells, and their concentrations are determined.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bcl-2 family proteins), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: The protein bands are visualized using a chemiluminescent substrate. The expression levels of the target proteins are analyzed to assess apoptosis induction.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for the biological evaluation of this compound-based hydroxamic acids.

G cluster_0 Dual Inhibitory Action cluster_1 Epigenetic Regulation cluster_2 Cytoskeletal Disruption This compound-based hydroxamic acid This compound-based hydroxamic acid HDAC Inhibition HDAC Inhibition This compound-based hydroxamic acid->HDAC Inhibition Tubulin Polymerization Inhibition Tubulin Polymerization Inhibition This compound-based hydroxamic acid->Tubulin Polymerization Inhibition Histone Hyperacetylation Histone Hyperacetylation HDAC Inhibition->Histone Hyperacetylation Microtubule Destabilization Microtubule Destabilization Tubulin Polymerization Inhibition->Microtubule Destabilization Chromatin Remodeling Chromatin Remodeling Histone Hyperacetylation->Chromatin Remodeling Gene Expression Changes Gene Expression Changes Chromatin Remodeling->Gene Expression Changes Apoptosis Induction Apoptosis Induction Gene Expression Changes->Apoptosis Induction Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Destabilization->Mitotic Spindle Disruption G2/M Phase Arrest G2/M Phase Arrest Mitotic Spindle Disruption->G2/M Phase Arrest G2/M Phase Arrest->Apoptosis Induction

Caption: Signaling pathway of dual HDAC and tubulin inhibitors.

G cluster_vitro In Vitro Evaluation cluster_moa Mechanistic Studies cluster_vivo Preclinical Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assays (IC50) Cytotoxicity Assays (IC50) In Vitro Screening->Cytotoxicity Assays (IC50) Enzyme Inhibition Assays (HDAC, Tubulin) Enzyme Inhibition Assays (HDAC, Tubulin) In Vitro Screening->Enzyme Inhibition Assays (HDAC, Tubulin) Mechanism of Action Studies Mechanism of Action Studies In Vivo Efficacy In Vivo Efficacy Mechanism of Action Studies->In Vivo Efficacy Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Lead Optimization Lead Optimization In Vivo Efficacy->Lead Optimization Xenograft Tumor Models Xenograft Tumor Models In Vivo Efficacy->Xenograft Tumor Models Toxicity Studies Toxicity Studies In Vivo Efficacy->Toxicity Studies Cytotoxicity Assays (IC50)->Mechanism of Action Studies Enzyme Inhibition Assays (HDAC, Tubulin)->Mechanism of Action Studies

Caption: Experimental workflow for drug evaluation.

References

Cross-Validation of In Vitro Assays for Quinoline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vitro assay results for various quinoline compounds, a class of heterocyclic molecules with significant therapeutic potential, particularly in oncology. Quinoline derivatives have demonstrated a broad spectrum of biological activities, and robust cross-validation of their performance in different assays is crucial for advancing preclinical drug development. This document summarizes quantitative cytotoxicity data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in evaluating and selecting promising quinoline-based drug candidates.

Comparative Cytotoxicity of Quinoline Derivatives

The cytotoxic potential of quinoline derivatives is a key indicator of their anticancer activity. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for comparing the potency of these compounds. The following table summarizes the IC50 values of various quinoline derivatives against a panel of human cancer cell lines, as determined by commonly used in vitro cytotoxicity assays. Lower IC50 values indicate greater potency.

Compound Class/DerivativeCell LineCancer TypeAssayIC50 (µM)Reference
8-Nitroquinoline Analogs
2-Styryl-8-nitroquinolinesHeLaCervical CancerMTT2.897 - 10.37[1]
7-methyl-8-nitro-quinolineCaco-2Colorectal CancerMTT1.87[1]
Quinoline-Chalcone Hybrids
Quinoline-chalcone hybrid (37)MCF-7Breast CancerNot Specified3.46[2]
Quinolyl-thienyl chalcone (31)HUVECEndothelialNot Specified0.021[2]
Pyrazolo[4,3-f]quinoline Derivatives
Compound 1MNUGC-3Gastric CancerNot Specified< 8[3][4]
Compound 2ENUGC-3Gastric CancerNot Specified< 8[3][4]
Compound 2PNUGC-3Gastric CancerNot Specified< 8[3][4]
4-Anilinoquinoline Derivatives
Compound 21A549Lung CarcinomaMTT7.588[5]
Compound 27A549Lung CarcinomaMTT6.936[5]
Compound 32DU145Prostate CancerMTT2.756[5]
Other Quinoline Derivatives
N-(quinolin-3-yl)acrylamideMCF-7Breast CancerSRB29.8[6]
8-hydroxy-5-nitroquinoline (NQ)RajiB-cell LymphomaNot Specified0.438[7]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of in vitro assay results. Below are the methodologies for the key cytotoxicity assays cited in this guide.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: After the treatment period, remove the culture medium and add 100 µL of fresh medium containing MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[9]

SRB (Sulforhodamine B) Assay

The SRB assay is a colorimetric assay that measures total cellular protein content, providing an estimation of cell number.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach for 24 hours.

  • Compound Treatment: Treat cells with varying concentrations of the quinoline compound for a specified duration.

  • Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • SRB Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with quinoline compounds as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare an LDH reaction mixture containing a substrate, cofactor, and a tetrazolium dye. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for approximately 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Visualizing Mechanisms and Workflows

Understanding the underlying mechanisms of action and the experimental processes is facilitated by visual diagrams. The following visualizations are provided in the DOT language for Graphviz.

G Experimental Workflow for In Vitro Cytotoxicity Assays cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_data Data Analysis start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed attach Incubate (24h) for Cell Attachment seed->attach prepare_compounds Prepare Serial Dilutions of Quinoline Compounds add_compounds Add Compounds to Cells attach->add_compounds prepare_compounds->add_compounds incubate_treatment Incubate for Treatment Period (e.g., 24-72h) add_compounds->incubate_treatment assay_choice Select Assay incubate_treatment->assay_choice mtt MTT Assay assay_choice->mtt srb SRB Assay assay_choice->srb ldh LDH Assay assay_choice->ldh read_plate Measure Absorbance/Luminescence (Plate Reader) mtt->read_plate srb->read_plate ldh->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: A generalized workflow for in vitro cytotoxicity screening of compounds.

Many quinoline derivatives exert their anticancer effects by targeting essential cellular enzymes like topoisomerases.[10] These enzymes are critical for resolving DNA topological problems during replication and transcription. Inhibition of topoisomerases leads to DNA damage and subsequently triggers programmed cell death, or apoptosis.

G Quinoline-Mediated Topoisomerase Inhibition Pathway quinoline Quinoline Compound topoisomerase Topoisomerase I/II quinoline->topoisomerase Inhibits dna_cleavage_complex Stabilized Topoisomerase-DNA Cleavage Complex topoisomerase->dna_cleavage_complex Forms replication_fork_collision Replication Fork Collision dna_cleavage_complex->replication_fork_collision dna_damage DNA Double-Strand Breaks replication_fork_collision->dna_damage atm_atr ATM/ATR Activation dna_damage->atm_atr p53 p53 Activation atm_atr->p53 bax Bax Upregulation p53->bax cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis bax->apoptosis

Caption: A simplified signaling pathway of topoisomerase inhibition by quinoline compounds leading to apoptosis.

References

Advantages and limitations of different named reactions for quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quinoline scaffold is a cornerstone of medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The strategic selection of a synthetic route is critical for efficient drug discovery and development. This guide provides an objective comparison of five classical named reactions for quinoline synthesis: the Skraup, Doebner-von Miller, Combes, Conrad-Limpach-Knorr, and Friedländer syntheses. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate the selection of the most suitable method for a given synthetic challenge.

At a Glance: Comparison of Key Quinoline Syntheses

The choice of a particular named reaction for quinoline synthesis is often a balance between the desired substitution pattern, the availability and stability of the starting materials, and the tolerance for specific reaction conditions.

ReactionStarting MaterialsGeneral ProductKey AdvantagesKey Limitations
Skraup Synthesis Aniline, Glycerol, Oxidizing Agent (e.g., Nitrobenzene), Sulfuric AcidUnsubstituted or Substituted QuinolinesUtilizes simple and readily available starting materials. Effective for the synthesis of the parent quinoline.Extremely harsh and often violent exothermic reaction conditions.[1] Low to moderate yields are common, with the formation of tarry byproducts.[2]
Doebner-von Miller Reaction Aniline, α,β-Unsaturated Aldehyde or Ketone2- and/or 4-Substituted QuinolinesMore versatile than the Skraup synthesis, allowing for a wider range of substituted quinolines.[3]Strong acidic conditions can lead to polymerization of the carbonyl compound, resulting in tar formation and reduced yields.[4] Regioselectivity can be an issue with unsymmetrical ketones.
Combes Synthesis Aniline, β-Diketone2,4-Disubstituted QuinolinesA straightforward method for the synthesis of 2,4-disubstituted quinolines.[5]The use of strong acid catalysts is typically required.
Conrad-Limpach-Knorr Synthesis Aniline, β-Ketoester4-Hydroxyquinolines (Conrad-Limpach) or 2-Hydroxyquinolines (Knorr)Provides a direct route to valuable hydroxyquinoline precursors. The regioselectivity can be controlled by temperature.[6]Requires high temperatures for the cyclization step, often around 250 °C.[6] The initial condensation temperature determines the isomeric product formed.[7]
Friedländer Synthesis 2-Aminoaryl Aldehyde or Ketone, Compound with an α-Methylene GroupPolysubstituted QuinolinesGenerally proceeds under milder conditions with good to excellent yields.[8][9] Highly versatile for synthesizing a wide variety of substituted quinolines.[8]The primary limitation is the availability of the requisite 2-aminoaryl aldehyde or ketone starting materials, which may require separate synthesis.

Quantitative Analysis of Reaction Yields

The following tables provide a summary of reported yields for the synthesis of various quinoline derivatives using the discussed methods. This data offers a comparative snapshot of the efficiency of each reaction under specific conditions.

Table 1: Representative Yields for the Skraup Synthesis

Aniline DerivativeOxidizing AgentProductYield (%)
AnilineNitrobenzeneQuinoline84-91
p-ToluidineArsenic Pentoxide6-Methylquinoline70-75
m-ToluidineArsenic Pentoxide5-Methyl- & 7-Methylquinoline (mixture)60-65
p-AnisidineArsenic Pentoxide6-Methoxyquinoline65-72
p-ChloroanilineArsenic Pentoxide6-Chloroquinoline75

Table 2: Representative Yields for the Doebner-von Miller Synthesis

Aniline Derivativeα,β-Unsaturated CarbonylAcid CatalystProductYield (%)
AnilineCrotonaldehydeHCl2-Methylquinoline70-75
AnilineMethyl Vinyl KetoneHCl/ZnCl₂4-Methylquinoline60-65
p-ToluidineCrotonaldehydeHCl2,6-Dimethylquinoline68-73
m-NitroanilineAcroleinH₂SO₄7-Nitroquinoline~50

Table 3: Representative Yields for the Combes Synthesis

Aniline Derivativeβ-DiketoneProductYield (%)
AnilineAcetylacetone2,4-DimethylquinolineNot specified
m-ChloroanilineAcetylacetone2,4-Dimethyl-7-chloroquinolineNot specified
p-AnisidineCyclohexanone-2-aldehyde3,4-Cyclohexano-6-methoxyquinolineNot specified
β-NaphthylamineAcetylacetoneBenzo[g]quinoline derivativeNot specified

Table 4: Representative Yields for the Conrad-Limpach-Knorr Synthesis

Aniline Derivativeβ-KetoesterProductYield (%)
AnilineEthyl acetoacetate (Room Temp)4-Hydroxy-2-methylquinolineHigh (Kinetic Product)
AnilineEthyl acetoacetate (140 °C)2-Hydroxy-4-methylquinolineGood (Thermodynamic Product)
o-NitroanilineDimethyl acetylenedicarboxylate4-Hydroxy-2-methoxycarbonyl-8-nitroquinoline47

Table 5: Representative Yields for the Friedländer Synthesis

2-Aminoaryl CarbonylMethylene ComponentCatalyst/ConditionsProductYield (%)
2-AminobenzaldehydeAcetoneaq. NaOH2-Methylquinoline70
2-AminobenzaldehydeAcetaldehydeaq. NaOHQuinoline~60
2-AminoacetophenoneEthyl AcetoacetatePiperidine, 150 °C2-Methyl-3-carbethoxyquinoline95
2-Amino-5-chlorobenzophenoneAcetophenoneKOH, EtOH, reflux2-Phenyl-6-chloroquinoline85-90

Experimental Protocols

Detailed methodologies for the key named reactions are provided below. These protocols are representative examples and may require optimization based on the specific substrates used.

Skraup Synthesis of Quinoline

Materials:

  • Aniline

  • Glycerol

  • Nitrobenzene

  • Concentrated Sulfuric Acid

  • Ferrous sulfate heptahydrate (optional, to moderate the reaction)

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a dropping funnel, carefully mix aniline and glycerol.

  • Slowly add concentrated sulfuric acid to the mixture with constant stirring and cooling.

  • Add ferrous sulfate heptahydrate.

  • Gently heat the mixture in a fume hood. The reaction is highly exothermic.

  • Slowly add nitrobenzene through the dropping funnel over 1-2 hours, maintaining the reaction temperature between 140-150 °C.

  • After the addition is complete, continue heating for an additional 3-4 hours.

  • Allow the mixture to cool and then carefully pour it onto crushed ice.

  • Make the solution alkaline by the slow addition of concentrated sodium hydroxide solution, with cooling.

  • Isolate the crude quinoline by steam distillation.

  • Purify the product by fractional distillation.

Doebner-von Miller Synthesis of 2-Methylquinoline

Materials:

  • Aniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid.

  • Heat the mixture to reflux.

  • In a separate addition funnel, dissolve crotonaldehyde in toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.

  • Continue to reflux for an additional 4-6 hours.

  • After cooling, carefully neutralize the mixture with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.[4]

Combes Synthesis of 2,4-Dimethylquinoline

Materials:

  • Aniline

  • Acetylacetone (2,4-pentanedione)

  • Concentrated Sulfuric Acid

Procedure:

  • To a stirred solution of aniline in a suitable solvent (e.g., ethanol), add acetylacetone.

  • Slowly add concentrated sulfuric acid to the mixture, maintaining the temperature below 40°C.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a suitable base (e.g., sodium hydroxide solution).

  • Extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the product by column chromatography or recrystallization.[10]

Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline

Materials:

  • Aniline

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A)

Procedure: Step 1: Enamine Formation

  • In a round-bottom flask, mix aniline and ethyl acetoacetate.

  • Heat the mixture to a moderate temperature (e.g., 100-120 °C) for 1-2 hours. Water will be formed and should be removed.

  • The crude β-aminoacrylate intermediate can be used directly in the next step.

Step 2: Thermal Cyclization

  • In a separate flask, heat a high-boiling solvent to approximately 250 °C.

  • Slowly add the crude intermediate from Step 1 to the hot solvent.

  • Maintain the temperature for 30-60 minutes.

  • Allow the mixture to cool, and the product should precipitate.

  • Collect the product by filtration and wash with a non-polar solvent to remove the high-boiling solvent.

  • Further purify by recrystallization.[11]

Friedländer Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

Materials:

  • 2-Aminobenzophenone

  • Ethyl acetoacetate

  • Hydrochloric acid (catalytic amount)

  • Ethanol

Procedure:

  • To a solution of 2-aminobenzophenone in ethanol in a round-bottom flask, add ethyl acetoacetate.

  • Add a few drops of concentrated HCl to the mixture.

  • Reflux the reaction mixture for 4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[12]

Mechanistic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways and experimental workflows for each of the discussed quinoline syntheses.

Skraup_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Glycerol Glycerol H2SO4 H₂SO₄ Dehydration Dehydration Glycerol->Dehydration H2SO4->Dehydration catalyzes Oxidant Oxidizing Agent (e.g., Nitrobenzene) Oxidation Oxidation Oxidant->Oxidation oxidizes Acrolein Acrolein Dehydration->Acrolein Michael_Adduct Michael Adduct Michael_Addition->Michael_Adduct Cyclization Cyclization Dihydroquinoline 1,2-Dihydroquinoline Cyclization->Dihydroquinoline Quinoline Quinoline Oxidation->Quinoline Acrolein->Michael_Addition Michael_Adduct->Cyclization Dihydroquinoline->Oxidation Doebner_von_Miller_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product Aniline Aniline Michael_Addition Michael Addition Aniline->Michael_Addition Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Unsaturated_Carbonyl->Michael_Addition Acid Acid Catalyst Acid->Michael_Addition catalyzes Michael_Adduct Michael Adduct Michael_Addition->Michael_Adduct Cyclization Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Dihydroquinoline Dihydroquinoline Dehydration->Dihydroquinoline Oxidation Oxidation Substituted_Quinoline Substituted Quinoline Oxidation->Substituted_Quinoline Michael_Adduct->Cyclization Cyclized_Intermediate->Dehydration Dihydroquinoline->Oxidation Combes_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product Aniline Aniline Condensation Condensation Aniline->Condensation Diketone β-Diketone Diketone->Condensation Acid Acid Catalyst Cyclization Acid-Catalyzed Cyclization Acid->Cyclization catalyzes Schiff_Base Schiff Base Condensation->Schiff_Base Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Disubstituted_Quinoline 2,4-Disubstituted Quinoline Dehydration->Disubstituted_Quinoline Schiff_Base->Cyclization Cyclized_Intermediate->Dehydration Conrad_Limpach_Knorr_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Products Aniline Aniline Condensation Condensation Aniline->Condensation Ketoester β-Ketoester Ketoester->Condensation Aminoacrylate β-Aminoacrylate (Kinetic Product) Condensation->Aminoacrylate Low Temp. Ketoanilide β-Ketoanilide (Thermodynamic Product) Condensation->Ketoanilide High Temp. Cyclization Thermal Cyclization Hydroxyquinoline4 4-Hydroxyquinoline Cyclization->Hydroxyquinoline4 from Aminoacrylate Hydroxyquinoline2 2-Hydroxyquinoline Cyclization->Hydroxyquinoline2 from Ketoanilide Aminoacrylate->Cyclization Ketoanilide->Cyclization Friedlander_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_intermediates Intermediates cluster_product Product Aminoaryl_Carbonyl 2-Aminoaryl Aldehyde or Ketone Condensation Condensation Aminoaryl_Carbonyl->Condensation Methylene_Compound Compound with α-Methylene Group Methylene_Compound->Condensation Catalyst Acid or Base Catalyst Catalyst->Condensation catalyzes Aldol_Adduct_or_Schiff_Base Aldol Adduct or Schiff Base Condensation->Aldol_Adduct_or_Schiff_Base Cyclization Intramolecular Cyclization Cyclized_Intermediate Cyclized Intermediate Cyclization->Cyclized_Intermediate Dehydration Dehydration Polysubstituted_Quinoline Polysubstituted Quinoline Dehydration->Polysubstituted_Quinoline Aldol_Adduct_or_Schiff_Base->Cyclization Cyclized_Intermediate->Dehydration

References

Halogenation's Impact on Quinoline Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structure-activity relationship of halogenated versus non-halogenated quinoline derivatives reveals significant differences in their biological potency and target specificity. This guide provides a comparative analysis for researchers, scientists, and drug development professionals, supported by experimental data, to illuminate the critical role of halogen substitution in the pharmacological profile of this important class of compounds.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—at various positions on the quinoline ring is a common strategy to modulate the physicochemical properties and biological activity of these derivatives. Halogenation can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.

This guide compares the activity of halogenated and non-halogenated quinoline derivatives, with a focus on their anticancer and kinase inhibitory effects. The data presented is collated from multiple studies to provide a clear, evidence-based comparison.

Comparative Biological Activity Data

The following table summarizes the in vitro activity of representative halogenated and non-halogenated quinoline derivatives against various biological targets. The data highlights the significant increase in potency often observed upon halogenation.

Compound TypeDerivativeTarget/AssayActivity (IC50)Reference
Non-Halogenated Analog 4-Hydroxy-2-quinolinone (N-phenyl substituted)Lipoxygenase (LOX) Inhibition> 100 µM (inactive)[1]
Halogenated Analog 4-Fluoro-phenyl substituted 4-hydroxy-2-quinolinoneLipoxygenase (LOX) Inhibition10 µM[1]
Non-Halogenated Analog N/A (General Scaffold)Peripheral Benzodiazepine Receptor (PBR)N/A[2]
Halogenated Analog N-benzyl-3-chloromethyl-N-methyl-4-phenyl-2-quinolinecarboxamidePeripheral Benzodiazepine Receptor (PBR)Sub-nanomolar affinity[2]
Halogenated Analog Fluoromethyl derivative of the abovePeripheral Benzodiazepine Receptor (PBR)0.11 nM[2]
Non-Halogenated Analog N/A (General Scaffold)Antiproliferative Activity (Human Tumor Cell Lines)N/A[3]
Halogenated Analog 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineAntiproliferative Activity (Human Tumor Cell Lines)< 1.0 µM[3]
Non-Halogenated Analog 8-HydroxyquinolineAnticancer Activity (Cancer Cells)Varies by cell line[4]
Halogenated Analog 5,7-Dihalido-8-hydroxyquinolineAnticancer Activity (Cancer Cells)Generally more potent than non-halogenated[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of results.

In Vitro Lipoxygenase (LOX) Inhibition Assay: The inhibitory activity of the compounds on lipoxygenase was determined spectrophotometrically. The assay is based on the measurement of the formation of conjugated dienes from linoleic acid, which results in an increase in absorbance at 234 nm.

  • A reaction mixture containing sodium phosphate buffer (pH 9.0), the test compound (dissolved in a suitable solvent like DMSO), and linoleic acid solution is prepared.

  • The reaction is initiated by the addition of the lipoxygenase enzyme solution.

  • The change in absorbance at 234 nm is monitored for a defined period at a constant temperature.

  • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to that of a control (without the inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.[1]

Antiproliferative Activity Assay (MTT Assay): The antiproliferative activity of the quinoline derivatives against human tumor cell lines is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Human tumor cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the resulting purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[3]

Peripheral Benzodiazepine Receptor (PBR) Binding Assay: The affinity of the compounds for the peripheral benzodiazepine receptor (PBR) is determined through competitive binding assays using a radiolabeled ligand.

  • Membrane preparations from tissues rich in PBR (e.g., rat heart or kidney) are used.

  • The membranes are incubated with a fixed concentration of a radiolabeled PBR ligand (e.g., [3H]PK 11195) and varying concentrations of the test compounds.

  • The reaction is allowed to reach equilibrium.

  • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured by liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.[2]

Signaling Pathway Visualization

Many halogenated quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Quinoline_Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds RAS RAS Receptor_Tyrosine_Kinase->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Halogenated_Quinoline_Inhibitor Halogenated Quinoline Derivative Halogenated_Quinoline_Inhibitor->RAF Inhibits

Caption: Generic MAP Kinase signaling pathway inhibited by a halogenated quinoline derivative.

Conclusion

The presented data and experimental contexts underscore a clear trend: halogenation is a powerful tool in the medicinal chemist's arsenal for enhancing the biological activity of quinoline derivatives. The introduction of halogens can lead to multi-fold increases in potency, as seen in the examples of lipoxygenase inhibition, PBR binding affinity, and antiproliferative activity.[1][2][3] The specific halogen and its position on the quinoline ring are critical determinants of this effect, highlighting the importance of systematic structure-activity relationship studies in the design of novel therapeutic agents. Researchers and drug developers should consider halogenation as a key strategy for optimizing the pharmacological profile of quinoline-based compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoline-2-carbonitrile
Reactant of Route 2
Reactant of Route 2
Quinoline-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.